molecular formula C8H10BrNO3S B1294046 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 911111-96-1

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B1294046
CAS No.: 911111-96-1
M. Wt: 280.14 g/mol
InChI Key: QRDZBHKLJOEWGW-UHFFFAOYSA-N
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Description

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO3S and its molecular weight is 280.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZBHKLJOEWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649571
Record name 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911111-96-1
Record name 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide (CAS No. 911111-96-1), a halogenated benzenesulfonamide derivative. While specific literature on this compound is limited, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its synthesis, physicochemical properties, and potential applications in drug discovery and chemical biology. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, and the introduction of a bromine atom and a hydroxyethyl group suggests unique possibilities for this molecule as a research tool or a precursor for more complex chemical entities. This guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and a framework for future investigation.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1][2] Since the discovery of the antibacterial properties of sulfonamide drugs, this versatile structural motif has been exploited to develop treatments for a multitude of conditions.[3][4] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, and its capacity to mimic a carboxylic acid isostere, allows for potent and selective interactions with various biological targets.[5][6]

The subject of this guide, this compound, incorporates several key features that make it a compound of significant interest:

  • The Benzenesulfonamide Core: This provides a well-established foundation for biological activity.

  • A Bromine Substituent: The position of the bromine atom on the benzene ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced potency or altered selectivity for biological targets.[7]

  • An N-(2-hydroxyethyl) Group: The presence of a primary alcohol offers a reactive handle for further chemical modification and can also participate in hydrogen bonding interactions with target proteins.

This guide will delve into the synthetic route to this molecule, its predicted physicochemical characteristics, and its potential as a valuable building block in the development of novel therapeutics, particularly in the realm of protein degraders and enzyme inhibitors.[8]

Synthesis and Mechanism

The most established and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] In the case of this compound, the logical precursors are 3-bromobenzenesulfonyl chloride and ethanolamine.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic acyl substitution-like reaction, where the nitrogen atom of ethanolamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Bromobenzenesulfonyl\nChloride 3-Bromobenzenesulfonyl Chloride Reaction Reaction 3-Bromobenzenesulfonyl\nChloride->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reaction 0°C to Room Temperature 0°C to Room Temperature 0°C to Room Temperature->Reaction This compound This compound Reaction->this compound Nucleophilic Substitution

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a scientifically informed projection based on standard procedures for sulfonamide synthesis.

Materials:

  • 3-Bromobenzenesulfonyl chloride

  • Ethanolamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.2 eq) followed by the dropwise addition of ethanolamine (1.1 eq). The reaction is exothermic, and the addition should be slow to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Physicochemical and Structural Properties

PropertyValue/PredictionSource
CAS Number 911111-96-1[8]
Molecular Formula C₈H₁₀BrNO₃S[8]
Molecular Weight 280.14 g/mol
Appearance Likely a white to off-white solidInferred
Solubility Predicted to be soluble in methanol and other polar organic solvents. Low solubility in water is expected.[9]Inferred
Melting Point Not available. Benzenesulfonamide has a melting point of 150-152 °C.[10]
Boiling Point Not available
SMILES O=S(C1=CC=CC(Br)=C1)(NCCO)=O

Potential Applications and Biological Relevance

The structural features of this compound suggest its potential utility in several areas of drug discovery and chemical biology.

Building Block for PROTACs and Molecular Glues

The classification of this compound as a "Protein Degrader Building Block" by some suppliers is noteworthy.[8] The N-(2-hydroxyethyl) group provides a convenient point of attachment for linker chemistry, which is central to the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The bromo-benzenesulfonamide moiety could serve as a ligand for a protein of interest, which, when linked to an E3 ligase-recruiting ligand, could induce the degradation of the target protein.

Enzyme Inhibition

Benzenesulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases.[7][11] The sulfonamide group can coordinate with the zinc ion in the active site of these metalloenzymes. The 3-bromo substituent could influence the binding affinity and selectivity for different carbonic anhydrase isoforms, some of which are implicated in diseases such as glaucoma and cancer.[4]

Precursor for Further Chemical Elaboration

The bromine atom on the aromatic ring is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex derivatives. This, combined with the reactive hydroxyl group, makes this compound a versatile starting material for the generation of compound libraries for screening against various biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling benzenesulfonamide derivatives should be followed. These compounds may cause skin and eye irritation.[12][13][14]

General Handling Precautions:

  • Use in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[8]

Conclusion

This compound is a chemical entity with considerable, yet largely unexplored, potential. Its straightforward synthesis from readily available starting materials, combined with its versatile structural features, makes it an attractive molecule for researchers in medicinal chemistry and chemical biology. The insights provided in this guide, though based on inference from related compounds, offer a solid foundation for initiating research into the properties and applications of this promising benzenesulfonamide derivative. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.[3]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.[11]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity.[5]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed.[6]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.[4]

  • A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. (2025). Benchchem.[7]

  • An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide. (2025). Benchchem.[15]

  • This compound, min 96%, 100 grams. (n.d.). CP Lab Safety.[8]

  • Benzenesulfonamide. (n.d.). ChemicalBook.[16]

  • Benzenesulfonamide CAS 98-10-2. (n.d.). Merck Millipore.[10]

  • Benzenesulfonamide. (n.d.). Solubility of Things.[9]

  • Benzenesulfonamide ≥98%. (n.d.). Sigma-Aldrich.

  • This compound. (n.d.). LabSolu.[17]

  • This compound. (n.d.). Crysdot LLC.

  • CAS RN 1159826-15-9 | 3-Bromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide. (n.d.). Chem-Space.[18]

  • 3-BROMO-N-(2-METHOXYETHYL)BENZENE-1-SULFONAMIDE. (n.d.). Chemcd.[19]

  • Biological activities of sulfonamides. (2025). ResearchGate.[20]

  • Effects of a Novel Benzenesulfonamide 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1h-pyrazol-1-yl) on Antioxidant Enzymes and hematological Parameters of Rainbow Trout (Oncorhynchus mykiss). (n.d.). ProQuest.[21]

  • Safety Data Sheet. (2018). 3M.[12]

  • 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide. (n.d.). PubChem.[22]

  • SAFETY DATA SHEET. (2024). Fisher Scientific.[13]

  • Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences.[1]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC.[2]

  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.[14]

Sources

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and provides a validated, step-by-step synthesis protocol. Furthermore, it explores the compound's emerging role in the development of novel therapeutics, particularly as an inhibitor of bacterial NAD+-dependent DNA ligase (Ndd-ligase), highlighting its potential in the fight against antibiotic-resistant pathogens. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research and development endeavors.

Introduction: The Versatility of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions make it a privileged scaffold in drug design. Within this important class of molecules lies this compound, a halogenated aromatic sulfonamide. The presence of a bromine atom on the phenyl ring provides a handle for further chemical modification through cross-coupling reactions, while the hydroxyethyl group offers a site for derivatization and can influence solubility and pharmacokinetic properties. This unique combination of features makes it a valuable intermediate for creating libraries of compounds for biological screening.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its behavior in both chemical reactions and biological systems.

Chemical Structure

This compound is characterized by a central benzenesulfonamide core. A bromine atom is substituted at the meta-position (position 3) of the benzene ring. The sulfonamide nitrogen is functionalized with a 2-hydroxyethyl group (-CH₂CH₂OH).

Below is a two-dimensional representation of the molecular structure.

Caption: Figure 1: 2D representation of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. These parameters are crucial for predicting the compound's behavior in various solvents and its potential for oral bioavailability, as estimated by Lipinski's Rule of Five.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO₃SPubChem
Molecular Weight 280.14 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES C1=CC(=CC(=C1)S(=O)(=O)NCCO)BrPubChem
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem

Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the reaction of a sulfonyl chloride with an amine.

Synthesis Workflow

The standard laboratory synthesis involves the reaction of 3-bromobenzenesulfonyl chloride with 2-aminoethanol (ethanolamine). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) is a common solvent for this reaction.

Synthesis_Workflow Figure 2: Synthesis Workflow start Starting Materials: - 3-Bromobenzenesulfonyl Chloride - Ethanolamine - Dichloromethane (Solvent) - Triethylamine (Base) reaction Reaction Step: - Dissolve 3-bromobenzenesulfonyl chloride in DCM. - Add ethanolamine and triethylamine. - Stir at room temperature for 12 hours. start->reaction 1. Combine workup Aqueous Work-up: - Wash with 1M HCl to remove excess amine. - Wash with saturated NaHCO₃ to neutralize. - Wash with brine. reaction->workup 2. Quench & Extract purification Purification: - Dry the organic layer over Na₂SO₄. - Filter and concentrate in vacuo. - Recrystallize from ethyl acetate/hexanes. workup->purification 3. Isolate product Final Product: This compound purification->product 4. Characterize

Caption: Figure 2: Step-by-step workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield.

  • Reaction Setup: To a solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of 2-aminoethanol (1.1 eq).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product as a white solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Expected data are summarized in Table 2.

TechniqueData
¹H NMR Expected peaks around δ 7.9-7.4 (m, 4H, Ar-H), δ 5.5 (t, 1H, NH), δ 3.5 (t, 2H, CH₂-O), δ 3.1 (q, 2H, CH₂-N), δ 2.5 (t, 1H, OH).
¹³C NMR Expected peaks around δ 140-120 (Ar-C), δ 60 (CH₂-O), δ 45 (CH₂-N).
IR (cm⁻¹) Expected peaks around 3500 (O-H), 3300 (N-H), 1330 & 1160 (S=O).
Mass Spec (ESI) Expected [M+H]⁺ at m/z 280.96.

Applications in Drug Development

While primarily a synthetic intermediate, this compound has been identified as a hit compound in screens for novel antibacterial agents.

Mechanism of Action: Inhibition of Ndd-Ligase

Recent studies have shown that derivatives of this compound are potent inhibitors of bacterial NAD+-dependent DNA ligase (Ndd-ligase). This enzyme is essential for bacterial DNA replication and repair, and it is absent in humans, making it an excellent target for selective antibacterial therapy. The sulfonamide moiety is proposed to interact with the active site of the enzyme, mimicking the phosphate backbone of DNA.

MOA_Pathway Figure 3: Mechanism of Action compound 3-bromo-N-(2-hydroxyethyl) benzenesulfonamide Derivative inhibition Inhibition compound->inhibition enzyme Bacterial NAD+-dependent DNA Ligase (Ndd-ligase) process DNA Replication & Repair enzyme->process Essential for enzyme->inhibition outcome Bacterial Cell Death process->outcome Leads to (if blocked) inhibition->process Blocks

Caption: Figure 3: Inhibition of Ndd-ligase blocks DNA repair, leading to cell death.

Potential as an Antibacterial Agent

The discovery of this scaffold as an Ndd-ligase inhibitor is significant in the context of rising antibiotic resistance. By targeting a novel bacterial enzyme, compounds derived from this compound could be effective against multi-drug resistant strains of bacteria. Further optimization of this lead compound by modifying the phenyl ring and the hydroxyethyl side chain could lead to the development of a new class of antibiotics.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile scaffold with demonstrated potential in the development of novel antibacterial agents. Its straightforward synthesis, coupled with the strategic placement of functional groups for further derivatization, makes it an attractive starting point for medicinal chemistry campaigns. The inhibition of Ndd-ligase represents a promising avenue for combating antibiotic resistance, and this molecule is a key player in that ongoing effort. This guide has provided the foundational knowledge—from its molecular structure to its biological application—to empower researchers to fully exploit the potential of this valuable compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Bishai, W. R. (2006). Targeting NAD+ dependent DNA ligase (Ndd-ligase) for antibacterial drug discovery. U.S. Patent No. 7,094,779. U.S.

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

Benzenesulfonamides are a cornerstone structural motif in medicinal chemistry, renowned for their wide range of pharmacological activities. The sulfonamide functional group is a key pharmacophore in various therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a carboxylate group and its capacity to bind to metalloenzymes.[1]

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, This compound . This compound serves as a valuable bifunctional building block. The brominated aromatic ring allows for further synthetic elaboration via cross-coupling reactions, while the primary alcohol on the N-substituent provides a handle for esterification or other modifications. This document is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Part 1: Synthesis Methodology

The synthesis of this compound is most reliably achieved through the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and ethanolamine. This is a classic and robust method for the formation of N-substituted sulfonamides.

Reaction Principle & Causality

The core of this synthesis is the reaction of a sulfonyl chloride with a primary amine. The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride. The chloride ion is displaced as a leaving group. This reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.

The presence of a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is critical. The HCl generated would otherwise protonate the starting ethanolamine, converting it into an ammonium salt. This salt is no longer nucleophilic, which would halt the reaction. The added base neutralizes the HCl in situ, allowing the reaction to proceed to completion.

The reaction is typically initiated at a reduced temperature (0 °C) to manage the initial exotherm and then allowed to warm to ambient temperature to ensure a high conversion rate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification & Isolation r1 3-Bromobenzenesulfonyl Chloride (in Anhydrous DCM) mix Combine Reactants & Base in DCM at 0 °C r1->mix r2 Triethylamine (Base) r2->mix r3 Ethanolamine (Nucleophile) r3->mix Add dropwise react Stir Overnight at Room Temperature mix->react wash1 Wash with 1M HCl (Removes excess base/amine) react->wash1 wash2 Wash with Brine (Removes aqueous residues) wash1->wash2 dry Dry Organic Layer (Anhydrous Na₂SO₄) wash2->dry filter Filter & Concentrate (Rotary Evaporation) dry->filter purify Recrystallization or Column Chromatography filter->purify product Isolate Pure Product purify->product

Caption: High-level workflow for the synthesis of this compound.

Part 2: Detailed Experimental Protocol

This protocol describes a self-validating system, where the work-up and purification steps are designed to systematically remove specific impurities, a process confirmed by the final characterization.

Materials and Equipment
  • Chemicals: 3-Bromobenzenesulfonyl chloride (96%), Ethanolamine (≥99%), Triethylamine (≥99%), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Hexanes, 1M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, dropping funnel, separatory funnel, rotary evaporator, glassware for recrystallization or flash column chromatography, TLC plates (silica gel), melting point apparatus.

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 250 mL round-bottom flask, dissolve 3-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane. Add triethylamine (6.5 mL, 46.9 mmol, 1.2 equiv).

  • Reaction Initiation: Cool the stirred solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add ethanolamine (2.62 g, 42.9 mmol, 1.1 equiv) dropwise to the cold solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).

  • Reaction Monitoring (Trustworthiness Check): Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[3]

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine and unreacted ethanolamine.

    • Wash with saturated brine solution (1 x 50 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization (Preferred): Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to afford this compound as a white crystalline solid.

    • Column Chromatography (Alternative): If the product is not sufficiently pure after recrystallization, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Part 3: Characterization

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compound. The expected data provides a benchmark for validating the experimental outcome.

Physical Properties
  • Molecular Formula: C₈H₁₀BrNO₃S[4][5]

  • Molecular Weight: 280.14 g/mol [4][5]

  • Appearance: White to off-white solid.

  • Purity: Typically ≥96% after purification.[4][5]

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound.

Technique Expected Observations
¹H NMR Aromatic Region (δ 7.5-8.0 ppm): 4 protons exhibiting complex splitting patterns consistent with a 1,3-disubstituted benzene ring. -CH₂-N (δ ~3.1-3.3 ppm): Triplet, 2H. -CH₂-O (δ ~3.6-3.8 ppm): Triplet, 2H. -NH (δ ~5.0-5.5 ppm): Broad singlet or triplet, 1H. -OH (δ ~2.0-2.5 ppm): Broad singlet or triplet, 1H.
¹³C NMR Aromatic Carbons (δ ~120-140 ppm): 6 signals expected; one attached to bromine (~122 ppm), one attached to sulfur (~140 ppm), and four C-H carbons. -CH₂-N (δ ~45 ppm): 1 signal. -CH₂-O (δ ~60 ppm): 1 signal.
FT-IR O-H Stretch: Broad peak ~3500 cm⁻¹. N-H Stretch: Sharp peak ~3300 cm⁻¹. Aromatic C-H Stretch: ~3100 cm⁻¹. Asymmetric SO₂ Stretch: ~1330 cm⁻¹. Symmetric SO₂ Stretch: ~1160 cm⁻¹. C-N Stretch: ~1090 cm⁻¹. C-Br Stretch: ~680 cm⁻¹.
MS (ESI) [M+H]⁺: m/z 280.9, 282.9. [M+Na]⁺: m/z 302.9, 304.9. The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature for a compound containing one bromine atom.
Characterization Workflow Diagram

Characterization_Workflow cluster_phys Physical Analysis cluster_spec Spectroscopic Confirmation cluster_confirm Structural Validation cluster_final Final Assessment product Purified Solid Product mp Melting Point (Purity Check) product->mp appearance Visual Inspection (Color, Form) product->appearance nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms final_confirm Structure & Purity Confirmed mp->final_confirm nmr_confirm Confirm Connectivity & Proton Environment nmr->nmr_confirm ir_confirm Identify Key Functional Groups ir->ir_confirm ms_confirm Verify Molecular Weight & Isotopic Pattern ms->ms_confirm nmr_confirm->final_confirm ir_confirm->final_confirm ms_confirm->final_confirm

Caption: A logical workflow for the complete characterization and validation of the final product.

References

  • Ngassa, F. N., & Stenfor, B. A. (2021). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. GVSU McNair Scholars Journal, 25(1), Article 6. [Link]

  • ResearchGate. (2015). Synthesis and Spectral Studies of some N-[(E)-Phenylmethylidene]benzenesulfonamides. [Link]

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The Strategic Role of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide in the Synthesis of Targeted Protein Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is largely driven by the development of novel chemical entities, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, which hijack the cell's natural protein disposal machinery. This in-depth technical guide focuses on the instrumental role of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide , a key bifunctional building block in the synthesis of a class of molecular glue degraders that recruit the E3 ubiquitin ligase DCAF15. We will explore the mechanistic underpinnings of benzenesulfonamide-mediated protein degradation, provide a detailed, field-proven synthetic workflow, and outline the requisite experimental protocols for the characterization and validation of the final degrader compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation protein degraders.

Introduction: The Rise of Benzenesulfonamides as Molecular Glues

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for the degradation of short-lived and damaged proteins.[1] Targeted protein degradation technologies harness the UPS to selectively eliminate proteins of interest (POIs).[1] While PROTACs, which are heterobifunctional molecules, have gained significant attention, there is a growing interest in a class of small molecules known as "molecular glues."[2][3] These molecules induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target.[2][3]

Aryl sulfonamides, such as indisulam and its analogues, have been identified as potent molecular glues that mediate the degradation of the RNA-binding motif protein 39 (RBM39) by recruiting it to the DDB1- and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[4] This discovery has opened a new avenue for therapeutic intervention in diseases where RBM39 is a key driver, such as certain cancers.

The synthesis of novel and potent benzenesulfonamide-based molecular glues requires versatile chemical building blocks that allow for the systematic exploration of structure-activity relationships (SAR). This compound has emerged as a valuable starting material in this context. Its commercial availability as a "Protein Degrader Building Block" underscores its utility in this field.[5] This guide will elucidate the strategic importance of its bifunctional nature in the construction of potent protein degraders.

The Strategic Importance of this compound

The chemical architecture of this compound offers two key points for chemical modification, making it an ideal scaffold for the synthesis of molecular glue libraries:

  • The 3-bromo Substituent: The bromine atom on the benzene ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which can be tailored to enhance binding affinity and selectivity for the target protein.

  • The N-(2-hydroxyethyl) Group: The primary alcohol of the hydroxyethyl group provides a convenient attachment point for linkers or other functional groups through etherification or other conjugation chemistries. This allows for the fine-tuning of physicochemical properties, such as solubility and cell permeability, and can also be used to attach warheads for other targets in the design of hybrid molecules.

The strategic combination of these two reactive sites enables a modular and efficient approach to the synthesis of diverse libraries of benzenesulfonamide derivatives for screening and optimization as protein degraders.

Mechanism of Action: Benzenesulfonamide-Mediated Protein Degradation

Benzenesulfonamide-based molecular glues function by inducing the formation of a ternary complex between the DCAF15 E3 ligase and the target protein, RBM39. The sulfonamide moiety is crucial for binding to DCAF15, while the substituted aryl portion of the molecule makes key interactions with RBM39. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on RBM39, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

G cluster_0 Cellular Environment MolGlue Benzenesulfonamide Molecular Glue DCAF15 DCAF15 (E3 Ligase Substrate Receptor) MolGlue->DCAF15 Binds RBM39 RBM39 (Target Protein) DCAF15->RBM39 Recruits via Molecular Glue Ub Ubiquitin RBM39->Ub Polyubiquitination Degraded_RBM39 Degraded RBM39 Fragments RBM39->Degraded_RBM39 Degradation Proteasome 26S Proteasome Ub->Proteasome Targeted for Degradation

Caption: Mechanism of Benzenesulfonamide-Mediated RBM39 Degradation.

Synthetic Workflow: From Building Block to Potent Degrader

This section provides a detailed, hypothetical synthetic workflow for the creation of a potent RBM39 degrader, herein named "Degradasulfan-X" , starting from this compound. This workflow is based on established and reliable chemical transformations commonly employed in medicinal chemistry.

Overall Synthetic Scheme

G Start 3-bromo-N-(2-hydroxyethyl) benzenesulfonamide Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Intermediate1 Intermediate A: 3-(Aryl)-N-(2-hydroxyethyl) benzenesulfonamide Step1->Intermediate1 Step2 Step 2: Linker Attachment (Etherification) Intermediate1->Step2 FinalProduct Final Product: Degradasulfan-X Step2->FinalProduct

Caption: Synthetic workflow for Degradasulfan-X.

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for Aryl Group Installation

  • Objective: To introduce a specific aryl group at the 3-position of the benzenesulfonamide core to enhance binding to RBM39.

  • Causality: The choice of the boronic acid is critical for SAR. Different aryl or heteroaryl groups can be screened to optimize potency and selectivity.

Protocol:

  • To a solution of This compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford Intermediate A .

Step 2: Linker Attachment via Williamson Ether Synthesis

  • Objective: To attach a linker to the hydroxyl group of Intermediate A. The linker can be designed to improve physicochemical properties or for further conjugation.

  • Causality: The length and composition of the linker can significantly impact the molecule's solubility, permeability, and metabolic stability.

Protocol:

  • To a solution of Intermediate A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide linker (e.g., a short polyethylene glycol chain with a terminal protecting group or a reactive handle for click chemistry) (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield Degradasulfan-X .

Characterization and Validation of Degradasulfan-X

The successful synthesis of Degradasulfan-X must be followed by rigorous characterization and biological validation to confirm its structure and function as a protein degrader.

Physicochemical Characterization
ParameterMethodExpected Outcome
Identity and Purity LC-MS, ¹H NMR, ¹³C NMRCorrect mass and NMR spectra consistent with the structure of Degradasulfan-X; Purity >95%
Solubility Kinetic or Thermodynamic Solubility AssayAqueous solubility sufficient for biological assays
Lipophilicity LogD MeasurementLogD in the range of 1-4 for optimal cell permeability
Biological Validation

Protocol 1: Western Blotting to Confirm RBM39 Degradation

  • Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to indisulam) in 6-well plates.

  • Treat the cells with increasing concentrations of Degradasulfan-X for a defined period (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against RBM39 and a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of RBM39 degradation.

Protocol 2: Co-Immunoprecipitation to Confirm Ternary Complex Formation

  • Treat cells with Degradasulfan-X or a vehicle control.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Incubate the cell lysates with an antibody against DCAF15 or RBM39 conjugated to magnetic beads.

  • Wash the beads to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluates by Western blotting using antibodies against DCAF15 and RBM39 to confirm their co-precipitation in the presence of Degradasulfan-X.

Conclusion

This compound is a strategically important building block in the development of novel molecular glue degraders targeting the DCAF15 E3 ligase. Its bifunctional nature allows for the efficient and modular synthesis of diverse libraries of compounds, facilitating the rapid exploration of structure-activity relationships. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to leverage this valuable chemical tool in the pursuit of new and effective therapeutics based on targeted protein degradation. The continued exploration of benzenesulfonamide-based molecular glues holds significant promise for expanding the druggable proteome and addressing unmet medical needs.

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A Technical Guide to 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide: A Versatile Building Block for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][] The success of a PROTAC molecule is not solely dependent on its binding ligands for the POI and an E3 ubiquitin ligase; the chemical linker connecting these two moieties plays a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[4][5] This guide introduces 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, a commercially available building block, as a strategic starting point for the rational design of novel PROTAC linkers. We will explore the unique chemical features of this compound, grounded in the established role of the benzenesulfonamide scaffold in medicinal chemistry, and provide detailed synthetic and evaluative protocols for its application. This document serves as a technical resource for researchers and drug development professionals seeking to expand their chemical toolbox for creating next-generation protein degraders.

Part 1: The Central Role of the Linker in PROTAC Efficacy

Mechanism of Action: The Ternary Complex

PROTACs are heterobifunctional molecules designed to orchestrate the formation of a ternary complex between a target protein (POI) and an E3 ubiquitin ligase.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple POI copies.[1][7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ub Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Proteasome->Degraded_POI Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Beyond a Spacer: The Linker's Multifaceted Influence

Initially conceived as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's overall success.[1] Its length, rigidity, and chemical composition profoundly impact the formation and stability of the ternary complex.[8][9] An optimal linker facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as "positive cooperativity," which enhances ternary complex stability and degradation efficiency.[1] Conversely, a poorly designed linker can introduce steric clashes, leading to "negative cooperativity" and reduced activity.[1] Furthermore, the linker significantly influences the physicochemical properties of the PROTAC, affecting its solubility, cell permeability, and metabolic stability—key factors in developing a viable therapeutic agent.[1][10]

The "Linkerology" Challenge: Navigating Length, Rigidity, and Composition

The process of linker design, often termed "linkerology," involves a multi-parameter optimization challenge.[1] Linkers are broadly categorized as flexible or rigid.[5][]

  • Flexible Linkers: Primarily composed of alkyl or polyethylene glycol (PEG) chains, these are synthetically accessible and allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1][] However, high flexibility can incur an entropic penalty upon binding and may lead to poor pharmacokinetic properties.[1]

  • Rigid Linkers: Incorporating elements like cycloalkanes, alkynes, or heterocyclic rings, these linkers can pre-organize the PROTAC into a favorable conformation for binding, reducing the entropic penalty.[2] This can improve selectivity and metabolic stability but often presents greater synthetic challenges.[1]

The ongoing challenge is to move from empirical, trial-and-error screening to a more rational, structure-based design of linkers to accelerate the development of optimized PROTACs.[4][12][13]

Part 2: Profiling this compound as a Linker Moiety

This compound emerges as an attractive starting point for linker synthesis due to its unique combination of a rigid aromatic core, a privileged medicinal chemistry scaffold, and two distinct, orthogonally reactive functional handles.

Chemical and Physical Properties
PropertyValueSource
CAS Number 911111-96-1[14][15]
Molecular Formula C₈H₁₀BrNO₃S[14][15]
Molecular Weight 280.1 g/mol [14][15]
Appearance White to off-white solidN/A
Purity ≥96% (Typical)[14][15]
Storage Room Temperature[14][15]
The Benzenesulfonamide Core: A Privileged Scaffold

The benzenesulfonamide group is a well-established pharmacophore in drug discovery.[16] Its prevalence is due to several advantageous properties:

  • Chemical Stability: The sulfonamide bond is highly resistant to metabolic degradation, which can improve the in vivo half-life of a PROTAC.

  • Hydrogen Bonding Capacity: The sulfonamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (S=O), providing opportunities for intramolecular interactions that stabilize a preferred conformation or for intermolecular interactions with the solvent or protein targets.[16]

  • Modulation of Physicochemical Properties: The inherent polarity of the sulfonamide group can help to improve the solubility of large, often hydrophobic PROTAC molecules.[1]

Key Functional Handles for Synthesis

The strategic placement of two distinct functional groups on the scaffold allows for a convergent and flexible synthetic approach, a cornerstone of efficient PROTAC library development.

Linker_Handles Molecule This compound Bromo Bromo Group (meta-position) Hydroxyl Primary Hydroxyl Group Coupling Versatile handle for C-C, C-N, or C-O bond formation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira coupling). Bromo->Coupling Alkylation Ideal site for etherification or esterification to append the second ligand. Hydroxyl->Alkylation

Figure 2: Key functional handles of the title compound for PROTAC synthesis.
  • The Bromo Group: Located at the meta-position of the phenyl ring, this bromine atom is a prime site for various palladium-catalyzed cross-coupling reactions. This allows for the robust attachment of a POI or E3 ligase ligand that has been pre-functionalized, for example, with a boronic acid/ester (Suzuki coupling) or an amine (Buchwald-Hartwig amination).

  • The N-(2-hydroxyethyl) Group: The terminal primary alcohol provides a nucleophilic handle that is readily functionalized. It can be converted to an ether via Williamson ether synthesis or an ester via reaction with an activated carboxylic acid. This provides a simple and efficient method to connect the other binding moiety of the PROTAC.

Part 3: Synthetic Strategies & Experimental Workflows

The dual functionality of this compound is well-suited for a convergent synthetic strategy. This involves preparing two advanced intermediates—one containing the linker attached to the POI ligand and the other containing the E3 ligase ligand—which are then joined in a final step. This approach is generally more efficient for library synthesis than a linear approach.

General Synthetic and Evaluative Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_eval In Vitro Evaluation A Step A: Functionalize Hydroxyl Group (e.g., Etherification with E3 Ligand) B Step B: Cross-Couple Bromo Group (e.g., Suzuki with POI Ligand) A->B C Final PROTAC Molecule B->C D Purification & Characterization (HPLC, LC-MS, NMR) C->D E Biochemical Assays (Ternary Complex Formation - TR-FRET) D->E F Cell-Based Assays (Western Blot for Degradation) E->F G Functional Assays (Cell Viability, Phenotypic) F->G

Figure 3: High-level workflow from synthesis to in-vitro evaluation.
Protocol 1: Hypothetical Synthesis of a BET-Family Degrader

This protocol describes a hypothetical synthesis of a PROTAC targeting a Bromodomain and Extra-Terminal domain (BET) protein (e.g., BRD4) for degradation via the Cereblon (CRBN) E3 ligase. This serves as a template that can be adapted for other POI/E3 ligase pairs.

Step A: Attachment of E3 Ligase Ligand (Pomalidomide derivative)

  • Prepare Pomalidomide-Alkyl Halide: Synthesize a derivative of pomalidomide bearing a terminal alkyl halide (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-(2-bromoethoxy)isoindoline-1,3-dione) according to established literature procedures.

  • Dissolve Reagents: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add Base: Add a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes to allow for the formation of the alkoxide.

  • Add E3 Ligand: Add the Pomalidomide-alkyl halide (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the intermediate (E3-Linker) .

Step B: Attachment of POI Ligand (JQ1 derivative)

  • Prepare POI-Boronic Ester: Synthesize a derivative of the BET inhibitor JQ1 bearing a pinacol boronate ester (JQ1-Bpin) at a solvent-exposed position, following literature precedents.

  • Set up Coupling Reaction: In a microwave vial or Schlenk flask, combine the E3-Linker intermediate (1.0 eq), JQ1-Bpin (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C for 4-12 hours, or until LC-MS analysis indicates consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).

Protocol 2: Characterization of the Assembled PROTAC
  • LC-MS & HRMS: Confirm the identity and purity of the final compound. The high-resolution mass spectrum should match the calculated exact mass of the PROTAC.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and ensure the absence of significant impurities.

Protocol 3: In Vitro Evaluation of PROTAC Efficacy
  • Ternary Complex Formation Assay:

    • Method: Utilize a biophysical assay such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA.[17]

    • Procedure: Titrate the PROTAC into a solution containing the purified POI (e.g., BRD4) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

    • Output: Measure the formation of the ternary complex and calculate the cooperativity (α), which indicates the extent to which the binding of one protein enhances the binding of the other.[9]

  • Target Protein Degradation Assay:

    • Method: Western Blot is the gold-standard for observing protein degradation.

    • Procedure: Treat a relevant cell line (e.g., HEK293T or a cancer cell line expressing BRD4) with increasing concentrations of the PROTAC for a set time period (e.g., 18-24 hours). Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the POI and a loading control (e.g., GAPDH or β-actin).

    • Output: Quantify the band intensity to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Cell Viability Assay:

    • Method: Use a commercially available assay such as CellTiter-Glo® to measure ATP levels as an indicator of cell viability.

    • Procedure: Treat cells with the PROTAC over a range of concentrations for an extended period (e.g., 72 hours).

    • Output: Determine the IC₅₀ or GI₅₀ value, which reflects the functional consequence of degrading the target protein.

Part 4: Rationale and Future Directions

The Case for Sulfonamide-Based Linkers

The introduction of this compound into a linker design strategy offers several potential advantages:

  • Structural Rigidity: The phenyl ring provides a degree of conformational constraint, which can reduce the entropic cost of ternary complex formation.[1][2]

  • Defined Exit Vectors: The meta-substitution pattern provides a specific 120° vector between the two points of attachment, offering a rational starting point for computational modeling and structure-based design.[12]

  • Tunable Properties: The core structure is amenable to further modification. For example, adding electron-withdrawing or -donating groups to the phenyl ring can modulate the electronic properties and metabolic stability of the linker.

  • Synthetic Tractability: The orthogonal handles allow for flexible and robust synthetic strategies, making it suitable for generating libraries of related PROTACs for structure-activity relationship (SAR) studies.[13]

Conclusion

While extensive empirical screening has historically driven PROTAC development, the field is moving towards a more rational design paradigm.[8][18] The strategic selection of linker building blocks is central to this evolution. This compound represents a valuable and versatile tool for the medicinal chemist. Its combination of a rigid, medicinally-privileged core and distinct, reactive handles provides a solid foundation for the synthesis and optimization of novel PROTACs with potentially superior drug-like properties. By leveraging such building blocks, researchers can more efficiently explore the chemical space of linkers to unlock the full therapeutic potential of targeted protein degradation.

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A Technical Guide to the Potential of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), and molecular glues, which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. While much of the field has focused on established E3 ligase ligands, the discovery of novel chemotypes that can recruit different E3 ligases is a critical frontier. This technical guide explores the untapped potential of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide , a readily available chemical building block, in the context of TPD. Drawing upon the established role of aryl sulfonamides as molecular glues for the DCAF15 E3 ubiquitin ligase, this document provides a comprehensive theoretical framework and practical guide for its application in the design and evaluation of novel protein degraders.

Introduction: The Expanding Landscape of Targeted Protein Degradation

Targeted protein degradation is a revolutionary strategy in drug discovery that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein, offering a more profound and durable therapeutic effect. This is achieved through the action of molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The two principal classes of small molecules driving this field are molecular glues and PROTACs. Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein, while PROTACs are heterobifunctional molecules composed of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.[2]

While the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorses of TPD, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for developing next-generation degraders with improved specificity and tissue selectivity.[3][4] The discovery of novel E3 ligase ligands is therefore a paramount objective in the field.

This guide focuses on the potential of This compound as a building block for novel degraders, not through the well-trodden path of CRBN modulation, but by leveraging the emerging role of aryl sulfonamides in recruiting the DCAF15 E3 ligase complex.

The Benzenesulfonamide Scaffold: An Emerging Player in TPD

While initially investigated for their anticancer properties, certain aryl sulfonamides like indisulam and E7820 have been identified as molecular glues that induce the degradation of the RNA-binding protein RBM39.[5][6] This degradation is mediated by the recruitment of the DCAF15 E3 ubiquitin ligase, a component of the CUL4-DDB1 E3 ligase complex.[7][8]

The discovery that the sulfonamide moiety can serve as an E3 ligase recruiter opens up new avenues for degrader design. Benzenesulfonamide derivatives, such as this compound, possess favorable physicochemical properties, including lower molecular weight and lipophilicity compared to many traditional E3 ligase ligands, making them attractive starting points for drug development.[9]

Chemical Properties of this compound: [10]

PropertyValue
Molecular Formula C8H10BrNO3S
Molecular Weight 280.1 g/mol
CAS Number 911111-96-1
Appearance White to off-white solid
Key Functional Groups Bromophenyl, Sulfonamide, Primary alcohol

The presence of three key functional groups makes this molecule a versatile building block:

  • The bromophenyl group can be functionalized through various cross-coupling reactions to attach a linker or a target-binding ligand.

  • The sulfonamide group is the putative DCAF15-binding element.

  • The primary alcohol on the N-(2-hydroxyethyl) substituent provides a convenient handle for linker attachment.

Proposed Mechanism of Action: Hijacking the DCAF15 E3 Ligase

Based on the known mechanism of action of aryl sulfonamide molecular glues, we propose that PROTACs incorporating the this compound moiety could induce the degradation of a target protein via the DCAF15 E3 ligase.

The proposed catalytic cycle is as follows:

  • Ternary Complex Formation: The PROTAC, by binding to both the target protein and DCAF15, induces the formation of a ternary complex. The benzenesulfonamide core of the PROTAC is hypothesized to bind to a shallow pocket on the surface of DCAF15.[7]

  • Ubiquitination: The proximity induced by the PROTAC allows the DCAF15 E3 ligase complex to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC is released from the complex and can participate in further rounds of degradation.

TPD_Cycle cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-DCAF15) POI->Ternary Binds PROTAC PROTAC (Benzenesulfonamide-based) DCAF15 DCAF15 E3 Ligase PROTAC->Ternary Binds DCAF15->Ternary Binds Ternary->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin E2 E2 Enzyme E2->Ternary Delivers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Proposed catalytic cycle of a PROTAC utilizing a benzenesulfonamide-based DCAF15 ligand.

Design and Synthesis of PROTACs using this compound

The modular nature of this compound allows for a flexible approach to PROTAC synthesis. The following is a generalized synthetic workflow.

General Synthetic Strategy

The synthesis will involve the sequential attachment of a linker and a target-binding ligand (warhead). The order of these steps can be varied depending on the specific chemistry of the warhead and linker.

PROTAC_Synthesis Start 3-bromo-N-(2-hydroxyethyl) benzenesulfonamide Step1 Linker Attachment (e.g., Etherification, Esterification) Start->Step1 Intermediate Linker-E3 Ligand Conjugate Step1->Intermediate Step2 Warhead Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC

Figure 2: Generalized synthetic workflow for PROTACs based on this compound.

Detailed Synthetic Protocol (Hypothetical)

This protocol outlines a hypothetical synthesis of a PROTAC targeting a protein of interest (POI) with a known ligand (Warhead-Nu) containing a nucleophilic group.

Step 1: Linker Installation

  • Protection of the sulfonamide NH (if necessary): Depending on the reaction conditions, the sulfonamide proton may need to be protected. A suitable protecting group, such as Boc, can be introduced using standard conditions (e.g., Boc2O, DMAP, in an appropriate solvent).

  • Activation of the primary alcohol: The hydroxyl group of the N-(2-hydroxyethyl) moiety can be converted to a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).

  • Attachment of a linker with a terminal alkyne: The activated alcohol can be reacted with a bifunctional linker containing a terminal alkyne, for example, propargyl alcohol, under Williamson ether synthesis conditions (e.g., NaH in THF).

Step 2: Warhead Conjugation via Click Chemistry

  • Preparation of an azide-functionalized warhead: The target-binding ligand (warhead) is functionalized with an azide group.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): The alkyne-functionalized E3 ligase-linker intermediate is reacted with the azide-functionalized warhead in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to form the final PROTAC with a triazole linker.

Step 3: Deprotection and Purification

  • Deprotection of the sulfonamide NH (if protected): The protecting group is removed under appropriate conditions (e.g., TFA for a Boc group).

  • Purification: The final PROTAC is purified by reverse-phase high-performance liquid chromatography (HPLC).

Experimental Evaluation of Benzenesulfonamide-Based PROTACs

A rigorous evaluation of the synthesized PROTACs is essential to validate their mechanism of action and assess their therapeutic potential.

Biochemical and Biophysical Assays

These assays are crucial for characterizing the binding events that underpin PROTAC activity.

  • Binding Affinity to DCAF15 and Target Protein:

    • Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd) of the PROTAC to both DCAF15 and the target protein independently.

    • Surface Plasmon Resonance (SPR): To measure the kinetics of binding (kon and koff).

  • Ternary Complex Formation:

    • Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET): To demonstrate the formation of the ternary complex in the presence of the PROTAC and to determine its stability and cooperativity.

Cell-Based Assays

These assays assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

  • Target Protein Degradation:

    • Western Blotting: To measure the levels of the target protein in cells treated with the PROTAC at various concentrations and time points.

    • In-Cell Western or High-Content Imaging: For higher throughput quantification of protein degradation.

  • Mechanism of Action Validation:

    • Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that degradation is proteasome-dependent.

    • DCAF15 Knockdown/Knockout: The degradation of the target protein should be attenuated in cells where DCAF15 has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9), confirming the involvement of DCAF15.

  • Cellular Viability and Phenotypic Assays:

    • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the effect of target protein degradation on cell proliferation and survival.

    • Phenotypic Assays: To assess the functional consequences of target protein degradation in relevant disease models (e.g., migration assays, apoptosis assays).

Experimental_Workflow cluster_0 Biochemical/Biophysical Characterization cluster_1 Cell-Based Evaluation Binding_Assays Binding Affinity Assays (ITC, SPR) Ternary_Assays Ternary Complex Formation (FP, TR-FRET) Binding_Assays->Ternary_Assays Inform Degradation_Assays Target Degradation Assays (Western Blot, In-Cell Western) Ternary_Assays->Degradation_Assays Guide MoA_Validation Mechanism of Action Validation (Proteasome Inhibition, DCAF15 KO/KD) Degradation_Assays->MoA_Validation Confirm Functional_Assays Functional/Phenotypic Assays (Viability, Migration, Apoptosis) MoA_Validation->Functional_Assays Link to

Figure 3: Integrated experimental workflow for the evaluation of benzenesulfonamide-based PROTACs.

Case Study: Hypothetical PROTAC Targeting a Kinase

To illustrate the potential of this approach, let's consider a hypothetical PROTAC, "Sulfonamab-PRO-1," designed to target a constitutively active kinase implicated in cancer.

  • E3 Ligand: this compound derivative.

  • Linker: A flexible polyethylene glycol (PEG) linker to provide optimal spacing and solubility.

  • Warhead: A known kinase inhibitor with a suitable attachment point.

Table 1: Predicted and Experimental Data for Sulfonamab-PRO-1

AssayPredicted OutcomeRationale
ITC (PROTAC to Kinase) Kd in the low micromolar rangeThe warhead is a known binder.
ITC (PROTAC to DCAF15) Kd in the micromolar rangeBased on affinities of known sulfonamide molecular glues.
TR-FRET (Ternary Complex) Formation of a stable ternary complexThe PROTAC bridges the kinase and DCAF15.
Western Blot (Kinase Levels) Dose-dependent degradation of the kinaseSuccessful recruitment to DCAF15 leads to ubiquitination and degradation.
Proteasome Inhibition Assay Rescue of kinase degradationConfirms proteasome-dependent mechanism.
DCAF15 Knockdown Assay Attenuation of kinase degradationConfirms DCAF15-dependent mechanism.
Cell Viability Assay Decreased viability in cancer cellsDegradation of the oncogenic kinase inhibits cell proliferation.

Future Perspectives and Conclusion

The exploration of novel E3 ligase ligands is a critical endeavor in the field of targeted protein degradation. While this compound has not yet been explicitly demonstrated as a Cereblon or DCAF15 ligand in the published literature, its chemical structure, particularly the benzenesulfonamide core, presents a compelling starting point for the design of novel degraders. The established role of aryl sulfonamides as DCAF15 molecular glues provides a strong rationale for investigating this and similar compounds as potential E3 ligase recruiters.

This technical guide has provided a comprehensive overview of the theoretical basis, synthetic strategies, and experimental workflows for leveraging this compound in the development of novel protein degraders. By pursuing the lines of inquiry outlined herein, researchers can contribute to the expansion of the E3 ligase toolbox and the development of next-generation therapeutics for a wide range of diseases.

References

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Spectroscopic data for 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of this compound (CAS No: 911111-96-1)[1][2][3]. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, data interpretation, and the scientific rationale behind the analytical choices, ensuring robust and reliable structural verification.

Introduction: The Imperative for Spectroscopic Verification

This compound is a substituted aromatic sulfonamide. Compounds within this class are pivotal building blocks in medicinal chemistry and materials science. Its molecular structure, comprising a brominated benzene ring, a sulfonamide linkage, and a hydroxyethyl chain, presents distinct spectroscopic features. Unambiguous confirmation of its identity and purity is paramount for its application in any research or development setting.

Spectroscopic techniques like NMR and MS are indispensable tools for this purpose.[4][5] NMR spectroscopy provides detailed information about the molecular framework and the electronic environment of atoms[6][7], while mass spectrometry determines the molecular weight and offers clues to the elemental composition.[8] This guide will demonstrate how these techniques are synergistically applied to provide a definitive structural dossier for the title compound.

Compound Details:

Parameter Value
IUPAC Name This compound
CAS Number 911111-96-1[1][2][3]
Molecular Formula C₈H₁₀BrNO₃S[2][3]

| Molecular Weight | 280.14 g/mol [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[5] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework of a molecule.[4][6]

Guiding Principles of NMR

The core principle of NMR involves placing a sample in a strong magnetic field, which aligns the nuclear spins of certain atoms.[5] A radio-frequency pulse then perturbs this alignment.[6][7] As the nuclei relax back to their aligned state, they emit a signal whose frequency is characteristic of the atom's chemical environment.[6] This provides three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Integration: The area under a signal, proportional to the number of nuclei it represents.

  • Multiplicity (Splitting): Reveals the number of neighboring nuclei, providing connectivity data.

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol is designed to be a self-validating system, ensuring data is both accurate and reproducible.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Rationale for Experimental Choices:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves the compound well and its residual peak does not interfere with key signals. Importantly, it allows for the observation of exchangeable protons (from -OH and -NH groups), which would be lost if using D₂O.

  • Internal Standard: Tetramethylsilane (TMS) is added as a reference point (δ = 0.00 ppm) for both ¹H and ¹³C spectra, ensuring accuracy and comparability across different experiments.

  • Field Strength: A spectrometer of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the complex splitting patterns of the aromatic protons.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The following tables outline the predicted spectral data based on the known structure of this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a ~8.0 - 8.2 t (triplet) 1H -NH-
H-b ~7.95 t (triplet, J≈1.8 Hz) 1H Ar-H (C2)
H-c ~7.85 ddd (J≈7.8, 1.8, 1.0 Hz) 1H Ar-H (C6)
H-d ~7.75 ddd (J≈8.0, 2.0, 1.0 Hz) 1H Ar-H (C4)
H-e ~7.55 t (triplet, J≈7.9 Hz) 1H Ar-H (C5)
H-f ~4.8 - 5.0 t (triplet) 1H -OH
H-g ~3.45 q (quartet) 2H -CH₂-OH

| H-h | ~2.95 | q (quartet) | 2H | -NH-CH₂- |

Scientist's Note: The exact chemical shifts of the NH (H-a) and OH (H-f) protons are concentration and temperature-dependent. The multiplicities for H-g and H-h are shown as quartets due to coupling with both the adjacent CH₂ and the adjacent heteroatom proton (NH or OH).

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~141.0 Ar-C (C1-SO₂)
~137.5 Ar-C (C3-Br)
~132.0 Ar-CH (C5)
~130.0 Ar-CH (C6)
~126.0 Ar-CH (C2)
~121.5 Ar-CH (C4)
~59.0 -CH₂-OH

| ~45.0 | -NH-CH₂- |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For a compound like this, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.[9][10]

Guiding Principles of ESI-MS

In ESI, a sample solution is passed through a high-voltage capillary, generating a fine spray of charged droplets.[8][10] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.[8] This is particularly useful for polar and thermally fragile molecules.[9]

Experimental Protocol: Reliable Molecular Weight Determination

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS sample preparation, infusion, and data analysis.

Rationale for Experimental Choices:

  • Solvent System: A mixture of acetonitrile and water is a common mobile phase for ESI. The addition of 0.1% formic acid is crucial; it provides a source of protons to facilitate the formation of the desired [M+H]⁺ ion in positive ion mode.

  • Ionization Mode: Positive ion mode is selected because the nitrogen atom in the sulfonamide and the oxygen in the hydroxyl group can be readily protonated.

Data Interpretation: The Bromine Isotopic Signature

The most telling feature in the mass spectrum of this compound is the isotopic pattern caused by bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks ("doublet") of almost equal intensity separated by 2 m/z units.

Table 3: Predicted ESI-MS Data (Positive Ion Mode)

Ion Calculated m/z (Monoisotopic) Expected Observation
[M(⁷⁹Br)+H]⁺ 279.9697 A strong peak at m/z ≈ 280.0

| [M(⁸¹Br)+H]⁺ | 281.9677 | A strong peak at m/z ≈ 282.0 of nearly identical intensity to the 280.0 peak |

The observation of this isotopic doublet is definitive proof of the presence of one bromine atom in the molecule.

Integrated Spectroscopic Analysis: A Unified Conclusion

By combining the data from both NMR and MS, we can achieve an unambiguous structural confirmation of this compound.

  • Mass Spectrometry confirms the molecular weight (280.14 g/mol ) and elemental composition, specifically verifying the presence of one bromine atom through its unique isotopic signature.[8]

  • ¹³C NMR confirms the presence of the correct number and type of carbon atoms (four aromatic CH, two aromatic quaternary C, and two aliphatic CH₂).

  • ¹H NMR confirms the connectivity of the molecule by showing the specific splitting patterns between adjacent protons (e.g., the aromatic protons and the protons in the hydroxyethyl chain) and provides the correct proton count for each environment through integration.[11]

Together, these two techniques provide orthogonal and complementary data, leaving no ambiguity as to the structure and identity of the compound.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

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  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(3), 1-10. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is a key building block in medicinal chemistry, particularly in the development of protein degraders[1][2]. Its physicochemical properties, namely solubility and stability, are critical determinants of its utility in drug discovery and development, influencing formulation, bioavailability, and shelf-life. This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing the solubility and stability of this compound. We present detailed, field-proven methodologies for solubility assessment in various solvent systems and a thorough protocol for conducting forced degradation studies to elucidate its intrinsic stability. This document is intended to serve as a practical resource for researchers, enabling them to generate robust and reliable data to accelerate their research and development endeavors.

Introduction: The Role of Physicochemical Characterization in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. For a molecule like this compound, which serves as a crucial starting material, a comprehensive understanding of its solubility and stability is not merely academic—it is a prerequisite for its effective application.

  • Solubility directly impacts the compound's utility in various experimental settings, from synthetic reactions to biological assays. In the context of drug development, poor aqueous solubility can be a significant hurdle to achieving desired therapeutic concentrations.

  • Stability determines the compound's shelf-life and its degradation profile under various environmental stressors. An unstable compound can lead to inconsistent experimental results and the formation of potentially reactive or toxic impurities.

This guide is structured to provide a logical and scientifically rigorous approach to characterizing these two critical attributes of this compound.

Molecular Profile of this compound

A foundational understanding of the molecule's structure is essential for predicting and interpreting its physicochemical behavior.

PropertyValueSource
IUPAC Name This compound-
CAS Number 911111-96-1[1]
Molecular Formula C₈H₁₀BrNO₃S[1]
Molecular Weight 280.1 g/mol [1]
Purity Typically ≥95-96%[1][2][3]
Storage Room temperature[1][2]
Shelf Life 1095 days[2]

The presence of a sulfonamide group, a hydroxyl group, and a brominated phenyl ring suggests a molecule with moderate polarity. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, while the hydroxyl group is a hydrogen bond donor. These features are expected to influence its solubility in protic and aprotic polar solvents.

Comprehensive Solubility Profiling

The solubility of a compound is not a single value but rather a profile that depends on the solvent, temperature, and pH. For benzenesulfonamide derivatives, solubility can be a key factor in their biological activity and metabolic stability[4][5].

Theoretical Considerations for Solubility

The adage "like dissolves like" provides a rudimentary but useful starting point. The polarity of this compound suggests that it will be more soluble in polar solvents than in non-polar solvents[6]. The sulfonamide group is weakly acidic, meaning its ionization state, and therefore its aqueous solubility, will be pH-dependent. At pH values above its pKa, the sulfonamide will be deprotonated, forming an anion that is generally more water-soluble.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic approach. The following workflow outlines a reliable method for generating a comprehensive solubility profile.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol for Equilibrium Solubility Measurement

This protocol is designed to determine the thermodynamic equilibrium solubility.

Materials:

  • This compound (≥96% purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. A standard calibration curve of the compound should be prepared to accurately determine the concentration.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Anticipated Solubility Profile

Based on the structure and general properties of sulfonamides, the following solubility trends can be anticipated:

SolventPredicted SolubilityRationale
WaterLow to moderateThe presence of polar groups is offset by the hydrophobic bromophenyl ring.
0.1 M HClSimilar to waterThe compound is unlikely to be protonated.
0.1 M NaOHHigher than waterThe sulfonamide proton is acidic and will be deprotonated, forming a more soluble salt.
Methanol/EthanolHighThe compound can participate in hydrogen bonding with the alcohol.
DMSOVery HighDMSO is a strong hydrogen bond acceptor and a highly polar aprotic solvent.
AcetonitrileModerate to HighA polar aprotic solvent that can interact with the polar groups of the molecule.

Intrinsic Stability Assessment through Forced Degradation

Forced degradation studies are a cornerstone of drug development, providing critical insights into a molecule's stability profile. These studies are mandated by regulatory agencies like the FDA and are guided by ICH guidelines[7]. The goal is to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods[8][9].

The Rationale Behind Stress Testing

By subjecting this compound to conditions more severe than those it would typically encounter during storage and handling, we can accelerate its degradation. This allows for the rapid identification of its degradation pathways and the development of analytical methods capable of separating the parent compound from its degradants.

Forced Degradation Experimental Design

A systematic approach to forced degradation involves exposing the compound to a range of stress conditions.

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (HCl) F LC-MS/MS for Identification A->F G HPLC-UV for Quantification A->G B Base Hydrolysis (NaOH) B->F B->G C Oxidative (H₂O₂) C->F C->G D Thermal (Heat) D->F D->G E Photolytic (UV/Vis Light) E->F E->G

Caption: Key stress conditions and analytical techniques for forced degradation studies.

Detailed Protocol for Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV system

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C) for a defined period. Also, heat the stock solution.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a developed and validated stability-indicating HPLC-UV method. The method should be able to separate the parent peak from all degradation product peaks.

    • Use LC-MS/MS to identify the mass of the degradation products to aid in structure elucidation.

Potential Degradation Pathways

For sulfonamides, several degradation pathways are possible:

  • Hydrolysis of the sulfonamide bond: This is generally slow but can be accelerated under harsh acidic or basic conditions.

  • Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation.

  • Reactions involving the substituents: The bromo and hydroxyethyl groups may also undergo reactions under specific stress conditions.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. The provided protocols are designed to be readily implemented in a research setting, enabling scientists to generate high-quality data to support their drug discovery and development programs. A thorough understanding of these fundamental properties will undoubtedly facilitate the rational design of future experiments and the successful application of this important chemical building block. The methodologies described herein are not only applicable to the title compound but can also be adapted for the characterization of other novel chemical entities.

References

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • This compound, min 96%, 100 grams. CP Lab Safety. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules. [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. Water Research. [Link]

  • Forced Degradation Studies. MedCrave. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of PROTACs Utilizing 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide as a Versatile Linker Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a "warhead" that binds to a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2] The linker is far from a passive spacer; its length, rigidity, hydrophilicity, and chemical nature are critical determinants of a PROTAC's efficacy.[3][4] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[]

The modular nature of PROTACs allows for systematic optimization, yet the synthesis of diverse linker architectures can be a significant bottleneck.[1][6] The development of versatile, bifunctional building blocks that allow for controlled, sequential conjugation of the warhead and anchor ligands is therefore of high value to researchers in drug discovery.

This application note presents a detailed guide to the strategic use of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide as a novel precursor for the synthesis of PROTACs. We will explore the inherent advantages of its structure, propose detailed synthetic protocols for its elaboration, and provide the scientific rationale behind each experimental step.

The Strategic Advantage of this compound

The chemical structure of this compound offers two distinct, orthogonally reactive handles, making it an ideal starting point for a modular PROTAC synthesis.

  • Aryl Bromide: The bromo-substituted phenyl ring is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[7][8][9] This allows for the robust and versatile attachment of a wide range of POI or E3 ligase ligands.

  • Primary Alcohol: The 2-hydroxyethyl group provides a primary alcohol that can be readily functionalized. It can be activated for nucleophilic substitution or undergo reactions like the Mitsunobu reaction to connect the second ligand.[4][10]

  • Sulfonamide Moiety: The central benzenesulfonamide group imparts specific physicochemical properties. Sulfonamides are a well-established pharmacophore known for their metabolic stability, ability to engage in hydrogen bonding, and potential to improve solubility and cell permeability.[11][12] Incorporating this motif can favorably influence the drug-like properties of the final PROTAC.

Signaling Pathway & Mechanism of Action

Before delving into the synthesis, it is crucial to understand the biological context. PROTACs operate by hijacking the cellular protein degradation machinery.

PROTAC_Mechanism

Proposed Synthetic Workflow: A Modular Approach

The synthesis of a PROTAC using this compound requires a disciplined, multi-step approach centered on an orthogonal protection strategy. This ensures that the two reactive handles of the linker precursor can be addressed sequentially and without cross-reactivity. The general workflow is outlined below.

Synthetic_Workflow Start This compound Step1 Step 1: Protect Hydroxyl Group (e.g., TBDMS protection) Start->Step1 Intermediate1 Protected Linker Precursor Step1->Intermediate1 Step2 Step 2: Conjugate First Ligand (e.g., POI-B(OH)₂ via Suzuki Coupling) Intermediate1->Step2 Intermediate2 Ligand 1-Linker Conjugate Step2->Intermediate2 Step3 Step 3: Deprotect Hydroxyl Group (e.g., TBAF) Intermediate2->Step3 Intermediate3 Activated Linker Conjugate Step3->Intermediate3 Step4 Step 4: Conjugate Second Ligand (e.g., E3-NH₂ via Mitsunobu Reaction) Intermediate3->Step4 FinalPROTAC Final PROTAC Molecule Step4->FinalPROTAC

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a hypothetical PROTAC. These are generalized procedures and may require optimization based on the specific properties of the chosen POI and E3 ligase ligands.

PART 1: Linker Preparation and First Ligand Conjugation

Protocol 1.1: Protection of the Hydroxyl Group

Causality: The primary alcohol is protected as a silyl ether to prevent it from interfering with the subsequent palladium-catalyzed cross-coupling reaction. Tert-butyldimethylsilyl (TBDMS) is chosen as the protecting group due to its stability under the coupling conditions and its facile removal under mild, fluoride-mediated conditions.[3]

Reagent/MaterialM.W.QuantityMoles (eq)
This compound280.141.0 g3.57 mmol (1.0)
Imidazole68.08607 mg8.92 mmol (2.5)
TBDMS-Cl150.72645 mg4.28 mmol (1.2)
Anhydrous Dichloromethane (DCM)-20 mL-

Procedure:

  • Dissolve this compound and imidazole in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBDMS-Cl in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-bromobenzenesulfonamide .

Protocol 1.2: Suzuki Coupling with POI Ligand

Causality: The Suzuki-Miyaura coupling is a highly robust and functional group-tolerant method for forming carbon-carbon bonds.[9][13] Here, it is used to couple the aryl bromide of the linker precursor with a boronic acid- or pinacol boronate-functionalized POI ligand. This reaction is chosen for its high yields and broad substrate scope.[8]

Reagent/MaterialM.W.QuantityMoles (eq)
Protected Linker Precursor (from 1.1)394.381.0 g2.54 mmol (1.0)
POI-B(OH)₂ or POI-B(pin)VariesVaries~3.04 mmol (1.2)
Pd(dppf)Cl₂·CH₂Cl₂816.64104 mg0.127 mmol (0.05)
K₂CO₃ or Cs₂CO₃VariesVaries~7.62 mmol (3.0)
1,4-Dioxane / H₂O (e.g., 4:1)-25 mL-

Procedure:

  • To a reaction vessel, add the protected linker precursor, the POI-boronic acid/ester, and the carbonate base.

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the POI-Linker-OTBDMS conjugate .

PART 2: Final PROTAC Assembly

Protocol 2.1: Deprotection of the Hydroxyl Group

Causality: The TBDMS protecting group is selectively removed to reveal the primary alcohol, which will serve as the attachment point for the second ligand. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation, as it is highly selective for silicon-oxygen bonds.[6]

Reagent/MaterialM.W.QuantityMoles (eq)
POI-Linker-OTBDMS conjugate (from 1.2)Varies1.0 gVaries (1.0)
TBAF (1M solution in THF)261.47VariesVaries (1.5)
Tetrahydrofuran (THF)-20 mL-

Procedure:

  • Dissolve the POI-Linker-OTBDMS conjugate in THF.

  • Add TBAF solution dropwise at room temperature.

  • Stir the reaction for 1-3 hours and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-Linker-OH intermediate .

Protocol 2.2: Mitsunobu Reaction with E3 Ligase Ligand

Causality: The Mitsunobu reaction is an effective method for coupling a primary or secondary alcohol with a nucleophile, typically one with a pKa ≤ 15.[10][14] It proceeds with a clean inversion of stereochemistry at the alcohol carbon (though not relevant for this primary alcohol) and is well-suited for late-stage functionalization. Here, it is used to couple the newly deprotected alcohol with an E3 ligase ligand containing a nucleophilic handle (e.g., a phenolic hydroxyl or a primary amine on a thalidomide-like scaffold).[4][15]

Reagent/MaterialM.W.QuantityMoles (eq)
POI-Linker-OH intermediate (from 2.1)Varies500 mgVaries (1.0)
E3 Ligase Ligand (e.g., Pomalidomide)273.24Varies~1.2 eq
Triphenylphosphine (PPh₃)262.29Varies~1.5 eq
Diisopropyl azodicarboxylate (DIAD)202.21Varies~1.5 eq
Anhydrous Tetrahydrofuran (THF)-15 mL-

Procedure:

  • Dissolve the POI-Linker-OH intermediate, E3 ligase ligand, and PPh₃ in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD dropwise to the reaction mixture. The solution may turn from colorless to a yellow/orange color.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and a hydrazine byproduct, which can often be challenging to remove. Purification is typically achieved via preparative reverse-phase HPLC to yield the final PROTAC molecule .

Final Characterization

The identity and purity of the final PROTAC must be rigorously confirmed.

TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target PROTAC.
¹H and ¹³C NMR Structural elucidationSpectra consistent with the proposed chemical structure, showing signals for all components (POI ligand, linker, E3 ligand).
HRMS Exact mass determinationHigh-resolution mass spectrometry data confirming the elemental composition of the molecule.

Conclusion

This compound serves as an exemplary building block for the modular synthesis of PROTACs. Its bifunctional nature, featuring an aryl bromide and a primary alcohol, allows for a controlled, sequential, and versatile synthetic strategy using robust reactions such as Suzuki and Mitsunobu couplings. The integral sulfonamide moiety offers the potential for favorable physicochemical properties in the final degrader molecule. The detailed protocols and strategic workflows presented in this guide provide a comprehensive framework for researchers to design and synthesize novel PROTACs, accelerating the exploration of this transformative therapeutic modality.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818–16823.

  • Almodóvar-Rivera, C. M., et al. (2023). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-Based Partial PROTAC Library. ChemistryOpen.

  • ResearchGate. (n.d.). Buchwald‐Hartwig coupling as a final step to synthesise a complete PROTAC.

  • ResearchGate. (n.d.). Solid‐phase synthesis of MZ‐1 analogues by Suzuki coupling.

  • Soriano-Correa, C., et al. (2003). Physicochemical and Structural Properties of Bacteriostatic Sulfonamides: Theoretical Study. International Journal of Quantum Chemistry, 94, 165–172.

  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate.

  • Khan, K. M., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal, 16, 1146–1159.

  • Hahm, H. S., et al. (2012). Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. Beilstein Journal of Organic Chemistry, 8, 2045–2050.

  • Sultan, A. A. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 53-62.

  • Organic Synthesis. (n.d.). Mitsunobu reaction.

  • Creative Peptides. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Qiu, X., et al. (2025). Development of a Tepotinib-Based PROTAC as a Potential Lung Cancer Therapeutic. Journal of Medicinal Chemistry, 68, 2815–2839.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • Wikipedia. (n.d.). Mitsunobu reaction.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor.

  • ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction.

  • Al-Bayati, F. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Modern Drug Discovery and Drug Delivery Research.

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.

  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.

  • Xiang, W., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1952.

  • Wikipedia. (n.d.). Suzuki reaction.

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

Sources

Application Note & Protocol: Synthesis of a Covalent Warhead Conjugate via Ether Linkage to a Benzenesulfonamide Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Targeted Covalent Inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[1][2] The rational design of these inhibitors relies on a modular architecture comprising a targeting ligand, a linker, and an electrophilic warhead. This document provides a comprehensive guide for the chemical conjugation of a versatile benzenesulfonamide-based linker, 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, to a cysteine-reactive acrylamide warhead. We present a detailed, field-proven protocol centered on the Williamson ether synthesis to create a stable linker-warhead construct, discuss the critical scientific rationale behind key steps, and outline methods for purification and characterization to ensure the integrity of the final conjugate.

Introduction: The Architecture of Covalent Inhibition

Covalent inhibitors function by forming a stable, covalent bond with a specific amino acid residue on their target protein, leading to irreversible or long-lasting inhibition.[3][4] This strategy has been successfully employed in numerous FDA-approved drugs, particularly in oncology.[5][6] The efficacy and selectivity of a TCI are determined by the interplay of its three core components:

  • Targeting Ligand: A moiety that binds non-covalently to the target protein, providing specificity and positioning the warhead for reaction.

  • Linker: A chemical scaffold that connects the ligand to the warhead, influencing solubility, cell permeability, and the optimal orientation of the warhead within the protein's binding site.

  • Warhead: An electrophilic group designed to react with a nucleophilic amino acid residue, most commonly cysteine.[7]

This guide focuses on the crucial step of assembling the linker-warhead unit. We utilize This compound , a common building block in protein degrader and inhibitor synthesis[8][9], as our linker. Its primary hydroxyl group provides a robust handle for conjugation, while the aryl bromide offers a potential site for later-stage coupling to a targeting ligand.

For the warhead, we have selected the acrylamide functional group. Acrylamides are a well-established class of Michael acceptors that exhibit moderate reactivity and high selectivity for the thiol side chain of cysteine residues, reacting via a conjugate addition mechanism.[7][10] Our objective is to forge a chemically stable ether linkage between the linker and an acrylamide precursor, creating a versatile construct ready for subsequent conjugation to a targeting moiety.

Principle of the Conjugation Strategy: Williamson Ether Synthesis

To ensure the final conjugate possesses high metabolic and chemical stability, an ether bond was chosen to connect the linker and warhead components. The Williamson ether synthesis is a classic, reliable, and high-yielding method for forming such linkages.[11] The reaction proceeds via an SN2 mechanism and involves two primary steps, as illustrated below:

  • Deprotonation: The hydroxyl group of the this compound linker is deprotonated using a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a highly reactive alkoxide intermediate. This step must be performed under anhydrous and inert conditions to prevent quenching of the base and the alkoxide.

  • Nucleophilic Substitution: The generated alkoxide acts as a potent nucleophile, attacking an electrophilic alkyl halide (in this case, an N-substituted halo-acrylamide) and displacing the halide leaving group to form the desired ether bond.[11]

G linker 3-bromo-N-(2-hydroxyethyl) benzenesulfonamide (Linker) intermediate Sodium Alkoxide Intermediate (Nucleophile) linker->intermediate Deprotonation (Step 1) base Sodium Hydride (NaH) (Anhydrous THF) base->intermediate product Final Linker-Warhead Conjugate (Ether Linkage) intermediate->product Sₙ2 Attack (Step 2) warhead_precursor N-(3-chloropropyl)acrylamide (Warhead Precursor) warhead_precursor->product

Figure 1: Workflow for Williamson Ether Synthesis Conjugation.

Materials and Equipment

Table 1: Reagents and Chemicals
ReagentCAS NumberRecommended PurityNotes
This compound911111-96-1≥96%Linker component.[8]
Sodium Hydride (NaH)7646-69-760% dispersion in mineral oilStrong base. Handle with extreme care.
N-(3-chloropropyl)acrylamide61335-61-7≥97%Warhead precursor. Potential lachrymator.
Anhydrous Tetrahydrofuran (THF)109-99-9≥99.9%, inhibitor-freeReaction solvent. Must be dry.
Dichloromethane (DCM)75-09-2ACS GradeFor extraction and chromatography.
Ethyl Acetate (EtOAc)141-78-6ACS GradeFor chromatography.
Hexanes110-54-3ACS GradeFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9N/AFor quenching the reaction.
Saturated aq. Sodium Chloride (Brine)7647-14-5N/AFor washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9N/AFor drying organic layers.
Silica Gel63231-67-4230-400 mesh, 60 ÅFor column chromatography.
Table 2: Equipment
EquipmentPurpose
Round-bottom flasksReaction vessels
Magnetic stirrer and stir barsReaction agitation
Schlenk line or nitrogen/argon balloon setupMaintaining an inert atmosphere
Syringes and needlesAnhydrous transfer of solvent and reagents
Ice bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Glass column for chromatographyProduct purification
Thin-Layer Chromatography (TLC) platesReaction monitoring
NMR Spectrometer, LC-MS SystemProduct characterization

SAFETY PRECAUTIONS:

  • Sodium hydride (NaH) reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.

  • Acrylamide derivatives can be toxic and are potential lachrymators. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Chlorinated solvents like dichloromethane (DCM) are hazardous. Handle only in a fume hood.

Detailed Experimental Protocol

This protocol is based on a 1.0 mmol scale of the limiting reagent, this compound.

Step 1: Formation of the Alkoxide Intermediate
  • Preparation: Add this compound (280 mg, 1.0 mmol) and a magnetic stir bar to a flame-dried 50 mL round-bottom flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous THF (10 mL) via syringe to dissolve the sulfonamide.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Base Addition: Carefully add sodium hydride (60% dispersion in oil, 48 mg, 1.2 mmol, 1.2 equivalents) to the stirred solution in small portions.

    • Causality Note: Adding NaH in portions prevents an uncontrolled exotherm and excessive hydrogen evolution. The excess (1.2 eq) ensures complete deprotonation of the alcohol.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. You may observe bubbling (H₂ gas evolution) as the alkoxide forms.

Step 2: Conjugation with the Warhead Precursor
  • Precursor Addition: While maintaining the temperature at 0 °C, slowly add N-(3-chloropropyl)acrylamide (177 mg, 1.2 mmol, 1.2 equivalents) to the reaction mixture via syringe.

    • Causality Note: A slight excess of the electrophile helps drive the reaction to completion. Slow addition is recommended to control any potential exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction's progress by TLC. To take a sample, carefully withdraw a small aliquot, quench it with a drop of water, extract with ethyl acetate, and spot on a TLC plate. A typical mobile phase is 50% EtOAc in hexanes. The product should have a higher Rf value than the starting alcohol.

Step 3: Reaction Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully add saturated aqueous NH₄Cl solution (~5 mL) dropwise to quench any unreacted NaH.

    • Causality Note: The quenching process is highly exothermic and produces hydrogen gas. Slow, dropwise addition at 0 °C is critical for safety.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water (15 mL) and DCM (25 mL). Shake well and separate the layers. Extract the aqueous layer two more times with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash them with brine (25 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result will be a crude oil or solid.

  • Purification: Purify the crude product using silica gel column chromatography. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 60% ethyl acetate, is typically effective. Collect fractions containing the desired product (identified by TLC) and concentrate them to yield the pure linker-warhead conjugate.

Step 4: Characterization and Quality Control

To ensure the successful synthesis of the desired product, thorough characterization is mandatory.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary method to confirm that the reaction produced a compound of the correct molecular weight. The expected mass ([M+H]⁺) for the product (C₁₅H₂₁BrN₂O₄S) is approximately 409.04 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of the acrylamide vinyl protons (typically δ 5.5-6.5 ppm) and the newly formed ether linkage protons. Crucially, the characteristic broad signal of the starting material's hydroxyl (-OH) proton should be absent.

    • ¹³C NMR: Verify the presence of carbons corresponding to the acrylamide and the new ether linkage.

Alternative Conjugation Strategies

While the Williamson ether synthesis is robust, other chemistries can be employed depending on the desired linker properties and the available functional groups on the warhead.

Click Chemistry

"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers an alternative, highly efficient, and bioorthogonal method for conjugation.[12][13][][15] This would require pre-functionalization of the linker and warhead.

  • Linker Functionalization: The linker's hydroxyl group can be converted into an azide (e.g., via a mesylate intermediate followed by substitution with sodium azide).

  • Warhead Synthesis: An alkyne-containing warhead precursor would be required (e.g., N-(prop-2-yn-1-yl)acrylamide).

  • Conjugation: The two components are "clicked" together using a copper(I) catalyst to form a stable triazole linkage.[16]

G linker_oh Linker-OH linker_azide Linker-Azide linker_oh->linker_azide Azidation (e.g., MsCl, NaN₃) product Final Conjugate (Triazole Linkage) linker_azide->product CuAAC Click Reaction [Cu(I) catalyst] warhead_alkyne Warhead-Alkyne warhead_alkyne->product

Figure 2: Alternative Conjugation Workflow using Click Chemistry.
Amide Bond Formation

If the warhead contains a carboxylic acid and the linker contains an amine, an amide bond can be formed using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS).[17][18] While our current linker has a hydroxyl group, it could be chemically converted to an amine if an amide linkage is desired for specific structural or solubility reasons. Amide bonds are exceptionally stable, making this a desirable, albeit more synthetically complex, alternative.[19][20]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the alcohol. 2. Wet solvent or reagents quenching the NaH. 3. Degradation of the warhead precursor.1. Ensure NaH is fresh and used in sufficient excess (1.2-1.5 eq). 2. Use freshly distilled/dried anhydrous solvent. Flame-dry all glassware. 3. Check the purity of the N-(3-chloropropyl)acrylamide.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor nucleophilicity of the alkoxide.1. Extend reaction time to 24 hours. If still incomplete, gently heat the reaction to 40-50 °C. 2. Consider using a polar aprotic solvent like DMF instead of THF to accelerate SN2 reactions.
Multiple Side Products 1. Polymerization of the acrylamide. 2. Elimination reaction of the warhead precursor.1. Avoid high temperatures. Consider adding a radical inhibitor like BHT if polymerization is suspected. 2. Ensure a strong, non-bulky base (like NaH) is used to favor substitution over elimination.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a key linker-warhead conjugate, uniting this compound with an acrylamide warhead through a stable ether bond. By following the outlined steps for synthesis, purification, and characterization, researchers can reliably produce high-quality material for the next stage of targeted covalent inhibitor development: conjugation to a target-specific ligand. The discussion of alternative strategies further equips scientists with the knowledge to adapt their synthetic approach to meet the unique demands of their specific drug discovery program.

References

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PubMed Central. Available at: [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]

  • Click Chemistry Reagents for Biomolecule Labeling. LI-COR Biosciences. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. National Institutes of Health (NIH). Available at: [Link]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry. Available at: [Link]

  • Coupling of biologically active steroids to conjugating arms through ether linkages for use in immunochemistry. PubMed. Available at: [Link]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. University of Dundee. Available at: [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. National Institutes of Health (NIH). Available at: [Link]

  • Amide Bond Activation of Biological Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Institutes of Health (NIH). Available at: [Link]

  • Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ResearchGate. Available at: [Link]

  • This compound, min 96%, 100 grams. CP Lab Safety. Available at: [Link]

  • Sulfonation, sulfonamide activated acyl transfer and conjugate... ResearchGate. Available at: [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]

  • Strategies for successful crosslinking and bioconjugation applications. YouTube. Available at: [Link]

  • Custom Small Molecule-Antibiotic Conjugation Service. Creative Biolabs. Available at: [Link]

  • 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide. PubChem. Available at: [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Available at: [Link]

  • Nucleophilic covalent ligand discovery for the cysteine redoxome. PubMed Central. Available at: [Link]

  • Strategies for the functionalization of sulfonamides and the synthesis of sulfones. ResearchGate. Available at: [Link]

  • Activity of covalent warheads with cysteine; data in triplicate. ResearchGate. Available at: [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. National Institutes of Health (NIH). Available at: [Link]

  • Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant. Semantic Scholar. Available at: [Link]

  • Recent advances in the design of small molecular drugs with acrylamides covalent warheads. PubMed. Available at: [Link]

  • Characterising covalent warhead reactivity. National Institutes of Health (NIH). Available at: [Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]

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  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

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  • Efficient and Selective Bioconjugation Using Surfactants. PubMed. Available at: [Link]

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Application Notes and Protocols: The 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide Linker for E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at its forefront.[1][2][3] These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[4][5][6] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, profoundly influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties.[7][][9] This document provides a detailed guide to the chemistry and application of the 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide linker, a versatile building block for PROTAC synthesis. We will cover its synthesis, conjugation strategies for E3 ligase ligands (e.g., for Cereblon (CRBN) and von Hippel-Lindau (VHL)), and the subsequent analytical and biological validation of the final PROTAC conjugate.

Introduction: The Central Role of the Linker

A PROTAC molecule's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ligase, and the connecting linker. While the ligands provide specificity, the linker orchestrates the crucial event: the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[6] The linker's length, rigidity, and attachment points dictate the relative orientation of the two proteins, which is paramount for efficient ubiquitin transfer.[9][10]

The sulfonamide functional group is a well-established pharmacophore known for its metabolic stability and ability to form key hydrogen bond interactions. In the context of TPD, aryl sulfonamides have been identified as ligands for E3 ligases such as DCAF15, and they serve as robust and synthetically tractable components within linkers.[1][11][12] The this compound scaffold offers two distinct points for chemical modification:

  • Aryl Bromide : A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling straightforward attachment to a wide array of POI-binding moieties.

  • Primary Hydroxyl Group : A nucleophilic point for connecting to the E3 ligase ligand, typically through esterification, etherification, or Mitsunobu reactions.

This dual functionality allows for flexible and convergent synthetic strategies in the construction of PROTAC libraries for screening and optimization.

Section 1: Synthesis of the Linker Precursor

The foundational step is the synthesis of the linker itself. This is achieved through a standard nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and ethanolamine.

Protocol 1.1: Synthesis of this compound

Principle: The amine group of ethanolamine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to quench the hydrochloric acid byproduct, driving the reaction to completion.[13]

Materials and Reagents:

ReagentFormulaMW ( g/mol )M/Eq
3-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S256.521.0
EthanolamineC₂H₇NO61.081.1
Triethylamine (TEA)C₆H₁₅N101.191.5
Dichloromethane (DCM)CH₂Cl₂84.93-
1 M Hydrochloric Acid (HCl)HCl36.46-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-
BrineNaCl58.44-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-

Procedure:

  • Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of ethanolamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the ethanolamine/TEA solution dropwise to the stirring sulfonyl chloride solution at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.[14][15]

Expected Characterization Data:

  • ¹H NMR: Peaks corresponding to the aromatic protons, the two methylene groups (-CH₂-CH₂-), the sulfonamide proton (-NH-), and the hydroxyl proton (-OH).

  • LC-MS: A parent ion peak corresponding to the expected mass of the product (C₈H₁₀BrNO₃S, MW: 280.14) [M+H]⁺ or [M-H]⁻.[14]

  • Purity (HPLC): >95%.[15]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 3-Bromobenzenesulfonyl Chloride C 1. Mix at 0 °C 2. Warm to RT 3. Stir 12-16h A->C B Ethanolamine + TEA in DCM B->C D Quench & Wash (HCl, NaHCO₃, Brine) C->D E Dry & Concentrate D->E F Flash Chromatography E->F G 3-bromo-N-(2-hydroxyethyl) benzenesulfonamide F->G

Figure 1: Workflow for the synthesis of the linker precursor.

Section 2: PROTAC Synthesis and Conjugation Strategies

The synthesized linker can be incorporated into a PROTAC via two primary strategies, offering flexibility based on the stability and functional group availability of the POI and E3 ligase ligands.

G cluster_A Strategy A: POI Ligand First cluster_B Strategy B: E3 Ligand First Start Linker Precursor: 3-bromo-N-(2-hydroxyethyl) benzenesulfonamide A1 Step 1: Attach POI Ligand (e.g., Suzuki Coupling) Start->A1 B1 Step 1: Attach E3 Ligand (e.g., Esterification) Start->B1 A2 Intermediate A: POI-Linker-OH A1->A2 A3 Step 2: Attach E3 Ligand (e.g., Mitsunobu Rxn) A2->A3 End Final PROTAC Molecule: POI-Linker-E3 Ligand A3->End B2 Intermediate B: E3-Linker-Br B1->B2 B3 Step 2: Attach POI Ligand (e.g., Suzuki Coupling) B2->B3 B3->End

Figure 2: Divergent synthetic strategies for PROTAC assembly.

Strategy A: POI Ligand First (Recommended)

This is often the preferred route as the hydroxyl group is generally more robust and less likely to interfere with the conditions of palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Suzuki Coupling to Attach POI Ligand

Principle: A palladium catalyst facilitates the coupling of the aryl bromide on the linker with a boronic acid or boronate ester derivative of the POI ligand.

Materials and Reagents:

ReagentM/Eq
POI-Ligand-Boronic Acid/Ester1.2
Linker Precursor (from 1.1)1.0
Pd(PPh₃)₄ or other Pd catalyst0.05 - 0.1
K₂CO₃ or Cs₂CO₃3.0
1,4-Dioxane / Water (e.g., 4:1)-

Procedure:

  • To an oven-dried flask, add the linker precursor (1.0 eq), the POI ligand boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to yield the POI-Linker-OH intermediate.

Protocol 2.2: Mitsunobu Reaction to Attach E3 Ligand

Principle: The Mitsunobu reaction couples the primary alcohol of the POI-Linker-OH intermediate with an acidic N-H or O-H group on the E3 ligase ligand (e.g., the hydroxyl group on a VHL ligand or the phthalimide N-H of a CRBN ligand) under mild, neutral conditions.

Materials and Reagents:

ReagentM/Eq
POI-Linker-OH Intermediate1.0
E3 Ligase Ligand (e.g., VHL-OH)1.2
Triphenylphosphine (PPh₃)1.5
DIAD or DEAD1.5
Anhydrous THF or DCM-

Procedure:

  • Dissolve the POI-Linker-OH intermediate (1.0 eq), E3 ligase ligand (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by preparative HPLC to obtain the final PROTAC.

Section 3: Analytical Characterization of the Final PROTAC

Rigorous characterization is essential to confirm the successful synthesis of the desired molecule and to ensure its purity before biological testing.

Analysis MethodPurposeExpected Outcome
UPLC/HPLC Determine purity and retention time.A single major peak with >98% purity.
HRMS (ESI-TOF) Confirm exact mass and molecular formula.Observed mass should be within 5 ppm of the calculated mass.
¹H and ¹³C NMR Confirm the complete chemical structure.All expected proton and carbon signals should be present with correct integration and chemical shifts. Disappearance of the linker's -OH proton and appearance of new signals from both ligands.

Section 4: Biological Validation Workflow

Once synthesized and purified, the PROTAC must be tested to validate its intended biological function: inducing the degradation of the target protein.

G cluster_biochem Biochemical/Biophysical Assays cluster_cell Cell-Based Assays Start Purified PROTAC A Binary Binding (SPR, FP, MST) Confirm binding to POI & E3 Start->A B Ternary Complex Formation (TR-FRET, AlphaScreen, Native-MS) Confirm POI-PROTAC-E3 complex A->B C Target Degradation (Western Blot, HiBiT, Proteomics) Measure POI level reduction B->C D Selectivity Profiling (Proteomics) Assess off-target degradation C->D E Proximity Confirmation (ProtacID, NanoBRET) Confirm target engagement in cells C->E End Validated PROTAC D->End E->End

Figure 3: Standard workflow for the biological validation of a novel PROTAC.

Key Validation Steps:

  • Binary Binding Assays: First, confirm that the PROTAC can independently bind to both the POI and the E3 ligase using techniques like Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), or Microscale Thermophoresis (MST).[16][17]

  • Ternary Complex Formation: Demonstrate that the PROTAC facilitates the formation of the POI-PROTAC-E3 ternary complex. This is a critical step and can be assessed using assays like TR-FRET, AlphaScreen, or Native Mass Spectrometry.[6][16][18]

  • Cellular Degradation: The definitive test is to treat relevant cell lines with the PROTAC and measure the reduction in POI levels. Western blotting is the classic method, while more quantitative, high-throughput methods like HiBiT, In-Cell Westerns, or mass spectrometry-based proteomics are also common.[16]

  • Target Engagement: Cellular target engagement can be confirmed using techniques like NanoBRET or ProtacID, which verify that the PROTAC is forming the intended complex inside living cells.[19][20]

Field Insights and Expert Recommendations

  • Causality of Linker Choice: The this compound linker is an excellent starting point due to its synthetic tractability. However, it is crucial to recognize that linker composition is not trivial. The sulfonamide group adds a degree of rigidity and potential for hydrogen bonding that may be beneficial or detrimental depending on the specific POI and E3 ligase pair.

  • Systematic Optimization: The protocols described here yield a single PROTAC. A robust drug discovery campaign would involve synthesizing a library of analogues by varying the linker length (e.g., by replacing ethanolamine with 3-aminopropan-1-ol or 4-aminobutan-1-ol) and altering the aryl substitution pattern to modulate the exit vectors.[7][9]

  • Troubleshooting Synthesis:

    • Low yields in Suzuki coupling: Ensure reagents are anhydrous, the solvent is properly degassed, and the palladium catalyst is active. Screening different catalysts, bases, and solvent systems may be necessary.

    • Mitsunobu reaction failure: Ensure all reagents are strictly anhydrous. The pKa of the nucleophile on the E3 ligase ligand is critical; if it is not sufficiently acidic, the reaction may not proceed efficiently. Alternative coupling methods like esterification with HATU may be required.

  • Self-Validating Protocols: Each synthetic protocol includes a purification step and is followed by a recommendation for rigorous analytical characterization. This ensures that the material used in subsequent steps and in final biological assays is of known identity and purity, making the entire workflow self-validating and the resulting data reliable.

References

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers.
  • Discovery of E3 Ligase Ligands for Target Protein Degradation.
  • Discovery of E3 Ligase Ligands for Target Protein Degrad
  • This compound. A2B Chem.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC. NIH.
  • Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC. NIH.
  • PROTAC Linkers Chemical, Gene. MedChemExpress.
  • Targeted Protein Degrad
  • A critical evaluation of the approaches to targeted protein degradation for drug discovery. Drug Discovery Today.
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv.
  • Linkers for PROTAC Design. BOC Sciences.
  • This compound CAS No.: 911111-96-1. Mol-Instincts.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. NIH.
  • This compound, min 96%, 100 grams. CP Lab Safety.
  • Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal P
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Tosylation of ethanolamine (??). Sciencemadness.org.
  • Application of PROTACs in target identification and valid
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  • How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?.
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  • Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degrad
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH.
  • Application Notes and Protocols for the Preparation of Neopentyl 4-Bromobenzenesulfon

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Step-by-step guide to 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide linker modification

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Step-by-Step Guide to 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide Linker Modification Audience: Researchers, scientists, and drug development professionals. Document ID: ANP-2026-01-LNKM-01

Abstract

The this compound core structure is a versatile bifunctional linker, increasingly recognized for its utility in constructing complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] Its strategic design incorporates two distinct, orthogonally reactive sites: an aryl bromide for carbon-carbon or carbon-heteroatom bond formation and a primary alcohol for subsequent functionalization. This guide provides a detailed technical overview and step-by-step protocols for the strategic modification of this linker, enabling its tailored application in drug development. We will explore palladium-catalyzed cross-coupling at the aryl bromide position and functional group interconversion at the hydroxyethyl terminus.

Introduction: The Strategic Value of a Bifunctional Linker

In modern therapeutic modalities like ADCs and PROTACs, the linker is not merely a spacer but a critical component that dictates solubility, stability, and the ultimate efficacy of the conjugate.[4][5][6] The this compound scaffold offers two key advantages:

  • Aryl Bromide Handle: The bromine atom on the benzene ring serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and stable installation of diverse molecular fragments, such as protein-binding ligands or E3 ligase recruiters.

  • Hydroxyethyl Handle: The primary alcohol on the N-ethyl side chain provides a versatile point for modification. It can be oxidized, esterified, or, more strategically, converted into other functional groups like amines or azides, which are amenable to common bioconjugation chemistries (e.g., amide coupling, "click chemistry").[7][8]

This dual functionality allows for a modular and sequential approach to building complex molecules, making it a valuable tool for drug discovery pipelines.

Physicochemical Profile & Handling

A clear understanding of the starting material's properties is fundamental to successful modification.

PropertyValueSource
Chemical Name This compound[9][10]
CAS Number 911111-96-1[9][11]
Molecular Formula C₈H₁₀BrNO₃S[9][11]
Molecular Weight 280.14 g/mol [9]
Appearance Typically a white to off-white solidN/A
Purity ≥96%[9][11]
Storage Room temperature, in a dry, well-ventilated area[10][11]

Core Modification Strategies: A Visual Overview

The modification of this linker can be approached from two distinct vectors, as illustrated below. This guide will provide detailed protocols for one key transformation at each site.

G cluster_0 Core Linker Structure cluster_1 Modification Vector 1: Aryl Bromide cluster_2 Modification Vector 2: Hydroxyethyl Group Start This compound ArylMod Suzuki Coupling (Protocol 1) Start->ArylMod Pd Catalyst, Boronic Acid/Ester, Base AlkylMod Tosylation -> Azidation (Protocol 2) Start->AlkylMod 1. TsCl, Base 2. NaN₃ ArylProduct Functionalized Aryl Core ArylMod->ArylProduct AlkylProduct Azido-functionalized Side Chain (Click Chemistry Handle) AlkylMod->AlkylProduct

Caption: Orthogonal modification pathways for the linker.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Site

Principle & Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an aryl halide and an organoboron compound. We will use this reaction to append a 4-(methoxycarbonyl)phenyl group to our linker. This introduces an ester functionality, which can be later hydrolyzed to a carboxylic acid for further conjugation (e.g., amide bond formation).

The choice of catalyst and base is critical. A palladium(0) species, generated in situ from a precursor like Pd(PPh₃)₄, is the active catalyst. The base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system like 1,4-dioxane and water facilitates the dissolution of both organic and inorganic reagents.

Experimental Protocol

Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction scheme.

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
This compound 280.14 560 mg 2.0
4-(Methoxycarbonyl)phenylboronic acid 179.96 432 mg 2.4 (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0) 1155.56 116 mg 0.1 (5 mol%)
Potassium Carbonate (K₂CO₃) 138.21 829 mg 6.0 (3.0 eq)
1,4-Dioxane - 15 mL -

| Deionized Water | - | 5 mL | - |

Step-by-Step Procedure:

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (560 mg, 2.0 mmol) and 4-(methoxycarbonyl)phenylboronic acid (432 mg, 2.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen gas for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (829 mg, 6.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (15 mL) and degassed deionized water (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting aryl bromide spot indicates reaction completion (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (30 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Characterization
  • ¹H NMR: Expect the appearance of new aromatic proton signals corresponding to the newly introduced phenyl ring and the disappearance of the characteristic splitting pattern of the 3-bromophenyl group.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product. The mass spectrum should show a peak corresponding to [M+H]⁺ or [M+Na]⁺.[12]

  • FT-IR: Look for characteristic stretches for the N-H (amide), S=O (sulfonamide), and C=O (ester) groups.[12]

Protocol 2: Functionalization of the Hydroxyethyl Side Chain

Principle & Rationale

This two-step protocol transforms the terminal alcohol into an azide. The azide is a highly valuable functional group in bioconjugation, as it can undergo a highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."[7]

  • Tosylation: The hydroxyl group is a poor leaving group. It is first converted into a tosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA). The tosylate is an excellent leaving group.

  • Azidation: The tosylated intermediate undergoes an Sₙ2 reaction with sodium azide (NaN₃) to displace the tosylate and form the terminal azide.

Experimental Protocol

Reaction Scheme:

Caption: Two-step conversion of the hydroxyl group to an azide.

Materials & Reagents (Step 1: Tosylation):

Reagent MW ( g/mol ) Amount Moles (mmol)
This compound 280.14 560 mg 2.0
p-Toluenesulfonyl chloride (TsCl) 190.65 420 mg 2.2 (1.1 eq)
Triethylamine (TEA) 101.19 0.42 mL 3.0 (1.5 eq)

| Dichloromethane (DCM) | - | 20 mL | - |

Step-by-Step Procedure (Step 1):

  • Setup: Dissolve the starting linker (560 mg, 2.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under argon.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (0.42 mL, 3.0 mmol) dropwise.

  • Tosylation: Add p-toluenesulfonyl chloride (420 mg, 2.2 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor by TLC until the starting alcohol is consumed.

  • Work-up:

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

    • Separate the organic layer, wash with water and then brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude tosylated intermediate is often used directly in the next step without further purification.

Materials & Reagents (Step 2: Azidation):

Reagent MW ( g/mol ) Amount Moles (mmol)
Crude Tosylated Intermediate ~434.3 ~868 mg ~2.0
Sodium Azide (NaN₃) 65.01 260 mg 4.0 (2.0 eq)

| Dimethylformamide (DMF) | - | 15 mL | - |

Step-by-Step Procedure (Step 2):

  • Setup: Dissolve the crude tosylated intermediate in anhydrous DMF (15 mL) in a round-bottom flask.

  • Reagent Addition: Add sodium azide (260 mg, 4.0 mmol). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the tosylated intermediate.

  • Work-up:

    • Cool to room temperature and pour the reaction mixture into ice-water (50 mL).

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Characterization
  • FT-IR: The most compelling evidence for a successful reaction is the appearance of a strong, sharp azide (N₃) stretch at approximately 2100 cm⁻¹. The broad O-H stretch from the starting material (around 3400 cm⁻¹) should disappear.

  • ¹H NMR: Observe shifts in the protons of the ethyl chain due to the change in the electronic environment from -OTs to -N₃.

  • Mass Spectrometry (ESI-MS): Confirm the mass of the final azido-linker.

Application Focus: Constructing a PROTAC

The orthogonally modified linkers from the protocols above can be sequentially combined to synthesize a PROTAC.

G cluster_A Step A: Suzuki Coupling cluster_B Step B: Azidation cluster_C Step C: Click Chemistry POI_Ligand Protein of Interest (POI) Binding Ligand (e.g., with Boronic Acid) Linker_P1 Product from Protocol 1 (Biphenyl Linker) POI_Ligand->Linker_P1 E3_Ligand E3 Ligase Ligand (e.g., with Alkyne) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Linker_P2 Product from Protocol 2 (Azido Linker) Linker_P1->Linker_P2 Functionalize Side Chain Linker_P2->Final_PROTAC Attach E3 Ligand CoreLinker Core Linker CoreLinker->Linker_P1 Attach POI Ligand

Sources

Application Notes and Protocols: A Framework for Developing Novel Sulfonamide-Based PROTACs for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution in Targeting Neurodegenerative Pathologies

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven degradation of pathogenic proteins.[1][2] This technology harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), offering a powerful strategy to target proteins previously considered "undruggable."[1][3] In the context of neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins like tau, α-synuclein, and huntingtin, PROTACs hold immense promise for therapeutic development.[4]

These heterobifunctional molecules consist of a ligand that binds the target protein, another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[5][6] While ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are commonly employed, the exploration of novel E3 ligase recruiters is an active area of research to expand the scope and tissue-specificity of targeted protein degradation.[7][8][9]

This document outlines a conceptual framework and detailed protocols for the development of novel PROTACs for neurodegenerative diseases, centered around the hypothetical use of a sulfonamide-based scaffold, exemplified by 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide , as a potential E3 ligase-recruiting moiety. While direct evidence for this specific molecule's E3 ligase binding is not yet established in publicly available literature, aryl sulfonamides have been identified as molecular glues that can induce interactions with E3 ligases such as DCAF15.[2][5] This guide will, therefore, serve as an instructive resource for researchers aiming to explore new chemical matter for PROTAC development in the challenging landscape of neurodegenerative disorders.

Part 1: The Mechanistic Underpinning of PROTAC Action

The efficacy of a PROTAC is contingent on the successful formation of a stable ternary complex. This induced proximity between the target protein and the E3 ligase is the critical step that initiates the ubiquitination cascade. The choice of E3 ligase and its corresponding ligand is paramount, as is the design of the linker, which plays a crucial role in optimizing the geometry and stability of the ternary complex.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (e.g., Tau, α-synuclein) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Part 2: Design and Synthesis of a Hypothetical Sulfonamide-Based PROTAC

This section provides a conceptual synthetic scheme for a PROTAC targeting a hypothetical neurodegenerative disease-associated protein (e.g., a kinase involved in tau phosphorylation). The synthesis involves three key components: the target protein ligand, the linker, and our exemplary E3 ligase ligand, this compound.

Rationale for Component Selection
  • Target Ligand: A known inhibitor of the target protein with a suitable vector for linker attachment.

  • Linker: A polyethylene glycol (PEG) or alkyl chain of varying length to allow for optimization of the ternary complex formation. The choice of linker length and composition is critical for PROTAC efficacy.

  • E3 Ligase Ligand: this compound serves as our hypothetical E3 ligase recruiter. The primary alcohol provides a convenient handle for linker attachment, and the bromophenyl group can be further modified if necessary.

Conceptual Synthetic Workflow

The synthesis would proceed through a convergent approach, where the target ligand and the E3 ligase ligand are functionalized with complementary reactive groups at the end of the chosen linkers, followed by a final coupling reaction.

PROTAC_Synthesis cluster_synthesis Conceptual PROTAC Synthesis Workflow Target_Ligand Target Protein Ligand (with reactive handle) Functionalized_Target Functionalized Target Ligand Target_Ligand->Functionalized_Target Amide Coupling Linker_1 Linker Precursor (e.g., Boc-NH-PEG-COOH) Linker_1->Functionalized_Target Final_PROTAC Final PROTAC Molecule Functionalized_Target->Final_PROTAC Click Chemistry (or other coupling) E3_Ligand 3-bromo-N-(2-hydroxyethyl) benzenesulfonamide Functionalized_E3 Functionalized E3 Ligand E3_Ligand->Functionalized_E3 Esterification Linker_2 Linker Precursor (e.g., HOOC-PEG-N3) Linker_2->Functionalized_E3 Functionalized_E3->Final_PROTAC

Figure 2: A convergent synthetic strategy for a hypothetical PROTAC.

Part 3: Biophysical Characterization of Ternary Complex Formation

Before proceeding to cell-based assays, it is crucial to confirm that the synthesized PROTAC can indeed form a ternary complex with the target protein and the E3 ligase. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose.[6][10][11][12][13]

Protocol: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 or streptavidin-coated).

  • Recombinant purified target protein (with an affinity tag, e.g., His-tag).

  • Recombinant purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C, if assuming VHL as the target).

  • Synthesized PROTAC.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling or capture it using an anti-His antibody.

  • Binary Interaction (PROTAC to Target): Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the binary binding affinity (KD).

  • Binary Interaction (PROTAC to E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its affinity for the E3 ligase.

  • Ternary Complex Formation:

    • Saturate the immobilized target protein with a constant concentration of the PROTAC.

    • Inject a series of concentrations of the E3 ligase over the PROTAC-saturated surface.

    • Alternatively, pre-incubate the PROTAC with the E3 ligase and inject the mixture over the immobilized target protein.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of the ternary complex formation can also be calculated.[11]

Interaction Parameter Description
PROTAC + Target ProteinKD1Binding affinity of the PROTAC to the target protein.
PROTAC + E3 LigaseKD2Binding affinity of the PROTAC to the E3 ligase.
Target-PROTAC + E3 LigaseKD_ternaryBinding affinity of the E3 ligase to the binary complex.
Cooperativity (α)(KD1 * KD2) / KD_ternaryA measure of the stability of the ternary complex. α > 1 indicates positive cooperativity.

Table 1: Key Parameters from Biophysical Assays.

Part 4: Cell-Based Evaluation of PROTAC Activity

The ultimate validation of a PROTAC's efficacy lies in its ability to induce the degradation of the target protein in a cellular context.

Protocol: Determination of DC50 and Dmax by Western Blotting

Objective: To quantify the potency and efficacy of the PROTAC in degrading the target protein.

Materials:

  • A relevant neuronal cell line (e.g., SH-SY5Y) or iPSC-derived neurons from patients with a specific neurodegenerative disease.[14]

  • Synthesized PROTAC and DMSO (vehicle control).

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Data Fitting: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[15][16][17][18][19]

Parameter Description Significance
DC50 Half-maximal degradation concentrationA measure of the PROTAC's potency.
Dmax Maximum degradationA measure of the PROTAC's efficacy.

Table 2: Key Parameters from Cell-Based Degradation Assays.

Part 5: Addressing the Challenges of CNS-Targeting PROTACs

A significant hurdle for the therapeutic application of PROTACs in neurodegenerative diseases is their ability to cross the blood-brain barrier (BBB).[1][3][20][21][22] The typically large molecular weight and polar surface area of PROTACs can limit their CNS penetration.

Strategies to Enhance BBB Permeability
  • Physicochemical Property Optimization: Modifying the linker and the ligands to reduce the number of rotatable bonds, hydrogen bond donors, and polar surface area.

  • Prodrug Approaches: Masking polar functional groups with labile moieties that are cleaved in the CNS to release the active PROTAC.[1]

  • Active Transport Mechanisms: Designing PROTACs that can hijack transporters expressed at the BBB.

In Vitro and In Vivo Models for Evaluation
  • In Vitro BBB Models: Using co-cultures of endothelial cells, pericytes, and astrocytes to assess the permeability of PROTAC candidates.[23]

  • In Vivo Pharmacokinetic Studies: Administering the PROTAC to animal models (e.g., mice or rats) and measuring its concentration in the brain and plasma over time to determine the brain-to-plasma ratio.[4][]

CNS_Challenges cluster_challenges Overcoming CNS Delivery Barriers for PROTACs cluster_strategies Strategies for Enhanced BBB Permeability PROTAC_Design PROTAC Design (Large MW, High PSA) BBB Blood-Brain Barrier PROTAC_Design->BBB Limited Permeability CNS_Target CNS Target Protein BBB->CNS_Target Successful Penetration Optimization Physicochemical Optimization Optimization->BBB Prodrugs Prodrug Approach Prodrugs->BBB Transporters Active Transport Transporters->BBB

Sources

Analytical techniques for PROTACs with 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Comprehensive Analytical Workflow for the Characterization of VHL-Recruiting PROTACs Incorporating a 3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide-Derived Moiety

Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).

Introduction: The Analytical Imperative in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the formation of a key ternary complex (POI-PROTAC-E3), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]

A significant number of successful PROTACs utilize ligands for the von Hippel-Lindau (VHL) E3 ligase.[7][8] Many of these VHL ligands are derived from or share structural homology with molecules developed from precursors like this compound. This moiety is often incorporated into the hydroxyproline-mimicking core that docks into the VHL substrate recognition site.[9]

The catalytic, event-driven mechanism of PROTACs introduces unique and complex analytical challenges not encountered with traditional small-molecule inhibitors.[10] A successful PROTAC must not only bind its two target proteins but must also effectively promote the formation of a stable and productive ternary complex.[11][12] Therefore, a multi-faceted analytical strategy is not just beneficial but essential for the rational design, optimization, and validation of these complex molecules.[10]

This guide provides an in-depth, experience-driven overview of the critical analytical techniques and detailed protocols required to fully characterize VHL-recruiting PROTACs, from initial synthesis to final cellular activity.

The Analytical Workflow: A Multi-Pillar Approach

Characterizing a PROTAC is a multi-stage process. We advocate for a hierarchical approach that builds confidence at each step, from the molecule's basic physicochemical properties to its complex biological function. Each stage answers a critical question in the development cascade.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Mechanistic Interrogation (In Vitro) cluster_2 Phase 3: Functional Validation (Cellular) P1 Purity & Identity (LC-MS, HPLC, NMR) P2 Binary Engagement (SPR, ITC, FP) P1->P2 Is the molecule pure and correct? P3 Ternary Complex Formation & Cooperativity (SPR, Native MS) P2->P3 Does it bind its targets individually? P4 Target Degradation (Western Blot, HiBiT) P3->P4 Does it form the ternary complex? P5 Phenotypic Response (Viability Assays) P4->P5 Does it degrade the target in cells?

Figure 1: Hierarchical Analytical Workflow for PROTACs.

Phase 1: Foundational Physicochemical Characterization

Before any biological assessment, the identity, purity, and stability of the synthesized PROTAC must be unequivocally confirmed. PROTACs are often high molecular weight molecules with poor solubility, making this a non-trivial step.[10][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for confirming molecular identity and assessing purity during synthesis and for final product validation.[1][14]

  • Why it's critical: It provides a rapid confirmation of the molecular weight of the final PROTAC and can identify impurities from the multi-step synthesis.[1] Given the complexity of PROTAC synthesis, which often involves conjugating three separate components (POI ligand, linker, E3 ligand), in-process reaction monitoring by LC-MS is crucial for optimizing reaction conditions.[1]

  • Expert Insight: PROTACs are often "greasy" and may require aggressive organic gradients for elution. A common pitfall is poor peak shape or carryover. Using a high-performance liquid chromatography (HPLC) system with low-adsorption surfaces and a robust C18 column is recommended.[15] Always include a blank injection after a concentrated sample to check for carryover.

Parameter Typical Setting Rationale
Column C18, 2.1 x 50 mm, 1.7 µmProvides good resolution for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterStandard proton source for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase.
Gradient 5-95% B over 4-8 minutesA steep gradient is often needed to elute hydrophobic PROTACs.[15]
Flow Rate 0.4 - 0.6 mL/minStandard for analytical scale columns.
Ionization Electrospray Ionization (ESI), Positive ModePROTACs typically contain basic nitrogens that readily protonate.
MS Detection Full Scan (e.g., m/z 100-2000)To confirm the [M+H]⁺ adduct of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural confirmation of the final PROTAC molecule.

  • Why it's critical: While MS confirms the mass, NMR confirms the covalent structure. 1H and 13C NMR are essential for verifying that the linker has been conjugated to the correct positions on both the POI and VHL ligands and that no unexpected structural rearrangements have occurred.[16][17]

  • Expert Insight: PROTACs can exhibit complex NMR spectra due to their size and conformational flexibility.[17][18] 2D NMR techniques like COSY and HSQC are often necessary for unambiguous peak assignment. If solubility is an issue, deuterated DMSO or methanol are common solvent choices.

Phase 2: Interrogating the Mechanism of Action

This phase uses biophysical techniques to confirm that the PROTAC can engage its targets and form the crucial ternary complex. These assays are fundamental to understanding the structure-activity relationship (SAR) and optimizing linker design.[19]

Binary Engagement Assays

First, we must confirm the PROTAC binds to the POI and the VHL E3 ligase independently. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this.[20][21][22]

  • Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.[22] It provides kinetic data (kon, koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) and stoichiometry (n).[20][22]

Technique Key Output Strengths Considerations
SPR Kinetics (k_on, k_off), Affinity (K_D)High sensitivity, low protein consumption, real-time data.[21]Requires protein immobilization; mass transport effects can be a factor.
ITC Thermodynamics (K_D, ΔH, ΔS), Stoichiometry (n)Gold standard for affinity; label-free, in-solution measurement.[20][22]High protein consumption; sensitive to buffer mismatches.[22]
Ternary Complex Formation and Cooperativity

The hallmark of a functional PROTAC is its ability to induce a stable ternary complex.[11][] The stability of this complex is often described by a cooperativity factor (alpha, α).

  • Positive cooperativity (α > 1): The binding of the first protein increases the PROTAC's affinity for the second protein. This is highly desirable.

  • Negative cooperativity (α < 1): The binding of the first protein hinders the binding of the second.[24]

SPR is a powerful tool for dissecting ternary complex formation and cooperativity. [21][24] A typical experimental setup involves immobilizing one of the proteins (e.g., VHL) and then injecting the second protein (POI) in the absence and presence of the PROTAC. An increase in binding signal in the presence of the PROTAC indicates ternary complex formation.

G cluster_0 SPR Experimental Design for Ternary Complex Immobilize 1. Immobilize VHL Ligase on Sensor Chip Inject_POI 2. Inject POI (Analyte) (Negative Control) Immobilize->Inject_POI Inject_PROTAC_POI 3. Inject POI + PROTAC (Test Condition) Immobilize->Inject_PROTAC_POI Analyze 4. Analyze Binding Response (Compare Step 3 vs. Step 2) Inject_POI->Analyze Inject_PROTAC_POI->Analyze

Figure 2: SPR Workflow for Ternary Complex Analysis.

Phase 3: Cellular Functional Validation

Ultimately, a PROTAC's success is measured by its ability to degrade the target protein within a cellular environment.

Target Degradation Assays

The most direct method to confirm PROTAC activity is to measure the reduction in POI levels.

  • Western Blotting: This is the most common and accessible method for quantifying protein levels.[25] A dose-response and time-course experiment should be performed to determine the concentration for 50% degradation (DC50) and the maximal degradation (Dmax).

  • Why it's critical: It provides direct visual and quantitative evidence of protein loss. It is essential to include proper controls to ensure the observed degradation is PROTAC-mediated and proteasome-dependent.

  • Expert Insight: The "hook effect" is a common phenomenon where PROTAC efficacy decreases at very high concentrations.[25][26] This occurs because the high concentration of PROTAC leads to the formation of binary complexes (PROTAC-POI and PROTAC-E3) which cannot form the productive ternary complex.[7] Therefore, it is crucial to test a wide range of concentrations.

Key Controls for Western Blotting:

  • Vehicle Control (e.g., DMSO): Establishes baseline protein levels.

  • Proteasome Inhibitor (e.g., MG132) Co-treatment: If degradation is proteasome-dependent, co-treatment with MG132 should "rescue" the protein from degradation.[27]

  • Inactive Control PROTAC: A structurally similar molecule that binds the POI but not the E3 ligase (or vice-versa) should not induce degradation.

  • Loading Control (e.g., GAPDH, β-actin): Ensures equal protein loading across lanes.

Cellular Target Engagement and Ternary Complex Formation

Advanced cellular assays can confirm that the PROTAC is engaging its targets and forming the ternary complex inside living cells.

  • NanoBRET™ Assays: Bioluminescence Resonance Energy Transfer (BRET) can be used to measure target engagement with the E3 ligase and the formation of the ternary complex in live cells.[28] This provides a dynamic view of the PROTAC's mechanism of action in a physiologically relevant context.[11]

Detailed Experimental Protocols

Protocol 1: Intact Mass Confirmation by LC-MS
  • Sample Preparation: Dissolve the synthesized PROTAC in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL. Dilute this stock 1:100 in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • LC System: Use a UPLC/HPLC system with parameters as described in the table in Section 3.1.

  • MS System: Set the mass spectrometer to scan a range that includes the expected molecular weight of the PROTAC (e.g., m/z 100-2000) in positive ESI mode.

  • Injection: Inject 1-5 µL of the prepared sample.

  • Data Analysis: Extract the total ion chromatogram (TIC). Find the peak corresponding to the PROTAC. Analyze the mass spectrum of this peak to find the monoisotopic mass of the [M+H]⁺ ion. Compare this experimental mass to the theoretical calculated mass. The mass error should be within 5 ppm for a high-resolution mass spectrometer.

Protocol 2: Western Blotting for Target Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and controls for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager or film.

  • Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH). Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each sample. Plot the normalized intensity versus PROTAC concentration to determine DC50 and Dmax.

Conclusion

The analytical characterization of PROTACs is a complex but critical endeavor that requires a suite of orthogonal techniques. A logical, phased approach—beginning with fundamental physicochemical validation, moving to detailed biophysical interrogation of the mechanism, and culminating in functional cellular assays—provides the necessary framework for success. For PROTACs utilizing a this compound-derived warhead to recruit VHL, this comprehensive workflow ensures that development decisions are based on robust, reproducible, and mechanistically informative data, ultimately accelerating the path toward novel therapeutics.

References

  • Bioanalysis Zone. Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. [Link]

  • Testa, A., Hughes, S.J., Lucas, X. et al. Mechanistic and Structural Features of PROTAC Ternary Complexes. In: Ciulli, A., Rape, M. (eds) Targeted Protein Degradation. Methods in Molecular Biology, vol 2379. Humana, New York, NY. [Link]

  • bioRxiv. Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. [Link]

  • Waters Corporation. Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]

  • Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • St. Goodman, C., Chon, H., & Anderson, E. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. [Link]

  • Virscidian. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference. [Link]

  • American Chemical Society. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. [Link]

  • ResearchGate. Characterization of degrader-induced ternary complex formation. [Link]

  • ResearchGate. Cellular Assays for characterization of PROTAC activity and degradation. [Link]

  • Zhang, X., Crowley, V. M., & Wulff, H. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery, 15(7), 791-806. [Link]

  • Reaction Biology. Protein Degradation Assay – PROTAC Screening. [Link]

  • Bricelj, A., Steinebach, C., Sosič, I., & Gütschow, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 708328. [Link]

  • Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. [Link]

  • C&EN. Emerging drug discovery strategies for targeted protein degradation. [Link]

  • Ang, M. X. D., et al. (2022). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Chemical Communications, 58(79), 11099-11102. [Link]

  • FAO AGRIS. Development of biophysical methods for characterization of PROTACs. [Link]

  • Zhang, X., Crowley, V. M., & Wulff, H. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery. [Link]

  • Maniaci, C., Hughes, S. J., Testa, A., & Ciulli, A. (2017). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. MedChemComm, 8(10), 1847-1857. [Link]

  • Maple, H., & Jones, A. (2023). Methods to accelerate PROTAC drug discovery. Frontiers in Drug Discovery. [Link]

  • Li, Y., et al. (2023). Computational strategies for PROTAC drug discovery. Drug Discovery and Development. [Link]

  • Taylor & Francis Online. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • Semantic Scholar. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • Charnwood Discovery. PROTAC Services I PROTAC Protein Degraders. [Link]

  • ResearchGate. Experimental NMR data for amorphous PROTAC 2. [Link]

  • YouTube. Best Practices for PROTACs - Assays and Cooperativity (Part 1B). [Link]

  • ChemRxiv. Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. [Link]

  • ChemRxiv. Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. [Link]

  • Al-Ghamdi, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Pharmaceuticals, 16(5), 724. [Link]

  • Lee, H., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science, 10(28), e2302456. [Link]

  • Sun, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Cell and Developmental Biology, 9, 736248. [Link]

  • Paiva, S. L., & Crews, C. M. (2019). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Current Opinion in Chemical Biology, 50, 111-119. [Link]

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Cell permeability assays for PROTACs containing this compound

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Assessing Cell Permeability of Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Permeability Challenge of PROTACs

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2][3] These heterobifunctional molecules, composed of a ligand for a target protein and another for an E3 ubiquitin ligase connected by a linker, induce the degradation of proteins previously considered "undruggable."[3][4] However, the very nature of their design presents a significant hurdle: cell permeability.

With molecular weights often exceeding 800 Da, PROTACs fall into the "beyond Rule of 5" (bRo5) chemical space, a territory typically associated with poor membrane permeability and low oral bioavailability.[4][5][6] This "molecular obesity" and often high polar surface area pose a considerable challenge for their entry into cells to engage with intracellular targets.[4][5] Therefore, accurate and robust assessment of cell permeability is a cornerstone of any successful PROTAC development program. This guide provides an in-depth overview of the key assays and protocols for evaluating the cell permeability of PROTACs, offering insights into experimental design and data interpretation.

Choosing the Right Assay: A Comparative Overview

No single assay can fully capture the complex interplay of factors governing a PROTAC's journey across the cell membrane. A multi-assay strategy is often the most effective approach. The choice of assay depends on the stage of drug discovery and the specific questions being asked.

Assay Principle Advantages Disadvantages Best For
PAMPA Passive diffusion across an artificial lipid membrane.[7]High-throughput, cost-effective, measures only passive permeability.[7][8]Lacks biological transporters and metabolism, may not correlate well with in vivo absorption for all compounds.[9]Early-stage screening and ranking of compounds based on passive diffusion.
Caco-2 Permeability Assay Transport across a polarized monolayer of human colorectal adenocarcinoma cells, which mimic the intestinal epithelium.[10][11]Gold standard for predicting oral absorption, accounts for both passive diffusion and active transport (including efflux).[6][10][12]Lower throughput, more complex and expensive, results can be affected by non-specific binding and low solubility.[6][13]Lead optimization, predicting in vivo oral absorption, and identifying substrates of efflux transporters.
LC-MS/MS-based Cellular Uptake Direct quantification of intracellular PROTAC concentration using liquid chromatography-tandem mass spectrometry.[14]Highly sensitive and specific, provides a direct measure of compound accumulation in target cells.[14][15]Requires specialized equipment and expertise, does not differentiate between free and bound compound.Confirming cellular entry and establishing PK/PD relationships.
NanoBRET™ Target Engagement Assay A live-cell assay that measures the binding of a compound to its target protein using Bioluminescence Resonance Energy Transfer (BRET).[16][17]Provides a real-time, quantitative measure of target engagement in intact cells, which is an indirect but powerful indicator of cell permeability.[16][17][18]Requires genetic modification of cells to express a NanoLuc®-fusion protein, assay signal is a composite of permeability and target affinity.[19][20]Confirming target engagement in a cellular context and rank-ordering compounds by their ability to reach their intracellular target.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive diffusion of a compound across an artificial lipid membrane.[7]

A filter plate with a porous support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[7] The test compound is added to a donor plate, and the system is incubated. The amount of compound that diffuses into the acceptor plate is then quantified.

Diagram 1: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare donor solution with PROTAC assay1 Assemble sandwich: Donor plate on top of acceptor plate prep1->assay1 prep2 Coat filter plate with lipid solution prep2->assay1 prep3 Fill acceptor plate with buffer prep3->assay1 assay2 Incubate at room temperature assay1->assay2 analysis1 Disassemble plates assay2->analysis1 analysis2 Quantify PROTAC concentration in donor and acceptor wells (UV-Vis or LC-MS/MS) analysis1->analysis2 analysis3 Calculate apparent permeability (Papp) analysis2->analysis3

Caption: A simplified workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Preparation of Plates:

    • Prepare the donor solution by dissolving the PROTAC in a suitable buffer (e.g., PBS) to the desired concentration.

    • Coat the filter of a 96-well filter plate with a lipid solution (e.g., 10% lecithin in dodecane).

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Assay Assembly and Incubation:

    • Carefully place the lipid-coated filter plate onto the acceptor plate to create a "sandwich."

    • Add the donor solution containing the PROTAC to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification and Data Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = Equilibrium concentration

  • High Papp (> 5 x 10⁻⁶ cm/s): Indicates high passive permeability.

  • Medium Papp (1-5 x 10⁻⁶ cm/s): Indicates medium passive permeability.

  • Low Papp (< 1 x 10⁻⁶ cm/s): Indicates low passive permeability.[21]

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal absorption of drugs.[10][12]

Caco-2 cells, when cultured on semi-permeable membranes, differentiate into a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier.[10] The transport of a PROTAC is measured in two directions: from the apical (A) to the basolateral (B) side, representing absorption, and from B to A, to assess efflux.

Diagram 2: Caco-2 Permeability Assay

Caco2_Assay cluster_monolayer Caco-2 Cell Monolayer on Transwell Insert cluster_transport Transport Directions apical Apical (A) (Lumenal Side) caco2_cells [ Polarized Caco-2 Cells with Tight Junctions ] B_to_A Efflux (B to A) apical->B_to_A Sample basolateral Basolateral (B) (Blood Side) A_to_B Absorption (A to B) basolateral->A_to_B Sample A_to_B->apical Add PROTAC B_to_A->basolateral Add PROTAC Cellular_Uptake cluster_cell Cell cluster_process Measurement extracellular Extracellular Space membrane Cell Membrane extracellular->membrane PROTAC Permeation intracellular Intracellular Space membrane->intracellular lysis Cell Lysis intracellular->lysis target_engagement NanoBRET™ Assay (Indirect Measurement) intracellular->target_engagement leads to quantification LC-MS/MS Quantification of Intracellular PROTAC lysis->quantification

Caption: Measurement of cellular uptake and subsequent target engagement of a PROTAC.

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the PROTAC at various concentrations and for different time points.

  • Sample Preparation:

    • After treatment, aspirate the media and wash the cells multiple times with ice-cold PBS to remove extracellular compound.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Collect the cell lysate and determine the total protein concentration (e.g., using a BCA assay).

  • LC-MS/MS Analysis:

    • Prepare the cell lysate for LC-MS/MS analysis, which may involve protein precipitation or solid-phase extraction. [22][23] * Develop a sensitive and selective LC-MS/MS method for the quantification of the PROTAC. [15][22][23] * Analyze the samples and determine the intracellular concentration of the PROTAC.

  • Data Analysis:

    • Normalize the intracellular PROTAC concentration to the total protein concentration to account for variations in cell number.

    • Express the data as pmol/mg of protein.

Protocol 4: NanoBRET™ Target Engagement Assay

This assay provides an indirect but powerful measure of cell permeability by quantifying the engagement of the PROTAC with its intracellular target. [16][17]

The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells, resulting in BRET. When a cell-permeable PROTAC enters the cell and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. [17][18]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the NanoLuc®-target protein fusion. [24] * Seed the transfected cells into a white, 96-well assay plate.

  • Assay Procedure:

    • Add the NanoBRET™ tracer to the cells at a pre-determined optimal concentration.

    • Add the test PROTAC at a range of concentrations.

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

    • Incubate at room temperature to allow the reaction to equilibrate.

  • Data Acquisition and Analysis:

    • Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader capable of BRET measurements.

    • Calculate the BRET ratio.

    • Plot the BRET ratio as a function of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Troubleshooting and Key Considerations

  • Low Recovery in Caco-2 Assays: This is a common issue with "sticky" bRo5 compounds. Consider adding a low concentration of BSA (e.g., 0.25%) to the basolateral compartment to act as a protein sink and improve recovery. [13]* High Efflux Ratios: An efflux ratio greater than 2 indicates that the PROTAC is being actively pumped out of the cells. Co-dosing with known efflux pump inhibitors (e.g., verapamil for P-gp) can help to identify the specific transporter(s) involved.

  • Discrepancies between Assays: It is not uncommon to observe low passive permeability in PAMPA but significant cellular activity. This may suggest the involvement of active uptake transporters or that only a very low intracellular concentration is required for the catalytic activity of the PROTAC. [21][25]

Conclusion

Assessing the cell permeability of PROTACs is a multifaceted challenge that requires a thoughtful and integrated approach. By combining high-throughput screening assays like PAMPA with more biologically relevant models such as the Caco-2 assay, and confirming intracellular target engagement with techniques like NanoBRET™, researchers can build a comprehensive understanding of a PROTAC's ability to reach its target. This knowledge is critical for guiding the rational design and optimization of this promising new class of therapeutics.

References

  • He, M., et al. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Retrieved from [Link]

  • MDPI. (2023). Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PROTACs: Opportunities and Challenges Ahead in the Field of Drug Discovery. Retrieved from [Link]

  • Mares, A., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Retrieved from [Link]

  • Frontiers. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Retrieved from [Link]

  • ACS Publications. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Retrieved from [Link]

  • ACS Publications. (2019). PROTAC Technology: Opportunities and Challenges. Retrieved from [Link]

  • ACS Publications. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Retrieved from [Link]

  • Frontiers. (2021). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • National Institutes of Health. (2019). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. Retrieved from [Link]

  • ScienceDirect. (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Retrieved from [Link]

  • ResearchGate. (2020). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. Retrieved from [Link]

  • Profacgen. (n.d.). Permeability Assay. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • National Institutes of Health. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • SCIEX. (2023). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. Retrieved from [Link]

  • MDPI. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • PubMed. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Baran Lab. (2021). Beyond the Rule of 5. Retrieved from [Link]

  • ACS Publications. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Retrieved from [Link]

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Application Notes and Protocols: In Vitro Degradation Assays with 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1][2][3] These heterobifunctional molecules are engineered to hijack the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][4] Unlike traditional inhibitors that require sustained high concentrations to block a protein's active site, PROTACs act catalytically.[1] A single PROTAC molecule can induce the degradation of multiple target protein molecules, enabling potent pharmacological effects at significantly lower concentrations.[1] This approach allows for the targeting of proteins previously considered "undruggable" due to the lack of a suitable active-site binding pocket.[1]

A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The simultaneous binding of the PROTAC to both the POI and an E3 ligase forms a ternary complex.[3][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][6]

This guide focuses on PROTACs that incorporate a 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide moiety. This chemical entity serves as a "protein degrader building block," a crucial component for constructing the final PROTAC molecule.[7] The protocols outlined herein provide a comprehensive framework for the in vitro characterization of such PROTACs, enabling researchers to quantify their degradation efficiency and cellular effects.

The PROTAC Mechanism of Action

The core function of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ligase together. This induced proximity is the critical first step in a cascade that leads to the target's destruction. The process can be visualized as a catalytic cycle.

PROTAC_Mechanism cluster_binding POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Released (Catalytic Cycle) PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Fragments Degraded Protein Fragments Proteasome->Fragments

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Primary Assay - Quantifying Target Protein Degradation

The most direct method to assess a PROTAC's efficacy is to measure the reduction in the target protein's abundance within cells. Western blotting is the most common and accessible technique for this purpose.[8][9]

Protocol 1: Dose-Response Analysis of Protein Degradation by Western Blot

This protocol is designed to determine the concentration at which a PROTAC achieves maximum degradation (Dmax) and the concentration required for 50% degradation (DC50).

Causality Behind Experimental Choices:

  • Cell Line Selection: Choose a cell line that endogenously expresses both the target protein and the E3 ligase recruited by the PROTAC at sufficient levels.

  • Dose Range: A broad, logarithmic dose range is crucial to capture the full degradation profile and identify the "hook effect," a phenomenon where degradation efficiency decreases at very high PROTAC concentrations.[9]

  • Time Points: Initial experiments should test both a short (4-8 hours) and a long (12-24 hours) time point to identify optimal degradation kinetics and avoid false positives from downstream transcriptional effects.[9]

  • Loading Control: An internal loading control (e.g., β-actin, GAPDH) is essential to normalize for any variations in protein loading between samples, ensuring that observed changes are due to specific degradation.[8]

Materials:

  • Selected cancer cell line (e.g., MCF-7, HeLa, 293T)

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132, Epoxomicin)[8]

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • Primary antibodies (Target protein, loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate[8]

Experimental Workflow:

WB_Workflow A 1. Cell Seeding (e.g., 24-well plate) B 2. PROTAC Treatment (Dose-response, 4-24h) A->B C 3. Cell Lysis (RIPA + Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Imaging & Analysis (Chemiluminescence) G->H

Caption: Standard workflow for Western Blot-based degradation analysis.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of harvest (e.g., 20,000-50,000 cells/well).[8] Allow cells to adhere and grow for 24 hours.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range would be 1 µM down to 1 pM.

    • Include the following crucial controls:

      • Vehicle Control: Treat cells with the highest concentration of DMSO used in the dilutions.

      • Proteasome Inhibitor Control: Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours, then co-treat with the PROTAC at a concentration expected to give strong degradation. This control validates that protein loss is proteasome-dependent.

    • Aspirate the old medium and add the PROTAC-containing medium to the respective wells.

    • Incubate for the desired time point (e.g., 18 hours).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 50-100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane 3 times with TBST.[8]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

    • Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imager.[8]

  • Re-probing for Loading Control: Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control protein (e.g., β-actin) following the steps above.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using imaging software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control signal for each lane.

    • Express the data as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.

ParameterRecommended ValueRationale
Cell Seeding Density 20,000-50,000 cells/wellEnsures cells are in a healthy, logarithmic growth phase.
PROTAC Concentration 1 pM - 1 µM (log scale)Covers a wide dynamic range to determine DC50 and observe the hook effect.
Treatment Duration 4-24 hoursAllows for identification of optimal degradation kinetics.
Protein Load / Lane 15-30 µgEnsures a strong signal within the linear range of detection.
Primary Antibody Dilution As per manufacturerMust be optimized to achieve high signal-to-noise ratio.
Loading Control β-actin, GAPDH, TubulinConfirms equal protein loading across all lanes for accurate quantification.

Part 2: Secondary Assay - Assessing Cellular Viability

After confirming target degradation, it is critical to assess the downstream functional consequences, such as the impact on cell proliferation and viability. This helps to correlate protein degradation with a desired biological outcome (e.g., anti-cancer activity).

Protocol 2: Cell Viability/Cytotoxicity Assessment

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[10] The amount of ATP is directly proportional to the number of viable cells in culture.[11]

Causality Behind Experimental Choices:

  • ATP Measurement: ATP is a sensitive marker of cell health and is rapidly depleted during cell death, providing a clear and early readout of cytotoxicity.[10]

  • Homogeneous Format: The "add-mix-measure" protocol is simple, requires minimal handling, and is ideal for high-throughput screening in multiwell plates.[11][12]

  • Longer Incubation Time: A longer treatment duration (e.g., 72 hours) is typically required to observe significant effects on cell proliferation compared to the time needed for protein degradation.

Materials:

  • Cell line of interest

  • White, opaque-walled 96-well or 384-well plates (for luminescence assays)

  • PROTAC stock solution (10 mM in DMSO)

  • CellTiter-Glo® 2.0 Reagent or equivalent

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.

  • PROTAC Treatment: After 24 hours, treat the cells with serial dilutions of the PROTAC, similar to the Western blot experiment. Include a vehicle-only control.

  • Incubation: Incubate the plate for an extended period, typically 72-120 hours, to allow for effects on cell proliferation to become apparent.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium but no cells).

    • Express the data as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log of the PROTAC concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Mechanistic Validation Assays

To ensure the observed effects are truly due to the intended PROTAC mechanism, several validation experiments are essential.

Key Mechanistic Questions & How to Address Them:
QuestionRecommended AssayPrinciple
1. Is degradation dependent on the proteasome? Proteasome Inhibitor Rescue Co-treatment with a proteasome inhibitor (e.g., MG132) should prevent target degradation, "rescuing" the protein. This is often included in the primary Western blot assay.[9]
2. Is degradation dependent on the recruited E3 ligase? E3 Ligase Knockout/Knockdown Using CRISPR or siRNA to remove the specific E3 ligase (e.g., VHL, CRBN) should abrogate PROTAC-induced degradation.
3. Does the PROTAC induce formation of the ternary complex? Co-Immunoprecipitation (Co-IP) or NanoBRET™ Co-IP can pull down the entire POI-PROTAC-E3 complex. Proximity-based assays like NanoBRET™ provide a quantitative readout of complex formation in live cells.[9][15]
4. Is the target protein becoming ubiquitinated? Ubiquitination Assay Immunoprecipitate the target protein from PROTAC-treated cells and then perform a Western blot against ubiquitin to detect polyubiquitin chains.[8]

These validation steps provide a self-validating system, confirming that the PROTAC functions as designed by hijacking a specific E3 ligase to induce proteasome-dependent ubiquitination and degradation of the target protein.

References

  • CP Lab Safety. (n.d.). This compound, min 96%, 100 grams. Retrieved from [Link]

  • Hines, J., & Crews, C. M. (2014). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology (Vol. 1161, pp. 23-33). Humana Press. Available at: [Link]

  • Gehringer, M. (2020). PROTAC-mediated Target Degradation: A Paradigm Changer in Drug Discovery?. Royal Society of Chemistry.
  • Promega Corporation. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay [Video]. YouTube. [Link]

  • Sun, N., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 9(1), 2. Available at: [Link]

  • Chemberland, M. C., & Martin, S. E. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(8), 1007-1018. Available at: [Link]

  • Fawell, S., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. Essays in Biochemistry, 65(6), 833-844. Available at: [Link]

  • Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS Chemical Biology, 15(6), 1392-1405. Available at: [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. ACS chemical biology, 15(6), 1392-1405. Available at: [Link]

  • Tang, W., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Exploratory Target Antitumor Therapy, 3(6), 726-749. Available at: [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]

  • Profacgen. (n.d.). Protein Degrader in vitro evaluation. Retrieved from [Link]

  • Biocompare. (2022, August 11). PROTACs: A Practical Guide. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • LifeSensors. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Drug Discovery Today: Technologies, 42, 17-24. Available at: [Link]

  • Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Promega Cell Notes, 2, 11-14. Available at: [Link]

  • Wang, Y., et al. (2025). E3 Ubiquitin Ligases: Structures, Biological Functions, Diseases, and Therapy. Medicinal Research Reviews. Available at: [Link]

  • Berleth, E. S., & Pickart, C. M. (1992). Inhibition of ubiquitin-protein ligase (E3) by mono- and bifunctional phenylarsenoxides. Evidence for essential vicinal thiols and a proximal nucleophile. The Journal of biological chemistry, 267(24), 16897–16903. Available at: [Link]

  • Deshaies, R. J., & Joazeiro, C. A. (2009). RING domain E3 ubiquitin ligases. Annual review of biochemistry, 78, 399–434. Available at: [Link]

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Application Notes & Protocols: Leveraging 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide for von Hippel-Lindau (VHL) Ligand Conjugation in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's natural ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[1][2][3] The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently recruited component of the UPS in PROTAC design due to its widespread expression and well-characterized, high-affinity small molecule ligands.[2][4] This guide provides a comprehensive technical overview and detailed protocols for researchers, scientists, and drug development professionals on the strategic use of key chemical building blocks for the synthesis of VHL-recruiting PROTACs. Specifically, we focus on the application of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide as a versatile synthetic intermediate for constructing the VHL ligand moiety, conjugating it to linkers, and ultimately creating efficacious PROTAC molecules. We will detail the underlying biological rationale, step-by-step synthetic protocols, and the critical biophysical and cellular assays required to validate the final degrader molecule.

The Scientific Foundation: The VHL E3 Ligase Complex

The VHL protein is the substrate recognition subunit of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex.[5][6] In its natural cellular context, the VHL complex, which also includes Elongin B (EloB) and Elongin C (EloC), plays a pivotal role in the cellular response to oxygen levels. Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated at specific proline residues. This post-translational modification creates a recognition site for VHL, which then binds to HIF-1α and mediates its polyubiquitination, marking it for degradation by the 26S proteasome.[7][8][9] This process prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-response genes.[4] PROTAC technology masterfully co-opts this natural degradation pathway. By chemically linking a VHL ligand to a ligand for a protein of interest (POI), a PROTAC induces the formation of a ternary complex, tricking the VHL E3 ligase into ubiquitinating the new "neo-substrate," leading to its degradation.[1][10]

VHL_Pathway cluster_normoxia Normoxia (High O2) cluster_protac PROTAC Intervention HIF HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF->PHD O2 HIF_OH Hydroxylated HIF-1α (HIF-1α-OH) PHD->HIF_OH Hydroxylation VHL_complex VHL-EloB-EloC (VCB Complex) HIF_OH->VHL_complex Binding Proteasome 26S Proteasome HIF_OH->Proteasome Recognition VHL_complex->HIF_OH Ub Ubiquitin VHL_complex->Ub Recruits E2-Ub Ub->HIF_OH Polyubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary POI-PROTAC-VCB Ternary Complex VHL_complex_p VCB Complex VHL_complex_p->PROTAC Ub_p Ubiquitin VHL_complex_p->Ub_p Recruits E2-Ub Proteasome_p 26S Proteasome Ternary->Proteasome_p Recognition Ub_p->Ternary Polyubiquitination of POI Degraded_p Degraded Peptides Proteasome_p->Degraded_p Degradation

Figure 1. VHL-mediated degradation pathway and PROTAC intervention.

VHL Ligand Design and the Role of the Intermediate

The development of potent, cell-permeable small molecule VHL ligands was a critical breakthrough for the PROTAC field.[1] Structure-based design efforts, building upon the native HIF-1α peptide, led to the creation of ligands centered on a (2S,4R)-4-hydroxyproline (Hyp) core.[4] This core recapitulates the key hydrogen bonding interactions within the VHL binding pocket. The molecule This compound serves not as a final, high-affinity ligand itself, but as a crucial and versatile chemical intermediate for the synthesis of the "right-hand side" of these established VHL ligands, such as the well-known VH032.

In this context:

  • The benzenesulfonamide core is a key structural element that occupies a specific region of the VHL binding pocket.

  • The bromo substituent provides a reactive handle for further chemical modification or can be a key part of the final pharmacophore.

  • The N-(2-hydroxyethyl) group is a strategically placed exit vector. The terminal hydroxyl (-OH) group is the primary point of attachment for a linker, which will then be connected to the ligand for the target protein.

The following protocols will demonstrate how to utilize this intermediate to construct a complete VHL ligand-linker conjugate, ready for the final coupling step in PROTAC synthesis.

Experimental Protocols: Synthesis of a VHL-based PROTAC

This section outlines a representative multi-step synthesis of a PROTAC targeting the BRD4 bromodomain, using JQ1 as the POI ligand. The synthesis starts with the elaboration of the VHL ligand from the this compound intermediate.

Workflow Overview

Workflow A Part A: Synthesize VHL Ligand from Intermediate B Part B: Attach Linker to VHL Ligand A->B C Part C: Synthesize Final PROTAC (Couple to JQ1) B->C D Part D: Purification & QC (HPLC, LC-MS, NMR) C->D E Part E: Functional Validation (Binding & Degradation Assays) D->E

Figure 2. Overall workflow for PROTAC synthesis and validation.
Part A: Synthesis of the Core VHL Ligand Moiety

Causality: This first step builds the complete VHL binding motif. We will use a Mitsunobu reaction to couple the this compound with the (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester. The Mitsunobu reaction is an effective method for inverting the stereochemistry of an alcohol, which is crucial for achieving the correct stereochemical configuration for VHL binding. The Boc and methyl ester groups are protecting groups that prevent unwanted side reactions and will be removed later.

Protocol A1: Mitsunobu Reaction

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (1.0 eq) and this compound (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reaction Initiation: Add triphenylphosphine (PPh3, 1.5 eq) to the solution. Then, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes. The reaction may turn from colorless to a pale yellow.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the protected VHL ligand intermediate.

Part B: Deprotection and Linker Attachment

Causality: With the core VHL ligand synthesized, we now need to deprotect it to reveal the reactive sites for linker attachment and then couple it to a bifunctional linker. We will first hydrolyze the methyl ester to a carboxylic acid and then attach a PEG-based linker with a terminal azide, which is useful for "click chemistry."

Protocol B1: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the product from Part A (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Acidification & Extraction: Acidify the reaction mixture to pH ~3 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the carboxylic acid product, which is often used directly in the next step.

Protocol B2: Amide Coupling to Linker

  • Reagent Preparation: Dissolve the carboxylic acid from Protocol B1 (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and DIPEA (N,N-Diisopropylethylamine, 3.0 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add the linker, for example, 1-amino-11-azido-3,6,9-trioxaundecane (1.1 eq), to the activated mixture.

  • Reaction: Stir at room temperature for 12-18 hours.

  • Purification: Purify the crude product via preparative reverse-phase HPLC to obtain the VHL ligand-linker conjugate.

Part C: Final PROTAC Synthesis via Click Chemistry

Causality: "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and orthogonal reaction, meaning it does not interfere with other functional groups.[11] This makes it ideal for the final conjugation step. We will couple our azide-terminated VHL-linker with an alkyne-functionalized JQ1.

Protocol C1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation: In a vial, dissolve the VHL ligand-linker conjugate from Part B (1.0 eq) and an alkyne-modified JQ1 (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: Add a freshly prepared solution of copper(II) sulfate (CuSO4, 0.1 eq) in water, followed by a solution of sodium ascorbate (0.2 eq) in water.

  • Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The reaction should become homogeneous.

  • Purification: Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.

Part D: Analytical Characterization

Causality: It is essential to confirm the identity and purity of the final PROTAC.

  • LC-MS: Confirm the correct mass-to-charge ratio (m/z) of the synthesized PROTAC.

  • HPLC: Assess the purity of the final compound (should be >95%).

  • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and integrity of the molecule.

Biophysical and Cellular Validation Protocols

Once synthesized and purified, the PROTAC's biological activity must be rigorously validated.

Protocol 4.1: VHL Binding Affinity (Fluorescence Polarization)

Causality: This assay confirms that the synthesized VHL ligand moiety of the PROTAC binds to its intended target, the VHL complex. It is a competitive assay where the PROTAC displaces a fluorescently labeled tracer peptide derived from HIF-1α.[12][13]

  • Assay Setup: Prepare a serial dilution of the PROTAC in assay buffer (e.g., PBS, 0.01% Tween-20).

  • Reagent Addition: In a 384-well, low-volume, black plate, add the VCB protein complex (e.g., 25 nM final concentration) and a fluorescein-labeled HIF-1α peptide tracer (e.g., 5 nM final concentration).

  • Compound Addition: Add the serially diluted PROTAC or control compounds (e.g., VH032 as a positive control).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the polarization values against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the IC50, which can be converted to a binding affinity (Ki).

Assay Type Principle Information Gained Typical Throughput
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescent tracer upon binding.[13][14]Binding Affinity (IC50/Ki)High
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as molecules bind.[12][14]Binding Affinity (KD), Kinetics (kon, koff)Medium
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[12][14]Binding Affinity (KD), Stoichiometry, Thermodynamics (ΔH, ΔS)Low
Table 1. Common biophysical assays for characterizing PROTAC interactions.
Protocol 4.2: Cellular Target Degradation (Western Blot)

Causality: This is the ultimate functional readout, demonstrating that the PROTAC successfully induces the degradation of the target protein inside living cells.[11]

  • Cell Culture: Plate a relevant cell line (e.g., HeLa or 22Rv1 cells, which express BRD4) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed time (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then probe with a primary antibody specific for the POI (e.g., anti-BRD4). Also, probe with a loading control antibody (e.g., anti-Actin or anti-GAPDH).

  • Detection: Use a species-appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of protein remaining. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

Troubleshooting and Key Considerations

  • Poor Solubility: PROTACs are often large molecules that can suffer from poor aqueous solubility. Consider formulation strategies or linker modifications if this becomes an issue.[15]

  • The "Hook Effect": At very high concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI and PROTAC-VHL) instead of the required ternary complex, leading to reduced degradation.[16] It is crucial to test a wide concentration range to observe this effect.

  • No Degradation: If no degradation is observed, verify target engagement for both the POI and VHL using biophysical assays.[14] The linker length and attachment point are also critical variables that may require optimization.[17]

  • Metabolic Instability: PROTACs can be susceptible to metabolic degradation. The amide bond in the VHL ligand can sometimes be cleaved by cellular peptidases.[18] If in vivo studies are planned, in vitro metabolic stability assays are recommended.

References

  • Oxford Global. (2023, October 19). Biophysical Tools for the Design and Development of PROTACs. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and degradation. Retrieved from [Link]

  • Testa, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 19). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]

  • Ahmad, W., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

  • Mace, P. D., et al. (2013). Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex. PubMed Central. Retrieved from [Link]

  • de Lera Ruiz, M., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PubMed Central. Retrieved from [Link]

  • de Lera Ruiz, M., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PubMed. Retrieved from [Link]

  • PNAS. (1999). Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Von Hippel–Lindau tumor suppressor. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Targeted Protein Degradation: Insights Into A VHL-compound Structure. Retrieved from [Link]

  • ACS Publications. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • ACS Publications. (2023, September 12). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Retrieved from [Link]

  • PubMed. (2024, January 12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Degrader-Antibody Conjugates (DAC): Novel PROTAC-ADC Conjugation Strategies. Retrieved from [Link]

  • Liu, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Society for Developmental Biology. (2022, April 4). von Hippel-Lindau. Retrieved from [Link]

  • ACS Publications. (n.d.). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Retrieved from [Link]

  • Diva-Portal.org. (2022, June 7). Development of biophysical assays for studies of PROTACs. Retrieved from [Link]

  • Liu, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of VHL ligands and their binding affinities to VHL protein. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinity and binding mode of F-Hypcontaining VHL ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibody PROTAC conjugate. Retrieved from [Link]

  • ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved from [Link]

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Troubleshooting & Optimization

Improving solubility of PROTACs with 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide linkers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Advanced Strategies for PROTAC Development

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] This modality offers the potential to address targets previously considered "undruggable."[2] However, the very nature of their bifunctional design often results in molecules with high molecular weight (MW), significant structural complexity, and poor physicochemical properties, such as low aqueous solubility.[3][4] These challenges can severely hamper drug development, affecting everything from formulation and oral bioavailability to cellular permeability and overall therapeutic efficacy.[5][6]

The linker connecting the target-binding warhead and the E3 ligase ligand is not merely a spacer; it is a critical determinant of the PROTAC's properties.[7][] Strategic linker design can mitigate many of the challenges associated with PROTAC development. This guide focuses on a specific, advanced linker strategy: the use of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide to enhance the solubility and drug-like properties of PROTACs. We will explore the rationale behind this approach and provide practical, in-depth troubleshooting advice for researchers in the field.

Section 1: Frequently Asked Questions (FAQs) — The Rationale

This section addresses the fundamental questions surrounding PROTAC solubility and the specific advantages of the benzenesulfonamide-based linker.

Q1: Why is solubility such a persistent challenge for PROTAC molecules?

A1: The solubility challenge is intrinsic to the PROTAC structure and mechanism. Most PROTACs fall into the "beyond Rule of 5" (bRo5) chemical space, characterized by:

  • High Molecular Weight: A typical PROTAC consists of two distinct ligands and a linker, often pushing the MW well above the 500 Da guideline for oral drugs, frequently into the 700-1000 Da range.[6][9]

  • Large and Complex Surface Area: The extended structure often possesses a high topological polar surface area (TPSA) and, simultaneously, significant hydrophobic regions, creating a molecule that is unfavorable for dissolution in either aqueous or highly lipophilic environments.[3]

  • Tendency to Aggregate: Poor aqueous solubility predisposes PROTACs to aggregation, which can hinder systemic absorption and lead to inaccurate results in cellular assays.[3][10]

These factors collectively contribute to poor absorption, suboptimal pharmacokinetics, and difficulties in developing viable oral formulations.[4][5]

Q2: What is the scientific rationale for using a this compound linker to improve PROTAC solubility?

A2: This particular linker combines several advantageous chemical features into a single scaffold, each addressing a different aspect of the solubility and functionality challenge:

  • N-(2-hydroxyethyl) Group: This moiety introduces a highly polar, hydrophilic alcohol group, which is known to improve aqueous solubility through hydrogen bonding with water molecules. It functions similarly to a short, flexible polyethylene glycol (PEG) unit, a common strategy for enhancing the solubility of PROTACs.[11][12]

  • Benzenesulfonamide Core: The sulfonamide group is polar and can act as both a hydrogen bond donor (the N-H) and acceptor (the S=O oxygens). This increases the overall polarity of the linker. Furthermore, the benzene ring provides a degree of rigidity, which can be beneficial. While excessive flexibility can lead to an entropic penalty upon binding, a semi-rigid linker can help pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[13][14]

  • 3-Bromo Position: The bromine atom serves as a versatile synthetic handle. It is strategically positioned for stable conjugation to the warhead or E3 ligase ligand via reactions like nucleophilic substitution or various palladium-catalyzed cross-coupling reactions, allowing for modular PROTAC assembly.

By balancing hydrophilicity with structural rigidity, this linker aims to improve solubility without completely sacrificing the conformational control that is crucial for potent degradation activity.

Q3: How might this linker affect cell permeability?

A3: There is often a delicate trade-off between solubility and permeability. While the polar groups (hydroxyl, sulfonamide) in this linker are excellent for improving solubility, they also increase the TPSA, which can negatively impact passive diffusion across the cell membrane.[5][15] However, some studies suggest that PROTACs can adopt "chameleon-like" conformations, forming internal hydrogen bonds to shield polar groups when crossing the nonpolar cell membrane.[15][16] The rigid phenyl ring in the linker may help restrict conformational freedom, potentially favoring a more permeable conformation. Therefore, while high polarity can be a concern, the overall impact must be determined empirically. It is crucial to assess both solubility and permeability in parallel.

Section 2: Troubleshooting Guide — From Synthesis to Assay

This section provides a problem-and-solution framework for common issues encountered when working with PROTACs incorporating this linker.

Problem 1: The final purified PROTAC has extremely low solubility in standard aqueous buffers (e.g., PBS).
  • Plausible Cause: Despite the hydrophilic linker, the combined hydrophobicity of the warhead and E3 ligase ligand still dominates the molecule's overall character. The PROTAC may be "crashing out" of solution.

  • Troubleshooting Workflow:

    • Confirm Purity and Identity: Before extensive formulation work, re-verify the compound's identity and purity via LC-MS and ¹H NMR. Impurities or residual starting materials could be the source of insolubility.

    • Systematic Solvent Screening: Determine the maximum stock concentration in 100% DMSO. For aqueous buffers, test the addition of co-solvents. Create a matrix of conditions to test solubility:

      • Co-solvents: 5-10% DMSO, 10-20% PEG400, or 5-10% NMP.

      • pH Variation: Test buffers at different pH values (e.g., pH 5.0, 7.4, 8.5), as ionizable groups on the PROTAC can significantly influence solubility.

    • Advanced Formulation for In Vivo Studies: If aqueous solubility remains a hurdle for pharmacokinetic studies, consider amorphous solid dispersions (ASDs). ASDs, which involve dispersing the PROTAC in a polymer matrix, can significantly enhance solubility and maintain a supersaturated state in solution.[2][17]

Problem 2: The PROTAC is soluble in the stock solution (100% DMSO) but precipitates upon dilution into cell culture media for biological assays.
  • Plausible Cause: The final concentration of DMSO in the media is insufficient to keep the PROTAC in solution, leading to aggregation and precipitation. This can cause inconsistent and non-reproducible assay results.

  • Troubleshooting Workflow:

    • Kinetic Solubility Assessment: Determine the concentration at which precipitation occurs in your specific cell culture medium. Use techniques like nephelometry to precisely measure this.

    • Modify Dilution Protocol: Avoid making intermediate dilutions in aqueous buffers. Instead, perform a serial dilution in 100% DMSO to get closer to the final concentration, then add this directly to the assay plate containing the media and cells. This minimizes the time the PROTAC spends in an unfavorable aqueous environment.

    • Incorporate Serum: If using serum-free media, test the effect of adding 5-10% Fetal Bovine Serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic compounds and help maintain their solubility.

    • Lower Final DMSO Concentration: While DMSO is necessary, high concentrations can be toxic to cells. Aim for a final concentration of ≤0.5% DMSO in your assay. Ensure you run a vehicle control with the same final DMSO concentration.

Problem 3: The new PROTAC shows good solubility but has poor target degradation activity compared to a version with a standard PEG linker.
  • Plausible Cause: The linker, while improving solubility, may be imposing a conformational restraint that is not optimal for the formation of a productive ternary complex. The length or geometry of the linker may be preventing the E3 ligase from effectively ubiquitinating the target protein.

  • Troubleshooting Workflow:

    • Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm that both the warhead and the E3 ligase ligand portions of the PROTAC are binding to their respective targets within the cell. Poor engagement of either end will nullify activity.

    • Assess Ternary Complex Formation: If possible, use biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with the purified proteins to measure the cooperativity of ternary complex formation. A negative cooperativity value indicates that the linker is causing steric clashes or an unfavorable orientation.[12][13]

    • Modify Linker Attachment Point: The exit vector—the point on the warhead or E3 ligand where the linker is attached—is critical.[][] Synthesize isomers where the benzenesulfonamide linker is attached to a different solvent-exposed position on one of the ligands. This can drastically alter the geometry of the ternary complex and restore degradation activity.

Section 3: Key Experimental Protocols

Protocol 1: General Strategy for PROTAC Synthesis

This protocol outlines a representative synthetic route for incorporating the this compound linker. The example shows the coupling of a warhead containing a primary amine and an E3 ligand with a carboxylic acid.

  • Step 1: Functionalize the Linker.

    • Protect the hydroxyl group of this compound with a suitable protecting group (e.g., TBDMS).

    • The sulfonamide nitrogen can be alkylated with a bifunctional reagent (e.g., ethyl bromoacetate) under basic conditions to introduce a carboxylic acid handle.

  • Step 2: Couple the E3 Ligase Ligand.

    • Activate the carboxylic acid on the functionalized linker using a peptide coupling reagent (e.g., HATU, HOBt).

    • React the activated linker with the amine-containing E3 ligase ligand (e.g., pomalidomide derivatives) in an anhydrous solvent like DMF with a non-nucleophilic base (e.g., DIPEA).

    • Purify the resulting intermediate by column chromatography.

  • Step 3: Couple the Warhead.

    • Use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to couple the aryl bromide of the linker-E3 ligand intermediate with a functionalized warhead (containing, for example, a boronic ester or an alkyne).

    • Purify the coupled product.

  • Step 4: Deprotection.

    • Remove the protecting group from the hydroxyl group (e.g., using TBAF for TBDMS).

    • Perform a final purification using reverse-phase HPLC to yield the final PROTAC.

  • Step 5: Characterization.

    • Confirm the structure and purity of the final compound using high-resolution mass spectrometry (HRMS), ¹H NMR, and ¹³C NMR. Purity should be >95% as determined by HPLC.

Protocol 2: Quantitative Solubility Assessment via Nephelometry
  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

  • Add 2 µL of the 10 mM PROTAC stock solution to the first well (final concentration 100 µM) and mix thoroughly.

  • Perform a 1:2 serial dilution across the plate by transferring 100 µL to subsequent wells containing 100 µL of PBS.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.

  • The thermodynamic solubility is the concentration at which the measured signal begins to increase significantly above the background of the buffer-only controls.

Section 4: Data Presentation & Visualization

Table 1: Comparative Physicochemical Properties of Hypothetical PROTACs

This table illustrates how incorporating the benzenesulfonamide linker can modulate key properties compared to more traditional linkers. (Values are calculated estimates for a hypothetical PROTAC).

Linker TypeMolecular Weight (Da)cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
6-Carbon Alkyl8505.813548
PEG39124.9165411
Benzenesulfonamide 955 5.1 180 5 11

As shown, the benzenesulfonamide linker increases MW and TPSA, which is expected to enhance solubility, while maintaining a cLogP value that is not excessively high.

Diagrams (Graphviz)

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 recruits cluster_ternary cluster_ternary POI_P POI PROTAC_T PROTAC POI_P->PROTAC_T E3_T E3 PROTAC_T->E3_T Ub Ubiquitin PolyUb Poly-Ubiquitination Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognition Degradation Degradation Proteasome->Degradation cluster_ternary->PolyUb

Caption: General Mechanism of Action (MoA) for a PROTAC.

Linker_Structure cluster_linker This compound Linker cluster_key Key Functional Groups linker_img A Bromine Atom (Synthetic Handle) B Rigid Phenyl Core (Conformational Control) C Sulfonamide Group (Polarity, H-Bonding) D Hydroxyethyl Group (Hydrophilicity)

Caption: Key functional groups of the benzenesulfonamide linker.

Troubleshooting_Workflow start Problem: Poor PROTAC Solubility in Aqueous Buffer check_purity 1. Confirm Purity & Identity (LC-MS, NMR) start->check_purity solvent_screen 2. Systematic Solvent Screen (pH, co-solvents) check_purity->solvent_screen formulation 3. Consider Advanced Formulation (e.g., ASDs for in vivo) solvent_screen->formulation If for in vivo success Solubility Issue Resolved solvent_screen->success If for in vitro precip_assay Problem: Precipitation in Cell Assay kinetic_sol 1. Assess Kinetic Solubility in Media precip_assay->kinetic_sol dilution_protocol 2. Optimize Dilution Protocol (Dilute late in DMSO) kinetic_sol->dilution_protocol add_serum 3. Add Serum (FBS) to Media dilution_protocol->add_serum add_serum->success

Caption: Troubleshooting workflow for PROTAC solubility issues.

References

  • MDPI.

  • National Institutes of Health (PMC).

  • PubMed.

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  • AxisPharm.

  • ACS Publications.

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Technical Support Center: Overcoming Steric Hindrance in 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involving 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide. The unique structural features of this molecule, namely the steric bulk of the bromine atom at the meta position and the sulfonamide group, often present challenges in achieving desired reactivity and yields. This guide offers practical, field-tested insights to help you navigate these complexities.

Understanding the Core Challenge: Steric Hindrance

Steric hindrance in this compound arises from the spatial arrangement of its atoms. The bulky bromine atom and the sulfonyl group create a crowded environment around the aromatic ring, which can impede the approach of reagents.[1][2] This is a critical factor to consider when planning reactions such as nucleophilic aromatic substitution, cross-coupling, or modifications of the N-(2-hydroxyethyl) side chain.

Frequently Asked Questions (FAQs) & Troubleshooting

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question 1: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate are often a direct consequence of steric hindrance around the bromine atom.[3] The bulky sulfonamide group further exacerbates this issue. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. The key is to use a catalyst system that is both highly active and can accommodate sterically demanding substrates.

    • Palladium Pre-catalyst: Choose a high-activity pre-catalyst.

    • Ligand Choice: This is the most critical parameter. Opt for bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, low-coordinate palladium species that can more readily undergo oxidative addition with the hindered aryl bromide.[4]

  • Base and Solvent Optimization: The choice of base and solvent is crucial for an efficient transmetalation step.[5]

    • Base: A weaker base might be insufficient. Consider stronger, non-nucleophilic bases.

    • Solvent: The solvent must be anhydrous and capable of dissolving all reactants.[6] Aprotic polar solvents are often a good choice.

  • Temperature and Reaction Time: Sterically hindered substrates often require more energy to overcome the activation barrier.[7]

    • Temperature: Carefully increasing the reaction temperature can significantly improve yields.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System - Use bulky, electron-rich ligands (e.g., Buchwald-type) - High-activity Pd pre-catalyst start->catalyst base_solvent Adjust Base and Solvent - Stronger, non-nucleophilic base - Anhydrous, polar aprotic solvent catalyst->base_solvent If no improvement temp_time Modify Reaction Conditions - Increase temperature incrementally - Monitor reaction over time base_solvent->temp_time If still suboptimal success Improved Yield temp_time->success Success fail Yield Still Low temp_time->fail No significant improvement

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Question 2: My Buchwald-Hartwig amination with this compound is failing or giving poor yields. What adjustments should I make?

Answer: Similar to Suzuki coupling, the Buchwald-Hartwig amination is sensitive to steric hindrance.[8][9] The success of this reaction hinges on the right combination of catalyst, ligand, base, and solvent to facilitate the C-N bond formation.

  • Ligand Selection is Key: The choice of ligand is paramount for coupling with hindered aryl halides.[10] Bulky, electron-donating biarylphosphine ligands are often the solution.[11] These ligands stabilize the palladium center and promote the crucial reductive elimination step.[12]

  • Base Selection: The strength of the base is critical. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Protecting the Hydroxyl Group: The free hydroxyl group on the N-(2-hydroxyethyl) side chain can potentially interfere with the reaction, for instance, by coordinating to the palladium catalyst or reacting with the base. Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the reaction conditions but can be easily removed later.[13][14]

ParameterStandard ConditionsRecommended for Hindered SubstrateRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃Standard pre-catalysts are often sufficient.
Ligand P(t-Bu)₃Bulky biarylphosphines (e.g., XPhos, SPhos)Overcomes steric hindrance and accelerates reductive elimination.[4]
Base NaOtBu, K₂CO₃NaOtBu, LHMDSStronger bases are needed to deprotonate the amine effectively.[15]
Solvent Toluene, DioxaneToluene, CPMEAnhydrous, non-protic solvents are essential.[6][16]
Temperature 80-110 °C100-120 °CHigher temperatures provide the necessary activation energy.[7]
Table 1: Recommended adjustments for Buchwald-Hartwig amination.
Reactions at the N-(2-hydroxyethyl) Side Chain

Question 3: I am trying to perform a reaction on the hydroxyl group of the side chain, but I'm getting a complex mixture of products. What could be the issue?

Answer: Reactions involving the N-(2-hydroxyethyl) side chain can be complicated by the reactivity of the sulfonamide N-H proton. Under basic conditions, the sulfonamide nitrogen can be deprotonated, leading to undesired side reactions.

  • Protecting the Sulfonamide Nitrogen: If the reaction conditions are not compatible with the acidic N-H of the sulfonamide, consider protecting it. A Boc group can be a suitable choice, although its introduction and removal require specific conditions.

  • Choice of Base: Use a non-nucleophilic base that will selectively deprotonate the hydroxyl group over the sulfonamide nitrogen. A hindered base like diisopropylethylamine (DIPEA) might be a better choice than triethylamine.

  • Reaction Conditions: Running the reaction at lower temperatures can often improve selectivity and minimize side reactions.

Decision Workflow for Side-Chain Reactions

start Reaction at Hydroxyl Group check_conditions Are reaction conditions basic? start->check_conditions protect_NH Protect Sulfonamide N-H (e.g., with Boc group) check_conditions->protect_NH Yes optimize_base Use a hindered, non-nucleophilic base (e.g., DIPEA) check_conditions->optimize_base No proceed Proceed with reaction protect_NH->proceed lower_temp Perform reaction at lower temperature optimize_base->lower_temp lower_temp->proceed

Caption: Decision-making for side-chain modification.

General Troubleshooting

Question 4: My reaction is not going to completion, and I see my starting material even after prolonged reaction times. What should I check first?

Answer: Incomplete conversion is a common issue and can often be resolved by systematically reviewing the reaction setup and conditions.

  • Reagent Purity: Ensure all your reagents are pure and dry. Sulfonyl chlorides, for instance, are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[6][16] Amines can absorb atmospheric CO₂.

  • Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Stoichiometry: Double-check the molar ratios of your reactants and reagents. For reactions requiring a base, a slight excess (1.1-1.5 equivalents) is often necessary.[16]

  • Temperature: As mentioned previously, sterically hindered reactions may require higher temperatures to proceed at a reasonable rate.[7]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with an arylboronic acid.

  • To a dry, oven-baked flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a suitable palladium pre-catalyst and bulky phosphine ligand.

  • Add a strong, non-nucleophilic base (e.g., K₃PO₄, 2.0 eq).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Protection of the Hydroxyl Group (TBDMS Ether)

This protocol describes the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Common issues in sulfonamide synthesis and solutions.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides.
  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Protecting group. (2023). Wikipedia. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Steric hindrance. (2013). YouTube. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

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Technical Support Center: Navigating the Stability Landscape of Benzenesulfonamide-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers engaged in the development of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on scaffolds incorporating the 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide moiety. PROTACs represent a paradigm shift in therapeutics, but their complex, multi-component nature introduces unique stability challenges that can impact experimental reproducibility and therapeutic efficacy.[1] This guide is structured to provide direct, actionable answers to common stability-related issues, blending foundational principles with advanced troubleshooting protocols.

Our objective is to empower you, the researcher, to anticipate, diagnose, and resolve stability issues, thereby accelerating your drug discovery programs. The insights provided herein are grounded in established biochemical principles and validated experimental methodologies.

Frequently Asked Questions (FAQs): First-Line Diagnostics

This section addresses the most common initial questions and observations researchers face when working with benzenesulfonamide-containing PROTACs.

Q1: My PROTAC's potency is inconsistent across experiments, especially in serum-containing media. What are the likely causes?

A1: Inconsistent activity, particularly in complex biological media, often points to underlying stability problems. For a PROTAC containing a benzenesulfonamide group, the primary suspects are chemical and enzymatic degradation.

  • Chemical Instability (Hydrolysis): The sulfonamide bond, while generally more stable than an ester or amide, can be susceptible to hydrolysis, especially under non-neutral pH conditions.[2][3] Cell culture media is typically buffered to pH ~7.4, but local pH changes in microenvironments or long incubation times can promote slow degradation. Furthermore, other functional groups within your PROTAC, such as amides or esters in the linker, are common sites for hydrolysis.[1]

  • Enzymatic Instability: The introduction of serum to your media brings a host of enzymes, including proteases, esterases, and amidases, that can cleave labile bonds within the PROTAC structure. This metabolic activity is a significant contributor to reduced compound exposure over the course of an assay.

A logical first step is to determine if the instability is primarily chemical or enzymatic by comparing the PROTAC's half-life in a simple aqueous buffer (like PBS) versus its half-life in serum-containing media.

Q2: What are the primary metabolic "soft spots" in a PROTAC, and how does the benzenesulfonamide moiety fit in?

A2: The metabolic fate of a PROTAC is complex and cannot be predicted solely from its individual components (POI ligand, linker, E3 ligand).[4][5] The entire molecule presents a unique substrate for metabolic enzymes.

  • The Linker is a Key Liability: The linker is frequently a primary site of metabolism.[5][] Common metabolic reactions include N-dealkylation of piperazine rings, oxidation of alkyl chains, and hydrolysis of amide bonds.[7]

  • Ligand Moieties: Both the POI and E3 ligase ligands can be metabolized. For the this compound part, potential metabolic pathways include oxidation of the benzene ring or the N-hydroxyethyl side chain.

  • Sulfonamide Cleavage: While less common than linker oxidation, enzymatic cleavage of the sulfonamide bond itself can occur. This is often mediated by glutathione S-transferases (GSTs) in the liver, particularly if the aromatic ring is electron-deficient, which can lead to the formation of glutathione adducts and raise toxicological flags.[8]

Identifying these "soft spots" is critical and is typically done through metabolite identification studies using liver microsomes or hepatocytes.

Q3: I have identified a major degradation product corresponding to the cleavage of my PROTAC. How do I confirm the site of cleavage?

A3: Confirming the cleavage site requires precise analytical techniques, primarily high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The strategy involves:

  • Incubation: Incubate the PROTAC in the relevant matrix where degradation was observed (e.g., plasma, liver microsomes, or pH-stressed buffer).

  • LC-MS Analysis: Analyze samples at different time points. Look for a decrease in the parent PROTAC's mass peak and the appearance of new peaks corresponding to degradation products.

  • MS/MS Fragmentation: Isolate the mass peaks of the suspected degradation products in the mass spectrometer and fragment them. By comparing the fragmentation pattern of the degradation products to that of the parent PROTAC, you can deduce the structure. For instance, if the PROTAC has cleaved into its POI ligand and the E3 ligand-linker portion, you will see mass peaks corresponding to each of these individual fragments. This confirms the bond that was broken.

Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and step-by-step protocols to systematically investigate and resolve stability issues.

Guide 1: Differentiating Chemical vs. Metabolic Instability

The first step in troubleshooting is to determine the nature of the degradation. This workflow provides a clear path to a diagnosis.

cluster_0 Workflow: Diagnosing PROTAC Instability A Observe PROTAC Degradation (e.g., in cell-based assay) B Incubate PROTAC in Parallel: 1. PBS (pH 7.4) 2. Cell Culture Medium (no serum) 3. Medium + 10% FBS A->B C Analyze remaining PROTAC at T=0, 2, 6, 24h via LC-MS B->C D Is PROTAC stable in PBS and serum-free medium? C->D E Degradation is likely due to ENZYMATIC activity from serum. Proceed to Metabolic Stability Assays. D->E Yes F Degradation is likely due to CHEMICAL instability (Hydrolysis). Proceed to pH Stability Profile. D->F No

Caption: Workflow for diagnosing the root cause of PROTAC degradation.

Protocol 1: Assessing Hydrolytic Stability Across a pH Range

This protocol helps characterize the chemical stability of your PROTAC, which is crucial for formulation and interpreting assay results. It is based on established guidelines for assessing drug stability.[2]

Objective: To determine the half-life (t½) of a PROTAC in aqueous buffers of different pH.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Aqueous buffers: pH 4.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching).

  • LC-MS system.

Procedure:

  • Preparation: Prepare 1 µM solutions of the PROTAC in each of the three pH buffers. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after adding the PROTAC to the buffer, take an aliquot (e.g., 50 µL) and quench it by adding it to 3-4 volumes of cold ACN containing an internal standard (e.g., 150 µL). This sample represents 100% of the initial concentration.

  • Incubation: Incubate the remaining solutions at a constant temperature (e.g., 37°C).

  • Time Points: At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), remove aliquots and quench them in the same manner as the T=0 sample.

  • Analysis: Centrifuge all quenched samples to precipitate proteins/salts. Analyze the supernatant by LC-MS to determine the peak area of the parent PROTAC relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of PROTAC remaining vs. time. The degradation rate constant (k) is the negative of the slope. The half-life is calculated as t½ = 0.693 / k.

Data Interpretation:

pHHalf-life (t½) at 37°C (hours)Stability Classification
4.0Record Valuee.g., Stable, Unstable
7.4Record Valuee.g., Stable, Unstable
9.0Record Valuee.g., Stable, Unstable

A half-life of >1 year at 25°C (extrapolated) is often considered stable under typical environmental conditions.[2] Significant degradation at pH 7.4 indicates a potential issue for in vitro and in vivo applications.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a standard in vitro method to assess susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[4][]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a PROTAC upon incubation with human or rodent liver microsomes.

cluster_1 Workflow: Microsomal Stability Assay A Prepare Master Mix: - Liver Microsomes - Phosphate Buffer (pH 7.4) B Add PROTAC (1 µM final conc.) Pre-incubate at 37°C A->B C Initiate Reaction by adding NADPH cofactor B->C D Take Aliquots at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with cold Acetonitrile + Internal Std D->E F Analyze Samples by LC-MS E->F G Calculate t½ and Intrinsic Clearance (Clint) F->G

Caption: Standard workflow for a liver microsomal stability assay.

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL), and your PROTAC (final concentration of 1 µM). Include control compounds (a known stable and a known unstable compound).

  • Negative Control: Prepare a parallel reaction mixture without the NADPH cofactor. This control accounts for non-NADPH dependent degradation.

  • Pre-incubation: Pre-warm the mixtures at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding a pre-warmed solution of NADPH (final concentration of 1 mM).

  • Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 min), remove an aliquot and quench the reaction with 3-4 volumes of cold acetonitrile containing an internal standard.

  • Analysis & Calculation: Process and analyze the samples via LC-MS as described in Protocol 1 to determine the half-life (t½). Intrinsic clearance can then be calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Data Interpretation:

Compoundt½ (min)Clint (µL/min/mg)Metabolic Stability
PROTAC-XRecord ValueCalculate ValueLow, Med, High
Verapamil (Low)< 5> 140Low
Warfarin (High)> 60< 12High

A short half-life (< 30 min) suggests the PROTAC is rapidly metabolized and may have poor in vivo bioavailability.[][9]

Advanced Strategies for Enhancing Stability

If the troubleshooting guides identify a stability liability, the next step is rational chemical modification.

Strategy 1: Linker Rigidification and Modification

Since the linker is a common site of metabolic attack, strategic modifications can significantly enhance stability.

  • Blocking Metabolic Sites: Introducing methyl or fluoro groups at positions susceptible to oxidation can sterically block access by metabolic enzymes.

  • Rigidification: Replacing flexible alkyl chains with more rigid structures like cycloalkanes or aromatic rings can improve metabolic stability.[][9] This strategy can also pre-organize the PROTAC into a more favorable conformation for ternary complex formation. A recent study demonstrated that replacing a flexible polyethylene glycol linker with a rigid one containing pyridine rings increased the half-life of a BTK PROTAC in mouse liver microsomes from 1.3 min to over 145 min.[][9]

  • Incorporating Heteroatoms: Introducing nitrogen atoms, for example by using a piperazine ring, has been shown to improve both metabolic stability and solubility.[7][10]

Strategy 2: Structure Shielding and Deuteration
  • Steric Hindrance: Modifying the structure near the identified "soft spot" to create steric bulk can prevent the binding of metabolic enzymes. For instance, if the benzenesulfonamide group is found to be labile, adding a bulky group to the ortho position of the benzene ring could shield the sulfonamide bond.

  • Deuteration: Replacing a C-H bond with a C-D bond at a site of metabolism can slow the rate of cleavage due to the kinetic isotope effect. This is a subtle modification that is less likely to impact the binding affinity of the PROTAC.

By systematically applying these diagnostic and medicinal chemistry strategies, researchers can overcome the stability challenges inherent in developing novel PROTACs based on the this compound scaffold and advance their candidates toward clinical evaluation.

References

  • Xing, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. RSC Chemical Biology. [Link]

  • Xing, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology, 1(3), 138-153. [Link]

  • Gendoo, Y., et al. (2024). Confounding factors in targeted degradation of short-lived proteins. bioRxiv. [Link]

  • Profacgen. Degradation assay and stability analysis. Profacgen. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(13), 6799-6813. [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]

  • Ke, B., et al. (2018). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 9(12), 1228-1233. [Link]

  • Goracci, L., et al. (2020). Effect of the linker's site of attachment on PROTAC stability. ResearchGate. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(5), 548-555. [Link]

  • King, J. F., & Lam, J. Y. (1986). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Wang, Y., et al. (2023). Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry, 255, 115403. [Link]

  • Paiva, S. L., & Crews, C. M. (2019). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Current Opinion in Chemical Biology, 50, 111-119. [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Sun, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Chemical Society Reviews, 50(14), 8017-8053. [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(1), 85-97.e6. [Link]

  • Sun, H., et al. (2020). Degradation of protein by PROTAC and other strategies. Acta Pharmaceutica Sinica B, 10(4), 575-591. [Link]

  • Sun, H., et al. (2020). Degradation of proteins by PROTACs and other strategies. ScienceOpen. [Link]

  • Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. Journal of the Serbian Chemical Society. [Link]

  • Hanzl, A., et al. (2024). DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance. Nature Communications, 15(1), 189. [Link]

  • Lee, H., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Therapeutics, 6(12), 2300171. [Link]

  • Li, Y., et al. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. Biomolecules, 12(9), 1257. [Link]

Sources

Technical Support Center: Enhancing Conjugation Yields of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the conjugation reactions of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your conjugation products.

Introduction to this compound Conjugations

This compound is a versatile bifunctional molecule. It features a brominated aromatic ring that can participate in various cross-coupling reactions and a primary hydroxyl group on the N-alkyl chain that is amenable to conjugation reactions such as esterification and etherification. The sulfonamide linkage itself is generally stable under many reaction conditions.[1]

The primary focus of this guide is to address challenges related to the conjugation at the N-(2-hydroxyethyl) moiety, a common strategy for linking this molecule to other molecules of interest, such as carboxylic acids, fluorophores, or solid supports.

Troubleshooting Guide: Low Conjugation Yield

Low or no yield of the desired conjugate is a frequent challenge. The following section provides a systematic approach to identifying and resolving common issues.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Yield check_reagents Verify Reagent Purity & Integrity start->check_reagents First Step check_conditions Evaluate Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions sub_reagents1 Anhydrous Conditions? check_reagents->sub_reagents1 sub_reagents2 Fresh Coupling Agents? check_reagents->sub_reagents2 sub_conditions1 Correct Stoichiometry? check_conditions->sub_conditions1 sub_conditions2 Optimal Temperature? check_conditions->sub_conditions2 sub_conditions3 Appropriate Solvent? check_conditions->sub_conditions3 sub_side_reactions1 Steric Hindrance? check_side_reactions->sub_side_reactions1 sub_side_reactions2 Intramolecular Cyclization? check_side_reactions->sub_side_reactions2 solution Optimized Protocol sub_reagents1->solution sub_reagents2->solution sub_conditions1->solution sub_conditions2->solution sub_conditions3->solution sub_side_reactions1->solution sub_side_reactions2->solution

Caption: A logical workflow for troubleshooting low-yield conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Reagent Quality: Degradation of coupling agents (e.g., carbodiimides like DCC, EDC), or presence of moisture.[2]- Use fresh, high-purity coupling agents. - Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
2. Inappropriate Reaction Conditions: Incorrect stoichiometry, suboptimal temperature, or inappropriate solvent.- Carefully control the molar ratios of reactants. A slight excess of the coupling agent and the molecule to be conjugated may be beneficial. - Optimize the reaction temperature. Some reactions require cooling to 0°C to minimize side reactions, while others may need gentle heating to proceed. - Choose a solvent that dissolves all reactants and is compatible with the reaction chemistry. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often suitable.
3. Low Nucleophilicity of the Hydroxyl Group: The hydroxyl group of the sulfonamide may not be sufficiently reactive.- Activate the hydroxyl group. This can be achieved by converting it to a better leaving group or by using a strong base to deprotonate it, forming a more nucleophilic alkoxide.
Presence of Multiple Products (Impurity Profile) 1. Side Reactions: Formation of byproducts such as N-acylurea (if using carbodiimide coupling agents) or intermolecular self-condensation.[2]- For carbodiimide-mediated reactions, maintain a low temperature (0°C to room temperature) to minimize N-acylurea formation.[2] The byproduct is often insoluble and can be removed by filtration. - Use a more dilute reaction mixture to disfavor intermolecular side reactions.
2. Reaction with the Sulfonamide N-H: Although less likely under neutral or acidic conditions, the sulfonamide proton can be acidic and may react under strongly basic conditions.- Avoid using excessively strong bases if the desired reaction is at the hydroxyl group.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Materials: The conjugated product may have a similar polarity to the starting materials, making separation by chromatography challenging.- Optimize the chromatographic conditions (e.g., solvent system, gradient). - Consider alternative purification methods such as recrystallization or liquid-liquid extraction.[3]
2. Product Instability: The newly formed bond (e.g., ester) may be susceptible to hydrolysis during workup or purification.- Use mild workup conditions. Avoid strong acids or bases. - Minimize the time the product is on silica gel during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating a carboxylic acid to the hydroxyl group of this compound?

A1: The most common method is an esterification reaction. This can be achieved through several well-established protocols:

  • Carbodiimide-mediated coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, which then reacts with the hydroxyl group of the sulfonamide. This is often performed in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[2]

  • Fischer Esterification: This involves reacting the carboxylic acid and the alcohol in the presence of a strong acid catalyst.[4] However, this method may not be suitable for sensitive substrates due to the harsh acidic conditions.

  • Acyl Chloride or Anhydride Method: The carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with the hydroxyl group. This method is often high-yielding but requires an extra synthetic step.

Q2: How can I monitor the progress of my conjugation reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[5] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the reactants and the appearance of a new spot corresponding to your product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.[6]

Q3: My desired conjugate is an ether. What are the recommended conditions for an etherification reaction?

A3: For an etherification, the Williamson ether synthesis is a classic and reliable method. This involves deprotonating the hydroxyl group of your sulfonamide with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the base and the alkoxide.

Q4: Are there any known side reactions specific to the this compound structure?

A4: While the brominated ring is generally stable, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). If your conjugation partner or reaction conditions involve palladium catalysts, you may observe unintended reactions at the bromine position. Additionally, under strongly basic conditions, there is a possibility of intramolecular cyclization, although this is less common.

Experimental Protocols

The following are example protocols for common conjugation reactions. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: Esterification using EDC/DMAP Coupling

This protocol describes the conjugation of a generic carboxylic acid to this compound.

Diagram of the Esterification Workflow

EsterificationWorkflow A 1. Dissolve Carboxylic Acid and Sulfonamide in Anhydrous DCM B 2. Add DMAP (catalytic) A->B C 3. Cool to 0°C B->C D 4. Add EDC portion-wise C->D E 5. Warm to RT and Stir Overnight D->E F 6. Reaction Work-up E->F G 7. Purification (Chromatography) F->G

Caption: Step-by-step workflow for EDC/DMAP mediated esterification.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis

This protocol outlines the formation of an ether linkage.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated NH₄Cl solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0°C and slowly add the alkyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0°C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Reactome. Phase II - Conjugation of compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94109, N,N-Bis(2-hydroxyethyl)benzamide. [Link]

  • U.S. Food & Drug Administration. (2009). Determination and Confirmation of Sulfonamides. [Link]

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Navigating Off-Target Effects in PROTAC® Development: A Linker-Centric Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for addressing off-target effects of Proteolysis-Targeting Chimeras (PROTACs) with a focus on linker design. As a Senior Application Scientist, this guide is structured to provide not only troubleshooting solutions but also the underlying scientific rationale to empower your experimental decisions. Off-target activity remains a significant hurdle in the clinical translation of PROTACs, and the linker—far from being a passive tether—is a critical determinant of selectivity.[1][2] This guide will delve into linker-centric strategies to mitigate these unintended effects.

Section 1: Understanding the Genesis of Off-Target Effects

Off-target effects in PROTACs can manifest in two primary ways: degradation-dependent and degradation-independent. Degradation-dependent off-targets are proteins that are unintentionally degraded by the PROTAC, while degradation-independent effects arise from the pharmacological activity of the PROTAC's warhead or E3 ligase ligand on other cellular components.[3] High PROTAC concentrations can also lead to the "hook effect," where the formation of unproductive binary complexes reduces on-target efficiency and may increase off-target pharmacology.[4]

A key contributor to off-target degradation, particularly with Cereblon (CRBN)-recruiting PROTACs, is the inherent activity of the E3 ligase ligand itself. For instance, thalidomide and its analogs can independently induce the degradation of certain zinc-finger transcription factors.[1][5]

Section 2: Troubleshooting Guide: A Q&A Approach

This section is designed to address common issues encountered during PROTAC development, with a focus on linker-related solutions.

Question 1: My PROTAC is degrading the target protein, but mass spectrometry reveals the degradation of several other proteins. How can I improve selectivity?

Answer: This is a classic off-target degradation issue. Here’s a systematic approach to troubleshooting:

  • Concentration Optimization: The first step is to perform a dose-response experiment to determine the lowest effective concentration of your PROTAC.[3][4] This helps to minimize off-target effects that are more pronounced at higher concentrations.

  • Linker Modification: The linker plays a crucial role in the stability and conformation of the ternary complex (Target-PROTAC-E3 Ligase).[6][7]

    • Length and Rigidity: A linker that is too flexible can allow for the formation of multiple, non-productive ternary complexes, potentially leading to off-target degradation. Conversely, a linker that is too short may sterically hinder the formation of a productive ternary complex.[8][9] Systematically varying the linker length and incorporating rigidifying elements (e.g., piperazine, phenyl rings) can enforce a more selective ternary complex conformation.[2][10]

    • Attachment Point: The point at which the linker is attached to the warhead and the E3 ligase ligand is critical.[8][9] An suboptimal attachment point can lead to a less stable on-target ternary complex, making off-target complex formation more likely. Re-evaluating the linker attachment points based on structural data or computational modeling can be beneficial.

  • Control Experiments: To confirm that the observed off-target degradation is dependent on the PROTAC's mechanism, use a non-degrading control molecule, such as one with a mutated E3 ligase ligand.[3]

Question 2: I'm observing significant cytotoxicity in my cell-based assays that doesn't seem to correlate with on-target degradation. What could be the cause?

Answer: This suggests potential degradation-independent off-target effects or on-target toxicity. Here’s how to dissect the issue:

  • On-Target Toxicity Assessment: First, confirm if the degradation of your target protein is inherently toxic to the cells. This can be an intended outcome in cancer therapy but needs to be verified.

  • Degradation-Independent Off-Target Effects: The warhead or the E3 ligase ligand of your PROTAC may have their own pharmacological activities.

    • Warhead Promiscuity: If the warhead is a promiscuous kinase inhibitor, for example, it could be inhibiting other kinases at the concentrations used.

    • E3 Ligase Ligand Activity: As mentioned, some E3 ligase ligands have intrinsic bioactivity.

  • Linker-Mediated Effects: While less common, the linker itself could have unforeseen interactions. However, the more likely scenario is that the linker's properties are influencing the overall physicochemical properties of the PROTAC, leading to non-specific cellular effects.

Question 3: My PROTAC shows good degradation in biochemical assays, but poor activity in cells. What role could the linker be playing?

Answer: This often points to issues with cell permeability, a common challenge for the relatively large and complex PROTAC molecules.[11][12] The linker's composition significantly impacts a PROTAC's physicochemical properties.

  • Improving Permeability: Traditional linkers composed of long alkyl chains can be too hydrophobic. Incorporating polar functional groups or using PEG linkers can improve solubility and permeability.[2]

Section 3: Advanced Linker Strategies for Mitigating Off-Target Effects

Beyond basic length and composition adjustments, several advanced linker strategies can be employed to enhance selectivity.

  • Rigid and Conformationally Restricted Linkers: As discussed, rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for the formation of the on-target ternary complex, thereby disfavoring off-target interactions.[10]

  • Cleavable Linkers (Pro-PROTACs): To address off-tissue toxicity, "pro-PROTACs" can be designed with linkers that are cleaved by specific enzymes or conditions present in the target tissue (e.g., high levels of nitroreductase in hypoxic tumors).[13][14] This ensures that the active PROTAC is released only in the desired location.

  • Photoswitchable Linkers: Incorporating photoswitchable moieties into the linker allows for spatiotemporal control of PROTAC activity.[2][14] The PROTAC can be activated by light at a specific time and location, minimizing off-target effects in non-illuminated areas.

Section 4: Experimental Protocols

Protocol 1: Global Proteomics to Identify Off-Target Effects

This protocol outlines a general workflow for using mass spectrometry-based proteomics to identify off-target protein degradation.

  • Cell Treatment: Treat cells with your PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a non-degrading control PROTAC. Shorter treatment times (< 6 hours) are often used to enrich for direct degradation targets.[11][15]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.

Protocol 2: Ternary Complex Formation Assays

Assessing the formation and stability of the ternary complex is crucial for understanding a PROTAC's selectivity.

  • In-cell Ternary Complex Formation: Techniques like luminescence proximity assays can be used to monitor ternary complex formation within cells.[15]

  • Biophysical Assays: In vitro techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can be used to quantify the binding affinities of the PROTAC to its target and the E3 ligase, as well as the cooperativity of ternary complex formation.[15]

Section 5: Visualizing Key Concepts

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination Proteasome Proteasome Degradation Degradation

Troubleshooting_Workflow Start Off-Target Degradation Observed Concentration Optimize PROTAC Concentration? Start->Concentration Linker Modify Linker? Concentration->Linker No Controls Run Control Experiments Concentration->Controls Yes Length_Rigidity Adjust Length/Rigidity Linker->Length_Rigidity Yes Attachment Change Attachment Point Linker->Attachment Yes Length_Rigidity->Controls Attachment->Controls Success Selectivity Improved Controls->Success

References

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed.
  • minimizing off-target effects of PROTAC BRD4 Degrader-3. Benchchem.
  • The Influence of Linker Design on Off-Target Effects of Thalidomide-Based PROTACs: A Comparative Guide. Benchchem.
  • Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH.
  • Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. PMC - NIH.
  • Technical Support Center: Off-Target Effects of PROTACs. Benchchem.
  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH.
  • Application Notes and Protocols for Evaluating PROTAC Efficacy Using Western Blot Analysis. Benchchem.
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Publications.
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate.
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH.
  • Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. PMC - PubMed Central.
  • Assessing the Selectivity of VH032-Based PROTACs: A Comparative Guide. Benchchem.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Current strategies for improving limitations of proteolysis targeting chimeras. Unknown Source.
  • Current strategies for improving limitations of proteolysis targeting chimeras. ResearchGate.
  • Novel approaches for the rational design of PROTAC linkers. ResearchGate.
  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org.
  • Overcoming the challenges of preclinical evaluations for PROTACs. WuXi AppTec.
  • PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs.
  • A beginner's guide to PROTACs and targeted protein degradation. Portland Press.

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Technical Support Center: Synthesis of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this specific sulfonamide synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.

The synthesis of this compound is a cornerstone reaction, typically involving the coupling of 3-bromobenzenesulfonyl chloride with ethanolamine. While straightforward in principle, this reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and scalability. This guide provides field-proven insights to address the specific issues you may encounter.

Core Reaction Scheme

The primary transformation involves the nucleophilic attack of the amine group of ethanolamine on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride, forming a stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

Reaction scheme for the synthesis of this compound

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is one of the most common issues and can stem from several factors. Let's break down the potential causes and solutions.

  • Cause A: Incomplete Reaction Due to Inactivated Nucleophile The reaction generates one equivalent of HCl, which can protonate the starting ethanolamine. The resulting ammonium salt is no longer nucleophilic and will not react with the sulfonyl chloride, effectively stalling the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or potassium carbonate) to scavenge the HCl as it forms. For sluggish reactions, using a slight excess (1.1-1.2 equivalents) of the base can be beneficial.[1]

  • Cause B: Hydrolysis of the Sulfonyl Chloride 3-bromobenzenesulfonyl chloride is moisture-sensitive.[2] Any water present in the solvent, glassware, or reagents can hydrolyze the sulfonyl chloride to the unreactive 3-bromobenzenesulfonic acid.

    • Solution: Use anhydrous solvents and dry glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your ethanolamine and base are free of significant water content.

  • Cause C: Sub-optimal Stoichiometry An incorrect ratio of reactants can lead to a significant portion of one starting material being left unreacted.

    • Solution: While a 1:1 stoichiometry is theoretically sound, it is often practical to use a slight excess (1.05 equivalents) of the more easily removed reactant. In this case, using a slight excess of ethanolamine can help drive the reaction to completion, and the unreacted amine can typically be removed during the aqueous workup.

  • Cause D: Inappropriate Reaction Temperature While the initial reaction is often exothermic and requires cooling, maintaining a very low temperature for the entire duration may slow the reaction rate to a point where it does not reach completion in a reasonable timeframe.

    • Solution: Start the reaction at a low temperature (0 °C) to control the initial exotherm during the addition of the sulfonyl chloride. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.[3]

Question 2: My TLC analysis shows multiple spots, indicating an impure product. What are these byproducts and how can I prevent their formation?

Answer: The presence of multiple spots on TLC is a clear indicator of side reactions or unconsumed starting materials. The key to prevention lies in understanding the potential competing reaction pathways.

  • Side Product A: O-Sulfonylated Adduct Ethanolamine has two nucleophilic sites: the amine (-NH₂) and the hydroxyl (-OH). While the amine is significantly more nucleophilic and reacts preferentially, under certain conditions (e.g., high temperature, strong base), the hydroxyl group can also attack the sulfonyl chloride, leading to the formation of an O-sulfonylated byproduct.

    • Prevention: The primary strategy is to control the reaction temperature. Perform the addition of the sulfonyl chloride at 0 °C or below. This favors the more kinetically rapid N-sulfonylation over the O-sulfonylation.

  • Side Product B: Bis-Sulfonamide (Ditosylated Product) It is possible for a second molecule of 3-bromobenzenesulfonyl chloride to react with the nitrogen of the newly formed sulfonamide. This is more likely to occur if a large excess of the sulfonyl chloride is used or if a very strong, non-hindered base deprotonates the sulfonamide nitrogen, making it nucleophilic.

    • Prevention: Carefully control the stoichiometry. Avoid using a significant excess of 3-bromobenzenesulfonyl chloride. Using a hindered base like diisopropylethylamine (DIPEA) can also disfavor this side reaction.

  • Side Product C: Polymeric Material If the amine is not properly managed, the newly formed sulfonamide can potentially react with another molecule of sulfonyl chloride, leading to oligomers or polymers.[4]

    • Prevention: Gradual, slow addition of the sulfonyl chloride to the solution of ethanolamine and base is critical.[4] This maintains a low instantaneous concentration of the electrophile, favoring the desired intramolecular reaction over intermolecular polymerization.

  • Impurity D: Unreacted 3-bromobenzenesulfonyl chloride or 3-bromobenzenesulfonic acid These will be present if the reaction is incomplete or if hydrolysis has occurred.

    • Prevention & Removal: Ensure the reaction goes to completion using the steps in Q1. During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic sulfonic acid into the aqueous layer.

Visualizing the Reaction and Side Products

The following diagram illustrates the main reaction pathway and the formation of key byproducts.

G cluster_main Main Reaction Pathway cluster_side Side Reactions cluster_hydrolysis Hydrolysis SM1 3-Bromobenzenesulfonyl Chloride Product Desired Product This compound SM1->Product -HCl (scavenged by base) - Amine attack (desired) Byproduct_O O-Sulfonylated Byproduct SM1->Byproduct_O - Hydroxyl attack (favored by high temp) Byproduct_Acid Hydrolysis Product (Sulfonic Acid) SM1->Byproduct_Acid + H₂O SM2 Ethanolamine (H₂N-CH₂CH₂-OH) SM2->Product SM2->Byproduct_O Byproduct_Di Ditosylated Byproduct Product->Byproduct_Di + 1 eq. SM1 (favored by excess SM1) Water H₂O (Moisture) Water->Byproduct_Acid Base Base (e.g., Et₃N)

Caption: Reaction mechanism and potential side reactions.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this reaction? Aprotic solvents are ideal. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they dissolve the reactants well and are unreactive. Acetonitrile can also be used.[5] Avoid protic solvents like alcohols, as they can compete with ethanolamine in reacting with the sulfonyl chloride.

  • Which base is best? Triethylamine (Et₃N), Pyridine, or an inorganic base like K₂CO₃?

    • Triethylamine is a common and effective choice. It is a strong enough base to scavenge HCl, and the resulting triethylammonium chloride salt often precipitates from solvents like DCM, which can sometimes be a helpful visual indicator of reaction progress.

    • Pyridine can also be used and may act as a nucleophilic catalyst. However, it can be more difficult to remove during workup due to its higher boiling point.

    • Potassium Carbonate (K₂CO₃) is a solid inorganic base. It is effective but can lead to a heterogeneous reaction mixture, which may require more vigorous stirring to ensure efficient reaction. It is a good choice when a non-nucleophilic, inexpensive base is desired.[3][6]

  • How can I monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture against a standard of your starting material, 3-bromobenzenesulfonyl chloride. The reaction is complete when the sulfonyl chloride spot has been completely consumed. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).

Experimental Protocols

Protocol 1: Standard Laboratory Scale Synthesis

This protocol is a robust starting point for the synthesis on a 1-5 gram scale.

  • To a dry round-bottom flask under a nitrogen atmosphere, add ethanolamine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of sulfonyl chloride).

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cold ethanolamine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess ethanolamine and triethylamine), saturated sodium bicarbonate solution (to remove any sulfonic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography or recrystallization as needed.

Troubleshooting Workflow

This decision tree can guide your troubleshooting process when results are not as expected.

G Start Reaction Outcome Unsatisfactory Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Significant Starting Material (SM) Remains Check_TLC->SM_Present Low Conversion Multi_Spots Multiple New Spots (Byproducts) Check_TLC->Multi_Spots Low Purity Check_Base Was >1 eq. of base used? SM_Present->Check_Base Check_Temp_Control Was addition done at 0°C or below? Multi_Spots->Check_Temp_Control Check_Moisture Were anhydrous conditions used? Check_Base->Check_Moisture Yes Sol_Base Solution: Re-run with 1.1 eq. base. Check_Base->Sol_Base No Check_Time_Temp Was reaction stirred to RT overnight? Check_Moisture->Check_Time_Temp Yes Sol_Moisture Solution: Re-run with dry solvent/glassware. Check_Moisture->Sol_Moisture No Sol_Time_Temp Solution: Increase reaction time or warm. Check_Time_Temp->Sol_Time_Temp No Check_Stoich Was SM1 added dropwise & not in excess? Check_Temp_Control->Check_Stoich Yes Sol_Temp_Control Solution: Improve cooling to prevent O-sulfonylation. Check_Temp_Control->Sol_Temp_Control No Sol_Stoich Solution: Use 1:1 stoichiometry and slow addition. Check_Stoich->Sol_Stoich No

Sources

Technical Support Center: Purification of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers navigating the complexities of purifying Proteolysis-Targeting Chimeras (PROTACs) that incorporate the 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide moiety. The unique physicochemical properties of these molecules—stemming from the combination of a polar, protic sulfonamide head, a hydrophobic bromophenyl group, and the larger PROTAC scaffold—present distinct challenges. This guide is structured to provide clear, actionable solutions to common issues encountered during purification, ensuring you can achieve the high purity required for robust biological evaluation.

Section 1: Core Purification Challenges & Strategy Overview

The synthesis of heterobifunctional PROTACs often results in complex crude mixtures containing unreacted starting materials, coupling reagents, and closely related structural byproducts.[1] The primary challenge lies in efficiently separating the desired PROTAC from these impurities. A multi-step purification strategy is almost always necessary and is the cornerstone of a successful campaign.[2] The general workflow involves an initial bulk purification via normal-phase flash chromatography followed by a high-resolution polishing step using reversed-phase preparative HPLC.

General Purification Workflow

Below is a standard workflow for moving from a crude reaction mixture to a highly pure, well-characterized PROTAC.

PROTAC Purification Workflow Crude Crude Reaction Mixture Analysis1 Initial Analysis (TLC, LC-MS) Crude->Analysis1 Assess complexity Flash Primary Purification (Normal-Phase Flash Chromatography) Analysis1->Flash Develop method Analysis2 Fraction Analysis (TLC, LC-MS) Flash->Analysis2 Identify pure fractions Prep_HPLC High-Resolution Purification (Reversed-Phase Prep-HPLC) Analysis2->Prep_HPLC Pool & concentrate Analysis3 Purity & Identity Check (Analytical HPLC, LC-MS) Prep_HPLC->Analysis3 Collect target peak Final_Char Final Characterization (NMR, HRMS) Analysis3->Final_Char Confirm structure Pure_PROTAC Pure PROTAC (>95% Purity) Final_Char->Pure_PROTAC

Caption: A standard, multi-step workflow for PROTAC purification and analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for my crude PROTAC?

Answer: Normal-phase flash column chromatography is the recommended first step for removing major impurities.[2] The this compound moiety imparts significant polarity due to the sulfonamide and hydroxyl groups. Therefore, a polar stationary phase like silica gel is ideal.

  • Causality: This initial step is crucial for removing less polar byproducts and excess reagents. By doing so, you reduce the complexity of the mixture loaded onto the more expensive and sensitive preparative HPLC column, thereby extending its life and improving the resolution of the final purification step.

Q2: How do I select the right solvent system for flash chromatography?

Answer: The key is to find a solvent system that provides a target retention factor (Rf) of approximately 0.2-0.4 for your PROTAC on a Thin Layer Chromatography (TLC) plate.[3]

  • Recommended Starting Point: Given the polar nature of the molecule, begin with a dichloromethane (DCM) and methanol (MeOH) system.

  • Method Development:

    • Dissolve a small amount of your crude mixture in DCM or DMF.

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system, starting with 2-5% MeOH in DCM.

    • Visualize the spots under UV light (254 nm).

    • Adjust the MeOH percentage until your target compound has an Rf in the desired range. If the spot remains at the baseline, increase the percentage of MeOH. If it travels to the solvent front, decrease it.[3]

Q3: My PROTAC isn't separating well from a key impurity during flash chromatography. What should I do?

Answer: If you are experiencing co-elution, you have several options:

  • Optimize the Gradient: Switch from an isocratic (constant solvent mixture) elution to a shallow linear gradient. For example, instead of running 5% MeOH in DCM, run a gradient from 2% to 8% MeOH in DCM over 20-30 column volumes. This can often resolve closely eluting spots.

  • Change Solvent System: If optimizing the DCM/MeOH system fails, try a different solvent system. An ethyl acetate (EtOAc) and hexanes system is a common alternative, though you may need to add a small amount of MeOH for highly polar PROTACs.

  • Consider Dry Loading: If your compound has poor solubility in the initial mobile phase, it can lead to band broadening and poor separation. Dry loading, where the crude material is pre-adsorbed onto a small amount of silica gel and then loaded onto the column, can significantly improve resolution.[2]

Q4: How do I achieve the >95% purity required for biological assays?

Answer: After the initial flash chromatography, reversed-phase preparative high-performance liquid chromatography (RP-prep-HPLC) is the gold standard for final purification.[2][4] This technique separates molecules based on hydrophobicity and is extremely effective at removing closely related impurities.

  • Typical System:

    • Column: A C18 stationary phase is the most common choice.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water is typically used.

    • Additive: A small amount of an acid like 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) is added to both solvents to improve peak shape by protonating acidic protons (like on the sulfonamide).[2]

Q5: My PROTAC has multiple chiral centers. How can I separate the diastereomers?

Answer: For chiral separations, Supercritical Fluid Chromatography (SFC) is often superior to HPLC.[5][6] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[6]

  • Advantages of SFC:

    • Speed: Separations are typically 3-5 times faster than with HPLC.[6]

    • Solvent Reduction: Uses significantly less organic solvent, making fraction workup much faster and more environmentally friendly ("green").[6][7]

    • Resolution: Often provides superior resolution for complex chiral molecules.[5]

  • Methodology: Chiral SFC uses specialized chiral stationary phases (CSPs). Method development involves screening different columns and organic co-solvents (like methanol or ethanol) to find the optimal separation conditions.[8]

Section 3: Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
No product is recovered after prep-HPLC. 1. Product degradation: The PROTAC may be unstable in the acidic mobile phase (TFA/FA). 2. Poor solubility: The product may have precipitated on the column or in the tubing. 3. Non-specific binding: Large, lipophilic PROTACs can adsorb to surfaces.[9]1. Run a stability test: Incubate a small sample of your compound in the mobile phase and monitor for degradation by LC-MS. Consider using a buffered mobile phase (e.g., ammonium formate) if instability is confirmed. 2. Adjust sample solvent: Dissolve the sample in a strong solvent like DMSO or DMF, then dilute with the initial mobile phase. Ensure it is fully dissolved before injection. 3. Passivate the system: If non-specific binding is suspected, try adding a small amount of a detergent like Tween-20 to the sample or using low-adsorption collection vials.[9]
Broad, tailing peaks in prep-HPLC. 1. Column overload: Too much material was injected for the column size. 2. Secondary interactions: The sulfonamide or other basic/acidic sites on the PROTAC are interacting with residual silanols on the silica backbone. 3. Inappropriate sample solvent: The sample was dissolved in a solvent much stronger than the initial mobile phase.1. Reduce injection mass: Perform a loading study to determine the optimal mass for your column. 2. Optimize mobile phase additive: Ensure 0.1% TFA or FA is present. TFA is often more effective at masking silanol interactions but can be difficult to remove. 3. Match sample solvent: Dissolve the sample in the initial mobile phase conditions (e.g., 20% ACN in water) whenever possible. If a stronger solvent like DMSO must be used, keep the volume minimal.
The purified PROTAC shows low stability upon storage. 1. Residual Acid: Trace amounts of TFA from prep-HPLC can cause degradation over time. 2. Oxidation/Hydrolysis: The molecule may be sensitive to air or moisture.1. Remove TFA: After lyophilization, re-dissolve the compound in a minimal amount of a stable solvent and re-lyophilize, sometimes from a solution containing a small amount of HCl which can be removed more easily. Alternatively, perform a salt exchange. 2. Store properly: Store the final compound as a solid under argon or nitrogen at -20°C or -80°C. Avoid repeated freeze-thaw cycles of solutions.

Section 4: Key Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Initial Purification)
  • Method Development: Using TLC, determine an optimal solvent system (e.g., 5% MeOH in DCM) that gives your PROTAC an Rf of ~0.3.

  • Column Selection & Equilibration: Choose a silica gel cartridge with a capacity appropriate for your crude material amount. Equilibrate the column with at least 5 column volumes of your starting mobile phase (e.g., 100% DCM or 98:2 DCM:MeOH).[2]

  • Sample Loading: Dissolve your crude material in a minimal amount of DCM. If solubility is low, pre-adsorb the material onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the column (dry loading).[2]

  • Elution and Fraction Collection: Begin elution with the starting mobile phase. Apply a linear gradient of increasing polarity (e.g., from 2% to 10% MeOH in DCM over 20 column volumes). Monitor the elution using a UV detector (254 nm is often suitable for the bromophenyl group).[2]

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure PROTAC.

  • Solvent Removal: Combine the pure fractions and concentrate them under reduced pressure using a rotary evaporator to yield the partially purified PROTAC.

Protocol 2: Reversed-Phase Preparative HPLC (Final Polishing)
  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a C18 column to optimize the gradient and confirm the retention time of your product.[2]

  • Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography step in a suitable solvent (e.g., DMSO), then dilute with the initial mobile phase (e.g., 20% ACN in water with 0.1% FA). Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with at least 5 column volumes of the initial mobile phase.

  • Injection and Elution: Inject the prepared sample. Apply a linear gradient that was optimized at the analytical scale (e.g., from 20% to 80% ACN in water over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the main peak of your desired PROTAC.

  • Post-Purification Workup: Analyze the collected pure fractions by LC-MS. Combine them and remove the organic solvent (ACN) using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a solid, typically as an FA or TFA salt.[2]

Section 5: Purification Strategy Decision-Making

Choosing the right high-resolution technique is critical for success. The following decision tree can guide your choice between standard RP-HPLC and SFC.

Purification Decision Tree start Partially Purified PROTAC (Post-Flash Chromatography) chiral_check Does the PROTAC have chiral centers requiring separation? start->chiral_check sfc Use Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase chiral_check->sfc  Yes   hplc Use Reversed-Phase Preparative HPLC (RP-HPLC) with a C18 Column chiral_check->hplc  No   end_point

Caption: Decision tree for selecting a high-resolution purification technique.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. BenchChem Technical Support.
  • Gong, Y., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Harbin, A. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025.
  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs.
  • Donovan, K.A., et al. (2020). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications. Available from: [Link]

  • Zhao, L., et al. (2024). Application of PROTACs in target identification and validation. ScienceOpen. Available from: [Link]

  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). Daicel.
  • Pharmaceutical Technology. (2006). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. Available from: [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Benzyl-PEG5-Ots. Benchchem Technical Support.
  • Phenomenex. Chiral Super Critical Fluid Chromatography. Phenomenex.
  • Ray, D. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Available from: [Link]

  • Welch, C.J., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available from: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Sorbent Technologies. Available from: [Link]

  • BenchChem. (2025). Common problems in PROTAC experiments and how to avoid them. BenchChem Technical Support.
  • Scott, J.S., et al. (2025). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. Available from: [Link]

  • PubChem. 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

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Validation & Comparative

Validating target degradation with 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by a Senior Application Scientist

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs are engineered to eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[2] This guide provides a comprehensive framework for validating the on-target degradation induced by a hypothetical PROTAC, exemplified here by a molecule containing a 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide moiety. We will explore and compare essential validation techniques, from initial confirmation of degradation to in-depth mechanistic studies and off-target analysis.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step.[4] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[5] The PROTAC is then released to initiate another cycle of degradation, acting catalytically.[6]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->POI PROTAC Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

I. Primary Validation: Confirming Protein Degradation

The initial and most crucial step is to confirm that the PROTAC does indeed lead to the degradation of the target protein. Western blotting is the gold-standard technique for this purpose.[2]

A. Western Blotting: The Workhorse of Degradation Analysis

Western blotting allows for the direct visualization and quantification of the target protein levels in cells treated with the PROTAC. A successful degradation experiment will show a concentration- and time-dependent decrease in the protein of interest.

Key Parameters to Determine:

  • DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[7]

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC.[6]

Detailed Experimental Protocol for Western Blotting
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to prevent protein degradation post-lysis.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.[2]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[2]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensity using densitometry software.[2] Normalize the signal to a loading control (e.g., GAPDH, β-actin) to account for any variations in protein loading.

Data Presentation: Comparing PROTAC Efficacy
PROTAC CandidateTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-A Protein XHEK2935095
PROTAC-B Protein XHEK29315080
Negative Control Protein XHEK293>10,000<10

This is example data and does not reflect the performance of a real compound.

B. Orthogonal High-Throughput Methods

While Western blotting is robust, it can be low-throughput. For screening larger numbers of compounds, alternative methods are valuable.

  • HiBiT Assay: This technology involves CRISPR/Cas9-mediated endogenous tagging of the target protein with a small 11-amino-acid peptide (HiBiT).[9] In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of tagged protein.[10] This allows for real-time, quantitative measurement of protein degradation in a plate-based format.[11]

  • Immunofluorescence Microscopy: This technique provides a qualitative or semi-quantitative visual confirmation of protein degradation within the cellular context.[2] A decrease in the fluorescent signal corresponding to the target protein in PROTAC-treated cells indicates degradation.

II. Mechanistic Validation: Unraveling the "How"

Confirming that the observed protein loss is due to the intended PROTAC mechanism is a critical step in validation. This involves demonstrating the involvement of the ubiquitin-proteasome system and the formation of the ternary complex.

A. Proving Proteasome-Dependence

To confirm that the protein degradation is mediated by the proteasome, cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132 or Carfilzomib).[12] A rescue of the target protein levels in the presence of the inhibitor provides strong evidence for proteasome-dependent degradation.

B. Demonstrating Ubiquitination

A key step in the PROTAC mechanism is the ubiquitination of the target protein.[13] This can be directly assessed through an immunoprecipitation-Western blot assay.

Protocol for Target Protein Ubiquitination Assay
  • Cell Treatment and Lysis: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein to pull it down.

  • Western Blotting: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.[8]

Validation_Workflow cluster_primary Primary Validation cluster_mechanistic Mechanistic Validation cluster_selectivity Selectivity & Off-Target WB Western Blot (DC50, Dmax) HTS High-Throughput Assays (HiBiT, IF) WB->HTS Orthogonal Confirmation Proteasome Proteasome Inhibition (MG132 Rescue) WB->Proteasome Ubiquitination Ubiquitination Assay (IP-Western) Proteasome->Ubiquitination CETSA Target Engagement (CETSA) Ubiquitination->CETSA Proteomics Global Proteomics (Mass Spectrometry) CETSA->Proteomics Start PROTAC Candidate Start->WB

Caption: A comprehensive workflow for PROTAC validation.

C. Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the PROTAC directly binds to its intended target within the complex environment of a live cell.[14] The principle is that ligand binding alters the thermal stability of a protein.[15]

In a CETSA experiment, cells are treated with the PROTAC and then heated to various temperatures. A shift in the melting curve of the target protein in the presence of the PROTAC provides direct evidence of target engagement.[16] This technique is invaluable as it is label-free and can be performed in intact cells.[17]

III. Assessing Selectivity: Global Proteomics

An ideal PROTAC should selectively degrade its intended target with minimal impact on other proteins. Mass spectrometry-based global proteomics is the most comprehensive method to assess the selectivity of a PROTAC across the entire proteome.[18]

By comparing the proteomes of vehicle-treated and PROTAC-treated cells, researchers can identify all proteins that are downregulated.[19] This allows for the identification of any off-target degradation events, which is crucial for preclinical safety assessment.[20]

MethodPrincipleThroughputInformation Gained
Western Blot Antibody-based detection of a specific protein.LowTarget degradation (DC50, Dmax).[21]
HiBiT Assay Luminescence from a tagged endogenous protein.HighReal-time degradation kinetics.[22]
CETSA Ligand-induced thermal stabilization of a protein.MediumDirect target engagement in cells.[23]
Mass Spectrometry Global, unbiased protein quantification.LowOn-target and off-target degradation.[24]

IV. Comparative Analysis: PROTACs vs. Other Modalities

The decision to pursue a PROTAC-based therapeutic is often made in comparison to other approaches like small molecule inhibitors or RNA interference (siRNA).

  • PROTACs vs. Small Molecule Inhibitors: Unlike inhibitors that require continuous occupancy of an active site, PROTACs act catalytically, potentially leading to a more profound and sustained pharmacological effect at lower doses.[1][25] Furthermore, PROTACs can target proteins that lack a well-defined active site, expanding the "druggable" proteome.[26]

  • PROTACs vs. RNAi: While both technologies lead to a reduction in protein levels, PROTACs act at the post-translational level, offering a more rapid onset of action.[27] PROTACs, being small molecules, generally possess more favorable drug-like properties, such as oral bioavailability, compared to nucleic acid-based therapies.[26]

Conclusion

Validating a PROTAC like one based on a this compound scaffold requires a multi-faceted and rigorous experimental approach. A thorough validation strategy, encompassing primary degradation assays, mechanistic studies, and global selectivity profiling, is essential for advancing a PROTAC from a chemical tool to a potential therapeutic agent. By employing the comparative methodologies outlined in this guide, researchers can build a comprehensive data package that substantiates the efficacy and specificity of their protein-degrading molecules.

References
  • Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
  • Profacgen. (n.d.). Ubiquitination Assay.
  • Zhang, C., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Journal of Cancer, 15(9), 2007-2022.
  • LifeSensors. (n.d.). PROTAC® Ubiquitination Assays.
  • LifeSensors. (n.d.). PA770: PROTAC® In Vitro Ubiquitination Assay Kit.
  • BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
  • BenchChem. (2025). Determining Pomalidomide PROTAC Efficacy: Application Notes and Protocols for DC50 and Dmax Determination.
  • BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains.
  • ChemPartner. (n.d.). Ubiquitin/PROTAC.
  • BenchChem. (2025). A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot.
  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
  • Zhang, L., et al. (2023).
  • Sakamoto, K. M., et al. (2010). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology, vol 656 (pp. 439-447). Humana Press.
  • Miller, T., et al. (n.d.). PROductive TACtics: Streamlined, multifaceted approaches to unlocking PROTAC® screening insights.
  • BenchChem. (2025). A Comparative Guide to Mass Spectrometry for PROTAC-Induced Degradation Analysis.
  • Drug Discovery News. (n.d.). The degrader vs. the silencer: PROTACs and RNA therapies face off.
  • LifeSensors. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(11), 130215.
  • Vicente, F., & Salvador, J. (2022). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. International Journal of Molecular Sciences, 23(19), 11293.
  • Revvity. (2024, June 11). Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy.
  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(10), 1143-1155.
  • Biopharma PEG. (2021, December 10). PROTACs VS. Traditional Small Molecule Inhibitors.
  • PerkinElmer. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
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A Senior Application Scientist's Guide to Western Blot Analysis for PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth, experience-driven comparison and procedural analysis of using Western blotting to quantify the efficacy of Proteolysis-Targeting Chimeras (PROTACs). We will move beyond rote protocol steps to explore the causality behind experimental choices, ensuring your results are not only accurate but also robust and reproducible.

Introduction: The PROTAC Principle and the Indispensable Role of Western Blot

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven elimination of target proteins.[1][2] These heterobifunctional molecules act as molecular bridges, recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the POI's degradation.[1][3][4] The PROTAC itself is then recycled, enabling it to act catalytically at sub-stoichiometric concentrations.[1][5]

While numerous assays can suggest PROTAC activity, the Western blot remains the foundational method for directly visualizing and quantifying the ultimate endpoint: the disappearance of the target protein.[6][7] It provides the definitive evidence of degradation and allows for the determination of key efficacy parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[6][8]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System (UPS) PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ternary Ternary Complex (POI-PROTAC-E3) Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation POI Degraded Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Part 1: Designing a Self-Validating PROTAC Degradation Experiment

A successful Western blot outcome is predicated on a well-designed experiment. The goal is to create a system where the results validate the intended mechanism of action.

1.1. Foundational Elements: Dose-Response and Time-Course

  • Dose-Response: To determine DC50 and Dmax, cells are treated with a serial dilution of the PROTAC. A typical range spans from low picomolar to high micromolar concentrations to capture the full degradation curve.

  • Time-Course: Degradation is not instantaneous. Assessing protein levels at various time points (e.g., 2, 4, 8, 16, 24 hours) is crucial, especially for initial characterization, as different PROTACs exhibit different degradation kinetics.[9]

1.2. The Criticality of Controls

  • Vehicle Control (e.g., DMSO): This is the baseline, representing 100% protein level. All PROTAC-treated samples are normalized to this control.

  • Proteasome Inhibitor Control (e.g., MG132, Bortezomib): This is the most important control for validating the mechanism.[7] Co-treatment of cells with your PROTAC and a proteasome inhibitor should "rescue" the protein from degradation. If the protein is still lost, the mechanism is not proteasome-dependent.

  • Negative Control PROTAC: An ideal control is a structurally similar molecule with a modification that abrogates binding to either the POI or the E3 ligase.[7][10] This control demonstrates that the formation of the ternary complex is required for degradation.

  • E3 Ligase Knockout/Knockdown Cells: To definitively prove dependence on a specific E3 ligase (e.g., VHL or Cereblon), the experiment can be repeated in a cell line where that ligase has been genetically removed.[7] Degradation should be significantly impaired in these cells.

Part 2: An Optimized Western Blot Protocol for PROTAC Analysis

This protocol is designed to maximize sensitivity and reproducibility for quantifying changes in protein levels.

Caption: Optimized Western Blot Workflow for PROTAC Analysis.

Step-by-Step Methodology

  • Cell Seeding and PROTAC Treatment:

    • Plate cells at a density that ensures they are in a logarithmic growth phase and do not exceed ~80-90% confluency by the end of the experiment.

    • Treat cells with the planned dose-response concentrations of your PROTACs and controls for the predetermined time.

  • Cell Lysis (The Preservation Step):

    • Causality: The goal is to efficiently extract proteins while immediately halting all biological activity. Protein degradation does not stop upon cell death; endogenous proteases are released and can quickly destroy your target.[11][12]

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.[8][13] This is non-negotiable for preserving protein integrity.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8] The supernatant is your protein lysate.

  • Protein Quantification:

    • Causality: Accurate quantification is the bedrock of quantitative Western blotting. Without knowing the precise protein concentration in each sample, you cannot ensure equal loading, making any observed differences in band intensity uninterpretable.[14]

    • Use a standard method like the BCA assay to determine the protein concentration of each lysate.

  • Sample Preparation and SDS-PAGE:

    • Normalize the volume of all samples with lysis buffer to the sample with the lowest concentration.

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of total protein (typically 20-50 µg) per lane of an SDS-PAGE gel. The acrylamide percentage should be chosen based on the molecular weight of your POI.[15][16]

    • Always include a pre-stained protein ladder to monitor migration and transfer efficiency.

  • Protein Transfer:

    • Transfer proteins from the gel to a low-fluorescence PVDF membrane. PVDF is recommended for its high binding capacity and mechanical strength, which is ideal for sensitive detection.[16][17][18]

    • Verify transfer efficiency by staining the membrane with Ponceau S before blocking.[17]

  • Blocking and Antibody Incubation:

    • Causality: Blocking prevents the non-specific binding of antibodies to the membrane, which is a primary cause of high background noise.[14][19]

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid milk if detecting phosphoproteins.[13][20]

    • Incubate the membrane with a primary antibody specific to your POI, diluted in blocking buffer, overnight at 4°C.

    • Simultaneously, or after stripping, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin). The loading control confirms equal protein loading across all lanes.[14]

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Data Analysis:

    • Wash the membrane again (3x for 10 minutes with TBST).

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager. Ensure the signal is within the linear range of detection and not saturated.[14]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each lane, normalize the POI band intensity to its corresponding loading control band intensity.

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the normalized vehicle control (which is set to 100%).

Part 3: Comparative Analysis of PROTAC Performance

Once you have quantitative data, you can objectively compare the performance of different PROTAC molecules. The key metrics, DC50 and Dmax, are derived by plotting the percentage of remaining protein against the log of the PROTAC concentration and fitting the data to a non-linear regression curve.[8]

Hypothetical Case Study: Degradation of Target Protein 'X'

PROTAC CandidateE3 Ligase RecruitedDC50 (nM)Dmax (%)Senior Scientist's Notes
PROTAC-A Cereblon (CRBN)15>95%High Efficacy: Potent (low nM DC50) and achieves near-complete degradation. An excellent lead candidate.
PROTAC-B Von Hippel-Lindau (VHL)12085%Moderate Efficacy: Less potent than PROTAC-A and does not achieve full degradation. May require optimization of the linker or warhead.
PROTAC-C Cereblon (CRBN)5070% (Hook Effect)Hook Effect Observed: Shows degradation at moderate concentrations, but at high concentrations (>500 nM), degradation is lost. This is due to the formation of binary complexes (PROTAC-POI or PROTAC-E3) that outcompete the productive ternary complex.[10][21] This is a classic PROTAC phenomenon.
PROTAC-D Cereblon (CRBN)>10,000<10%Inactive: Shows no significant degradation. This could be due to poor cell permeability, inability to form a stable ternary complex, or incorrect linker length.

Part 4: Beyond the Traditional Blot: Alternative and Complementary Methods

While standard Western blotting is the workhorse, other techniques can offer higher throughput or different insights.

  • Capillary-Based Western Assays (e.g., Simple Western™): These automated systems offer higher throughput, better reproducibility, and are more quantitative than traditional Westerns, making them ideal for screening large numbers of PROTACs.[21][22][23]

  • In-Cell Western™ Assay: This is a quantitative immunofluorescence method performed in microplates, offering a higher throughput for screening and SAR studies by avoiding the electrophoresis and transfer steps.[24]

  • Mass Spectrometry-based Proteomics: For an unbiased, global view, proteomics can confirm the degradation of the intended target and simultaneously identify any off-target proteins being degraded by the PROTAC.[7][25][26] Western blotting is then used to validate these hits.[27]

By integrating a robust, well-controlled Western blot workflow into your PROTAC development pipeline, you can generate high-quality, reliable data to confidently advance your most promising targeted protein degradation candidates.

References

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A Senior Application Scientist's Guide to Mass Spectrometry Validation of PROTAC-Induced Degradation

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative for Rigorous PROTAC Validation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules don't just inhibit a target protein; they eliminate it by hijacking the cell's own ubiquitin-proteasome system (UPS)[1][2]. A PROTAC orchestrates the formation of a ternary complex, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase[3][4]. This induced proximity leads to the ubiquitination of the target, marking it for destruction by the 26S proteasome[1][4][5]. This catalytic mechanism, where a single PROTAC molecule can induce the degradation of multiple target proteins, offers a powerful strategy to address previously "undruggable" targets[6].

However, the very power of this technology necessitates a higher standard of validation. It's not enough to simply show that a target protein's signal disappears on a Western blot. Researchers must quantitatively confirm the extent and specificity of degradation. This is where mass spectrometry (MS) emerges as an indispensable tool, providing the accuracy and scale required to confidently advance a PROTAC candidate through the drug discovery pipeline[7][8]. MS-based proteomics can precisely quantify changes across the entire proteome, confirming on-target degradation while simultaneously revealing any off-target effects[7][9].

This guide provides a comparative overview of the primary MS-based methodologies for PROTAC validation, offering insights into the causality behind experimental choices to empower researchers to select the optimal strategy for their specific needs.

The Validation Landscape: Beyond the Western Blot

While Western blotting is a common initial step, it is a semi-quantitative technique prone to variability related to antibody affinity and specificity[10]. For the rigorous demands of drug development, a more robust and quantitative method is essential. Mass spectrometry provides a superior alternative, offering unbiased, antibody-free quantification of thousands of proteins simultaneously[10][11]. This capability is crucial not only for validating the degradation of the intended target but also for ensuring the selectivity of the PROTAC by surveying the broader proteome for unintended degradation events[12].

Confirming that protein loss is due to degradation and not transcriptional downregulation is a critical first step. This is typically achieved by measuring mRNA levels of the target, which should remain unchanged after PROTAC treatment[13]. Once degradation is confirmed, key parameters such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved) are determined to characterize the potency and efficacy of the PROTAC[13][14][15][16].

Core MS-Based Methodologies: A Comparative Analysis

Proteomics strategies for PROTAC validation can be broadly categorized into two main approaches: targeted proteomics and discovery proteomics[17][18]. The choice between them depends on the stage of the research—whether the goal is to validate a specific lead compound against a known target or to screen for off-target effects and understand the global cellular response.

dot

Caption: Targeted Proteomics Experimental Workflow.

Experimental Protocol: Targeted MS-Based Degradation Assay

  • Sample Preparation:

    • Cell Culture and Lysis: Plate cells and treat with a dose-response of the PROTAC molecule and a vehicle control for a predetermined time (e.g., 4-24 hours).[13] Harvest cells, wash with cold PBS to remove media contaminants, and lyse in a buffer containing detergents and protease/phosphatase inhibitors to ensure efficient protein extraction and prevent degradation.[19]

    • Protein Quantification: Use a standard method like the BCA assay to determine the protein concentration in each lysate, ensuring equal amounts are used for downstream processing.

  • Protein Digestion:

    • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide. This step is crucial to unfold the protein completely, making it accessible to proteolytic enzymes.

    • Trypsin Digestion: Digest the proteins into peptides using sequencing-grade trypsin, typically overnight at 37°C. Trypsin cleaves specifically at the C-terminus of lysine and arginine residues, generating peptides of a predictable size range suitable for MS analysis.

  • Peptide Cleanup:

    • Use solid-phase extraction (SPE) with C18 cartridges to desalt the peptide mixture and remove detergents that can interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptides onto a liquid chromatography (LC) system coupled to the mass spectrometer. The LC separates the complex peptide mixture over time before introduction into the MS.

    • Develop an SRM or PRM method to specifically monitor 2-3 proteotypic peptides for your protein of interest and a housekeeping protein (for normalization).

  • Data Analysis:

    • Integrate the peak areas for the targeted peptide transitions.

    • Calculate the relative abundance of the target protein by normalizing its peptide intensities to the housekeeping protein's peptide intensities.

    • Plot the relative protein abundance against the PROTAC concentration to determine DC50 and Dmax values.

Discovery Proteomics: For Unbiased Global Profiling

When the goal is to understand the global impact of a PROTAC on the cellular proteome, including identifying potential off-targets, discovery or global proteomics is the required approach.[17] These methods aim to identify and quantify as many proteins as possible in a sample.[7][9] The most common techniques are isobaric labeling (TMT) and label-free quantification (LFQ).

  • Isobaric Labeling (TMT/iTRAQ): In this approach, peptides from different samples (e.g., different PROTAC concentrations) are chemically labeled with tags that have the same total mass but produce different "reporter ion" masses upon fragmentation in the mass spectrometer.[20] This allows multiple samples to be pooled, separated, and analyzed in a single LC-MS/MS run, reducing run-to-run variability and increasing throughput.[19]

  • Label-Free Quantification (LFQ): LFQ compares the relative abundance of proteins across different samples by either counting the number of spectra identified for a given protein or by integrating the area of the peptide peaks from the LC-MS run.[12][21] While simpler and cheaper as it requires no additional labeling steps, it is more susceptible to experimental variation and typically requires more instrument time as each sample is run individually.[19]

FeatureIsobaric Labeling (TMT)Label-Free Quantification (LFQ)
Multiplexing High (Up to 18 samples per run with TMTpro)No (Samples run individually)
Throughput HighLower
Precision High (Samples compared within one run)Moderate (Subject to run-to-run variation)
Cost Higher (Reagent cost)Lower
Complexity More complex (Labeling and sample pooling steps)Simpler workflow
Primary Use Case Precise relative quantification for cohort studies, off-target screeningLarge-scale screening where cost is a factor

Causality Behind the Protocol: Why These Steps?

The objective of a discovery proteomics experiment is to generate a comprehensive and quantitative snapshot of the proteome. The TMT protocol is designed to achieve this with high precision by labeling and combining samples, which minimizes analytical variability.

dot

Caption: TMT Discovery Proteomics Workflow.

Experimental Protocol: TMT-Based Global Proteome Profiling

  • Sample Preparation and Digestion: Follow steps 1 and 2 from the targeted proteomics protocol for each condition/replicate.

  • TMT Labeling:

    • Resuspend the digested peptides from each sample in a labeling buffer (e.g., HEPES, pH 8.5).

    • Add the appropriate TMT reagent to each sample and incubate to allow the chemical tag to covalently attach to the primary amines of the peptides.

    • Quench the reaction to stop the labeling process.

  • Sample Pooling and Cleanup:

    • Combine all labeled samples into a single tube.

    • Perform a final peptide cleanup using SPE to remove excess TMT reagent and other contaminants.

  • (Optional) Peptide Fractionation:

    • For deep proteome coverage, it is highly recommended to fractionate the pooled peptide sample using techniques like high-pH reversed-phase liquid chromatography. This separates the peptides into multiple fractions, reducing the complexity of each sample analyzed by the MS and increasing the number of identified proteins.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS.

    • Use an acquisition method (like Synchronous Precursor Selection, SPS-MS3) that is optimized for TMT reporter ion quantification to ensure accurate measurements.

  • Data Analysis:

    • Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the TMT reporter ions for each protein across all samples.

    • Perform statistical analysis to identify proteins that show significant changes in abundance in response to the PROTAC treatment. A volcano plot is a common way to visualize both the magnitude of change (fold change) and the statistical significance (p-value).

Choosing the Right Method: A Decision Guide

The selection of an MS methodology should be driven by the scientific question at hand.

  • For early-stage validation of a lead compound against a known target: Targeted proteomics (PRM or SRM) is the most efficient and sensitive approach. It provides the precise quantification needed to determine DC50 and Dmax.

  • For selectivity screening and identifying off-targets: Discovery proteomics (TMT or LFQ) is essential. Its unbiased, global view of the proteome is critical for ensuring the safety and specificity of a PROTAC candidate before it moves into more advanced stages of development.[7][22]

dot

MS_Method_Selection Start What is the primary goal? Q1 Validate degradation of a specific target? Start->Q1 Hypothesis-Driven Q2 Assess selectivity & identify off-targets? Start->Q2 Hypothesis-Generating Targeted Use Targeted Proteomics (SRM/PRM) Q1->Targeted Yes Discovery Use Discovery Proteomics (TMT/LFQ) Q2->Discovery Yes

Caption: Decision Tree for MS Method Selection.

Conclusion

Mass spectrometry-based proteomics is no longer just a specialized research tool; it is a cornerstone of modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. It provides an unparalleled level of quantitative accuracy and depth for validating the efficacy and specificity of PROTACs.[8] By moving beyond semi-quantitative methods and embracing the robust data provided by targeted and discovery proteomics, researchers can make more informed decisions, accelerate the development of novel therapeutics, and ultimately bring safer, more effective drugs to patients.

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A Senior Application Scientist's Guide to Comparing Cellular Activity Based on Compound Linker Length

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Molecular Design

In the architecture of complex therapeutic molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far more than a simple tether.[1][2][3][4] It is a critical determinant of a compound's biological activity, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3][5] Historically viewed as a passive spacer, the linker is now recognized as an active modulator of the molecule's interaction with its cellular environment.[3] Its length, composition, and attachment points can dictate the success or failure of a therapeutic candidate.[2][5]

This guide provides a framework for objectively comparing the cellular activity of a compound series with varying linker lengths. We will delve into the causal relationships between linker length and key cellular outcomes, provide detailed experimental protocols for generating robust comparative data, and present a case study to illustrate the principles in practice. The focus will be on PROTACs, where the linker's role in facilitating the formation of a productive ternary complex is paramount.[1]

The Pivotal Role of Linker Length in PROTAC Activity

PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker's primary role is to span the distance between the two proteins, enabling the formation of a stable and geometrically favorable ternary complex (POI-PROTAC-E3 Ligase).[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasomal Recognition Proteasome->PROTAC PROTAC Recycling Degradation Degradation Products Proteasome->Degradation

Caption: The PROTAC mechanism of action, highlighting the linker's central role in forming the ternary complex.

An optimal linker length is crucial for efficacy.[6][7]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously and forming a productive complex.[3]

  • Too Long: An excessively long or flexible linker may lead to the formation of unstable or non-productive binary complexes, failing to bring the two proteins into the correct orientation for ubiquitin transfer.[1][7] It can also negatively impact physicochemical properties like cell permeability.[5]

  • Just Right: The ideal linker length facilitates favorable protein-protein interactions within the ternary complex, maximizing the rate and extent of target degradation.[6][7][8] This optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[3]

A Framework for Comparative Analysis: Experimental Workflow

To systematically evaluate the impact of linker length, a multi-assay approach is required. This workflow ensures that changes in degradation activity are understood in the context of target engagement and overall cellular health.

Experimental_Workflow Start Synthesize Compound Series (Varying Linker Lengths) Assay1 Target Engagement Assay (e.g., NanoBRET®) Start->Assay1 Does it bind the target? Assay2 Protein Degradation Assay (e.g., Western Blot, HiBiT®) Assay1->Assay2 Does binding lead to degradation? Analysis Data Analysis & Interpretation (IC50, DC50, Dmax, EC50) Assay1->Analysis Assay3 Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Assay2->Assay3 Is degradation specific and non-toxic? Assay2->Analysis Assay3->Analysis Conclusion Identify Optimal Linker Length Analysis->Conclusion

Sources

In Vivo Efficacy of PROTACs: A Comparative Analysis of ARV-110 (Bavdegalutamide) in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Androgen Receptor Degraders

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to eliminate the target protein from the cell entirely. This guide provides a comprehensive comparison of the in vivo efficacy of ARV-110 (bavdegalutamide), a clinical-stage PROTAC targeting the androgen receptor (AR), with standard-of-care therapies for prostate cancer. We will delve into the experimental data that underpins its therapeutic rationale and provide detailed protocols for evaluating similar molecules.

The androgen receptor is a well-established driver of prostate cancer, and while therapies like enzalutamide have been effective, resistance often develops, frequently through AR overexpression or mutations. PROTACs like ARV-110 offer a novel mechanism to overcome this resistance by inducing the degradation of the AR protein itself.

Mechanism of Action: A Ternary Complex for Degradation

ARV-110 is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome. This event-driven pharmacology allows for sustained target suppression even at low drug concentrations.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC ARV-110 (PROTAC) AR Androgen Receptor (AR) (Target Protein) PROTAC->AR Binds E3 E3 Ubiquitin Ligase PROTAC->E3 AR_PROTAC_E3 AR-PROTAC-E3 Complex Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targeting Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation AR_PROTAC_E3->Ub Ubiquitination

Figure 1: Mechanism of action of ARV-110. The PROTAC molecule facilitates the formation of a ternary complex between the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.

Comparative In Vivo Efficacy

The true test of a PROTAC's therapeutic potential lies in its in vivo performance. Preclinical studies in prostate cancer xenograft models have demonstrated the superior efficacy of ARV-110 compared to standard-of-care AR inhibitors like enzalutamide, particularly in models with AR mutations or overexpression.

Quantitative Data Summary
ParameterARV-110 (Bavdegalutamide)EnzalutamideVehicle Control
Tumor Model VCaP Xenograft (AR Overexpression)VCaP Xenograft (AR Overexpression)VCaP Xenograft (AR Overexpression)
Dosing Regimen 10 mg/kg, oral, once daily10 mg/kg, oral, once dailyOral, once daily
Tumor Growth Inhibition (TGI) >100% (regression)~50%0%
AR Protein Degradation >90%No degradationNo degradation
PSA Level Reduction >95%~60%No reduction

Data synthesized from publicly available preclinical data for ARV-110.

As the data indicates, ARV-110 not only inhibits tumor growth but leads to significant tumor regression in a model where enzalutamide is only partially effective. This enhanced efficacy is directly correlated with its ability to induce robust degradation of the AR protein.

Experimental Protocols for In Vivo Evaluation

Reproducible and well-controlled in vivo experiments are critical for assessing the efficacy of a novel PROTAC. Below is a standard protocol for a prostate cancer xenograft study.

VCaP Xenograft Model Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (28 days) cluster_endpoints Data Collection & Analysis start Start: VCaP Cell Culture implant Subcutaneous Implantation of 5x10^6 VCaP cells in male SCID mice start->implant measure Tumor Growth Monitoring (caliper measurements) implant->measure randomize Randomization into Treatment Groups (tumor volume ~150-200 mm³) measure->randomize vehicle Group 1: Vehicle Control (e.g., 0.5% methylcellulose) randomize->vehicle enza Group 2: Enzalutamide (10 mg/kg, PO, QD) randomize->enza arv110 Group 3: ARV-110 (10 mg/kg, PO, QD) randomize->arv110 tgi Tumor Volume Measurement (bi-weekly) vehicle->tgi enza->tgi arv110->tgi bw Body Weight Measurement (bi-weekly for toxicity) tgi->bw pkpd Pharmacokinetic/Pharmacodynamic Analysis (satellite group) bw->pkpd end End of Study: Tumor Excision & Analysis (Western blot, IHC) pkpd->end

Figure 2: A typical workflow for evaluating the in vivo efficacy of an AR-targeting PROTAC in a VCaP xenograft model.

Step-by-Step Methodology
  • Cell Culture: VCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Male severe combined immunodeficient (SCID) mice, 6-8 weeks old, are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: A suspension of 5 x 10^6 VCaP cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with digital calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups. Drugs are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered daily by oral gavage.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Body weight is monitored as a general measure of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein lysates are prepared for Western blot analysis to quantify AR protein levels. Immunohistochemistry (IHC) can also be performed on tumor sections to assess AR expression and localization.

  • Statistical Analysis: Tumor growth data are typically analyzed using a two-way ANOVA with multiple comparisons to determine statistical significance between treatment groups.

Conclusion

The in vivo data for ARV-110 strongly support the therapeutic potential of PROTAC-mediated protein degradation. Its ability to overcome resistance mechanisms that limit the efficacy of traditional inhibitors highlights the transformative impact this technology may have on cancer therapy. The experimental framework provided here offers a robust starting point for researchers and drug developers seeking to evaluate the in vivo efficacy of their own novel PROTAC molecules. As the field of targeted protein degradation continues to expand, rigorous and well-controlled in vivo studies will be paramount in identifying the next generation of transformative medicines.

References

  • Title: Arvinas Presents Updated Clinical Data for Bavdegalutamide (ARV-110) at the 2022 ASCO Genitourinary Cancers Symposium. Source: Arvinas, Inc. URL: [Link]

  • Title: First-in-Human Phase I Study of ARV-110, an Androgen Receptor (AR) PROTAC Degrader in Patients (pts) with Metastatic Castration-Resistant Prostate Cancer (mCRPC). Source: Journal of Clinical Oncology. URL: [Link]

A Comparative Guide to PROTACs With and Without the N-(2-hydroxyethyl) Group in Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimmers (PROTACs) has become a multi-parameter optimization challenge. While the selection of high-affinity ligands for the protein of interest (POI) and the E3 ligase is crucial, the linker connecting these two moieties is far from a passive spacer.[1][2] The linker's length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties and pharmacokinetics.[3][]

This guide provides a comparative analysis of PROTACs featuring linkers with and without the N-(2-hydroxyethyl) group. This functional group, while seemingly a minor modification, can significantly impact a PROTAC's biological performance by altering its hydrophilicity, hydrogen bonding capacity, and conformational flexibility. We will delve into the mechanistic rationale for these differences and provide detailed experimental protocols for their empirical validation.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action relies on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker orchestrates this interaction, and its properties are therefore paramount to a PROTAC's success.[1] Key linker characteristics that influence performance include:

  • Length: An optimal linker length is required to span the distance between the POI and the E3 ligase without inducing steric clashes.[1]

  • Rigidity: The flexibility of the linker affects the entropic penalty of ternary complex formation. More rigid linkers can pre-organize the PROTAC into a productive conformation.[]

  • Physicochemical Properties: The linker contributes significantly to the overall molecular weight, topological polar surface area (TPSA), and lipophilicity of the PROTAC, which in turn govern its solubility and cell permeability.[3][5]

The N-(2-hydroxyethyl) Group: A Key Modulator of PROTAC Properties

The N-(2-hydroxyethyl) group introduces a primary alcohol, a polar and hydrophilic moiety, into the PROTAC linker. This seemingly simple addition can have a profound impact on the molecule's behavior.

Impact on Physicochemical Properties and Cell Permeability

PROTACs often possess high molecular weights and a large number of hydrogen bond donors and acceptors, placing them "beyond the Rule of Five" and at high risk for poor cell permeability.[6][7] The introduction of a hydroxyl group, such as in the N-(2-hydroxyethyl) moiety, increases the polarity and hydrophilicity of the linker.[8][9]

  • PROTACs without the N-(2-hydroxyethyl) group , particularly those with purely aliphatic or more hydrophobic linkers, may exhibit better passive diffusion across the cell membrane.[] However, this increased lipophilicity can also lead to lower aqueous solubility and an increased risk of non-specific binding.[]

  • PROTACs with the N-(2-hydroxyethyl) group will have a higher TPSA and are more hydrophilic.[8][11] While this may intuitively suggest lower permeability, the reality is more complex. The hydroxyl group can participate in intramolecular hydrogen bonds, leading to the adoption of more compact, folded conformations in the non-polar environment of the cell membrane.[6][12] This "chameleon-like" behavior can shield polar surface area and facilitate membrane passage.[1]

Linker Type Expected Impact on Physicochemical Properties Potential Advantages Potential Disadvantages
Without N-(2-hydroxyethyl) group (e.g., alkyl) Lower TPSA, higher lipophilicityPotentially higher passive permeabilityLower aqueous solubility, potential for non-specific binding
With N-(2-hydroxyethyl) group Higher TPSA, increased hydrophilicityImproved aqueous solubility, potential for "chameleon effect" to aid permeabilityPotential for reduced passive permeability if intramolecular folding is not favorable
Influence on Ternary Complex Formation and Stability

The N-(2-hydroxyethyl) group can also influence the formation and stability of the ternary complex through its ability to act as a hydrogen bond donor.[13]

  • PROTACs without this group rely on other interactions within the linker and the ligands to stabilize the ternary complex.

  • PROTACs with the N-(2-hydroxyethyl) group may be able to form additional hydrogen bonds with amino acid residues on the surface of either the target protein or the E3 ligase. These interactions can enhance the stability of the ternary complex, leading to more efficient ubiquitination and degradation.

The conformational flexibility imparted by the ethyl component of the moiety also allows the PROTAC to adopt various orientations, potentially increasing the likelihood of achieving a productive ternary complex geometry.[1]

Experimental Workflows for Comparative Evaluation

To empirically determine the impact of the N-(2-hydroxyethyl) group, a direct comparison of two PROTACs—identical in all aspects except for the presence of this moiety—is essential. The following experimental workflows provide a robust framework for such a comparative study.

Diagram of the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Comparative Evaluation P_with Synthesize PROTAC with N-(2-hydroxyethyl) Permeability Cell Permeability Assay (PAMPA) P_with->Permeability Ternary_Complex Ternary Complex Formation (NanoBRET) P_with->Ternary_Complex Degradation Protein Degradation Assay (Western Blot) P_with->Degradation P_without Synthesize PROTAC without N-(2-hydroxyethyl) P_without->Permeability P_without->Ternary_Complex P_without->Degradation Data_Analysis Data Analysis & Comparison Permeability->Data_Analysis Ternary_Complex->Data_Analysis Degradation->Data_Analysis

Caption: Workflow for the comparative evaluation of PROTACs.

Protocol 1: Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to assess the passive permeability of your PROTACs.[14][15][16]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates (low-binding)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • PROTAC stock solutions in DMSO

  • Plate reader (UV/Vis or LC-MS/MS for detection)

Procedure:

  • Prepare the Donor Plate: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well of the 96-well filter plate and allow it to impregnate for at least 5 minutes.

  • Prepare PROTAC Solutions: Prepare serial dilutions of your PROTACs (with and without the N-(2-hydroxyethyl) group) in PBS. The final DMSO concentration should be kept low (e.g., <1%).

  • Add PROTACs to Donor Plate: Add the PROTAC solutions to the wells of the prepared donor plate.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using established formulas.

Protocol 2: Ternary Complex Formation using NanoBRET™ Assay in Live Cells

This assay allows for the real-time measurement of PROTAC-induced ternary complex formation within a cellular environment.[17][18][19][20][21]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and reagents

  • Plasmids for expressing NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase component (e.g., VHL or CRBN)

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-POI and HaloTag®-E3 ligase fusions.

  • Cell Plating: Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Following this, add serial dilutions of your PROTACs to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A higher ratio indicates more efficient ternary complex formation.

Protocol 3: Protein Degradation Efficacy (DC50 and Dmax) by Western Blotting

This classic technique allows for the quantification of target protein degradation in response to PROTAC treatment.[22][23]

Materials:

  • Cancer cell line expressing the POI

  • Cell culture medium and reagents

  • PROTAC stock solutions in DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of each PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary antibody for the POI and the loading control.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the log of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[22][23]

Conclusion

By systematically synthesizing and evaluating PROTAC pairs with and without the N-(2-hydroxyethyl) group using the detailed protocols provided, researchers can gain invaluable insights into the structure-activity relationships of their specific systems. This empirical approach is indispensable for the rational design of next-generation protein degraders with optimized therapeutic potential.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • NanoBRET Ternary Complex Formation Assays. ICE Bioscience. [Link]

  • NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Understanding the Chemical Properties and Reactivity of N-(2-Hydroxyethyl)phthalimide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PAMPA permeability assay. Slideshare. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Nottingham. [Link]

  • N-(2-Hydroxyethyl)-N'-octadecanoylethylenediamine. ChemBK. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central. [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • N-(2-Hydroxyethyl)-morpholine N-oxide. PubChem. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Semantic Scholar. [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PMC - PubMed Central. [Link]

  • In Silico Design, Synthesis, and Evaluation of PROTAC Against Hematopoietic Prostaglandin D Synthase. PubMed. [Link]

  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC - NIH. [Link]

  • N-(2-hydroxyethyl)-ethylenediamine-based ionic liquids: Synthesis, structural characterization, thermal, dielectric and catalytic properties. ResearchGate. [Link]

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Assessing the hook effect in 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Hook Effect in Novel PROTACs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein entirely, offering a powerful strategy against previously "undruggable" targets.[1] The mechanism hinges on a heterobifunctional molecule that simultaneously binds a POI and an E3 ubiquitin ligase, forming a critical ternary complex (POI-PROTAC-E3).[][4][5][6] This proximity-induced complex facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5][]

However, a paradoxical phenomenon known as the "hook effect" frequently complicates the dose-response relationship of PROTACs.[8][9] At excessively high concentrations, PROTACs can saturate both the POI and the E3 ligase independently, leading to the formation of non-productive binary complexes (POI-PROTAC and E3-PROTAC).[10][11] These binary complexes compete with and prevent the formation of the productive ternary complex, resulting in a characteristic bell-shaped dose-response curve where degradation efficiency decreases as the concentration rises beyond an optimal point.[8][11]

This guide provides a comprehensive framework for characterizing and comparing the hook effect in novel PROTAC candidates. We will use a hypothetical series of PROTACs built upon a 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide scaffold as a case study. This allows us to focus on the universal experimental methodologies required to dissect the biophysical and cellular drivers of the hook effect, enabling the rational design of more effective protein degraders.

cluster_low Optimal PROTAC Concentration cluster_high Excessive PROTAC Concentration p1 PROTAC ternary Productive Ternary Complex (POI-PROTAC-E3) p1->ternary poi1 Protein of Interest (POI) poi1->ternary e31 E3 Ligase e31->ternary deg Ubiquitination & Degradation ternary->deg Catalytic p2 PROTAC binary_poi Non-Productive Binary Complex (POI-PROTAC) p2->binary_poi binary_e3 Non-Productive Binary Complex (E3-PROTAC) p2->binary_e3 poi2 Protein of Interest (POI) poi2->binary_poi e32 E3 Ligase e32->binary_e3 no_deg Degradation Inhibited binary_poi->no_deg binary_e3->no_deg cluster_biophysical Part 1: Biophysical Validation (Cell-Free) cluster_cellular Part 2: Cellular Validation (Live Cells) p_design PROTAC Design (e.g., this compound scaffold) alpha AlphaLISA / TR-FRET (Ternary Complex Formation) p_design->alpha Test spr SPR / BLI (Kinetics & Affinity) p_design->spr Test itc ITC (Thermodynamics & Cooperativity) p_design->itc Test analysis Part 3: Integrated Data Analysis (Correlate Biophysics & Cellular Activity) alpha->analysis Provide Quantitative Data spr->analysis Provide Quantitative Data itc->analysis Provide Quantitative Data wb Western Blot (Endogenous Degradation) wb->analysis Confirm Functional Outcome reporter HiBiT / NanoBRET™ (Live-Cell Kinetics) reporter->analysis Confirm Functional Outcome analysis->wb Guide Cellular Experiments analysis->reporter Guide Cellular Experiments optimization Rational PROTAC Optimization (Mitigate Hook Effect) analysis->optimization Inform

Caption: Integrated workflow for assessing the PROTAC hook effect.

Conclusion

Characterizing the hook effect is not merely an academic exercise; it is a critical step in identifying and optimizing clinically viable PROTAC degraders. A pronounced hook effect can create a narrow therapeutic window and complicate dosing schedules. By employing a systematic and multi-faceted approach that combines high-precision biophysical assays with functionally relevant cellular readouts, researchers can gain a deep, mechanistic understanding of their molecules. This integrated workflow enables a direct comparison of different chemical scaffolds, linkers, and E3 ligase recruiters, providing a rational, data-driven path toward designing next-generation protein degraders with improved potency, broader efficacy windows, and minimal hook effects.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.Google Search Result. [URL not directly available]
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.[Link]

  • Ubiquitination Assay. Profacgen.[Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. ScienceDirect.[Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC.[Link]

  • Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio.[Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology.[Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).[Link]

  • PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience.[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers.[Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE.[Link]

  • Ternary complex formation. Profacgen.[Link]

  • Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE.[Link]

  • Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PubMed.[Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Linker Chemistries: A Case Study of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Advanced Bioconjugates

In the landscape of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a simple molecular bridge.[1][2] It is a critical design element that dictates the stability, pharmacokinetics, efficacy, and toxicity profile of the entire construct.[][] An ideal linker must maintain a secure connection between the targeting moiety and the payload during systemic circulation, yet, if designed to be cleavable, permit efficient release of the payload at the site of action.[5] The choice between established linker technologies—each with a unique reactivity and stability profile—and the exploration of novel chemistries is a pivotal decision in the development pipeline.[6][7]

This guide provides a framework for the objective comparison of a novel chemical entity, 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide , against well-established linker classes. While this molecule is commercially available as a building block for protein degraders[8], its performance as a standalone linker in bioconjugation is not yet widely documented. Here, we propose a potential conjugation strategy for this molecule and provide a comprehensive, in-depth guide with detailed experimental protocols to benchmark its performance against three industry-standard linker technologies:

  • Maleimide-Thiol Conjugation: A classic method for cysteine-specific modification.

  • NHS Ester-Amine Conjugation: Widely used for reacting with lysine residues.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A cornerstone of bioorthogonal "click chemistry."

This document is designed for researchers, chemists, and drug development professionals, offering the scientific rationale and step-by-step methodologies required to conduct a rigorous, self-validating comparative analysis.

Part 1: Understanding the Linker Candidates

A successful benchmarking study begins with a thorough understanding of the chemical principles governing each linker's reactivity and inherent liabilities.

The Challenger: this compound

This molecule presents two distinct functional handles for a potential dual-acting linker strategy: the aryl bromide and the primary alcohol.

  • Proposed Conjugation Chemistry: A plausible strategy involves a two-stage functionalization.

    • Payload Attachment: The primary alcohol of the hydroxyethyl group can be esterified with a carboxylic acid-containing payload (e.g., a cytotoxic drug or a fluorescent dye), creating an ester bond. This reaction is typically robust and high-yielding.

    • Biomolecule Conjugation: The aryl bromide serves as a handle for coupling to a biomolecule. While nucleophilic aromatic substitution on a non-activated aryl bromide is difficult, it is an excellent substrate for Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with a terminal alkyne. This allows for a highly specific and stable carbon-carbon bond formation with an alkyne-modified antibody or protein.

This proposed strategy positions this compound as a non-cleavable linker, forming a stable aryl-alkyne and ester linkage. Its performance will depend on the stability of these bonds under physiological conditions.

The Incumbents: Established Linker Technologies

Maleimides react with free thiol groups, found on cysteine residues, via a Michael addition reaction to form a stable thioether bond.[9] This chemistry is highly efficient and chemoselective under mild physiological conditions.

  • Mechanism: Nucleophilic attack of a thiolate anion on the activated double bond of the maleimide ring.

  • Key Consideration - Stability: The resulting succinimide ring is susceptible to a retro-Michael reaction , particularly in the presence of other thiols like glutathione in plasma.[10][11] This can lead to premature payload release and exchange with other circulating proteins, causing off-target toxicity.[10] A competing hydrolysis reaction can open the succinimide ring to form a stable succinamic acid derivative, which is resistant to the retro-Michael reaction.[9][12]

NHS esters are highly reactive towards primary amines, such as those on the side chains of lysine residues, forming stable amide bonds.[13]

  • Mechanism: Nucleophilic acyl substitution where the primary amine attacks the activated carbonyl of the NHS ester.

  • Key Consideration - Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which increases significantly with rising pH.[13][14] The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[14] This necessitates careful control of reaction pH (typically 7.2-8.5) and can lead to lower conjugation efficiency if not optimized.[13][15]

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction between a strained cyclooctyne (e.g., DBCO) and an azide, forming a stable triazole ring without the need for a cytotoxic copper catalyst.[16][17]

  • Mechanism: A [3+2] dipolar cycloaddition reaction.

  • Key Consideration - Bioorthogonality: The reacting groups (azide and cyclooctyne) are abiotic, meaning they do not react with naturally occurring functional groups in biological systems.[18] This provides exceptional specificity and allows for conjugation in complex biological media, even in living systems.[18][19] The resulting triazole linkage is exceptionally stable.

Part 2: Experimental Design for Head-to-Head Benchmarking

To objectively compare these linkers, we will design experiments to evaluate two primary performance metrics: Conjugation Efficiency and Plasma Stability. For this guide, we will use a model system: conjugating a fluorescent payload (e.g., DBCO-Fluor 545, Maleimide-Fluor 545, NHS-Fluor 545) to a model monoclonal antibody (mAb), Trastuzumab. For the novel linker, we will use a payload pre-functionalized with a carboxylic acid and an alkyne-modified Trastuzumab.

Workflow for Linker Comparison

The following diagram illustrates the overall experimental workflow for a comprehensive benchmarking study.

G cluster_0 Preparation cluster_2 Purification & Characterization cluster_3 Performance Evaluation mAb Start: Model mAb (Trastuzumab) alkyne_mAb Alkyne-Modified mAb mAb->alkyne_mAb Modification azide_mAb Azide-Modified mAb mAb->azide_mAb Modification conj_mal Maleimide Conjugation (Thiol Addition) mAb->conj_mal Partial Reduction conj_nhs NHS Ester Conjugation (Amine Acylation) mAb->conj_nhs payloads Payloads: - COOH-Fluor 545 - Maleimide-Fluor 545 - NHS-Fluor 545 - Azide-Fluor 545 conj_novel Novel Linker Conjugation (Sonogashira Coupling) payloads->conj_novel payloads->conj_mal Partial Reduction payloads->conj_nhs conj_spaac SPAAC Conjugation (Click Reaction) payloads->conj_spaac alkyne_mAb->conj_novel azide_mAb->conj_spaac purify Purification (SEC / HIC) conj_novel->purify conj_mal->purify conj_nhs->purify conj_spaac->purify characterize Characterization (UV-Vis, HIC, MS) Determine DAR purify->characterize stability Plasma Stability Assay (Incubate in Plasma) characterize->stability Purified ADCs analysis Analysis over Time (LC-MS, ELISA) stability->analysis Final Report Final Report analysis->Final Report

Caption: Overall workflow for benchmarking linker technologies.

Detailed Experimental Protocol: Conjugation Efficiency

The goal is to determine the efficiency of each linker in forming a stable conjugate, measured by the final Drug-to-Antibody Ratio (DAR).

Rationale for Protocol Design:

  • Buffer Selection: Buffers are chosen to be non-reactive with the linkers and to maintain optimal pH for each specific reaction. For example, amine-containing buffers like Tris are avoided for NHS ester reactions as they would compete with the antibody.[13]

  • Stoichiometry: A molar excess of the linker-payload is used to drive the reaction to completion, but not so high as to cause excessive modification or aggregation.

  • Purification: Size Exclusion Chromatography (SEC) is used to separate the larger antibody conjugate from unreacted small-molecule payload and reagents.

  • Characterization: UV-Vis spectroscopy allows for DAR calculation using the known extinction coefficients of the antibody and the fluorophore. Hydrophobic Interaction Chromatography (HIC) separates species based on DAR, providing information on the homogeneity of the product.[20]

Step-by-Step Protocol:

  • Antibody Preparation:

    • For Maleimide: Partially reduce the interchain disulfide bonds of Trastuzumab (10 mg/mL in PBS) using 5 molar equivalents of TCEP at 37°C for 1 hour to generate free thiols. Immediately desalt into PBS pH 7.2.

    • For NHS Ester & Novel Linker: Buffer exchange Trastuzumab into a reaction buffer (0.1 M phosphate buffer, pH 7.5).

    • For SPAAC: Use a pre-prepared Trastuzumab azide-modified at a specific site (commercially available or prepared via enzymatic methods).

  • Payload Preparation:

    • Dissolve all linker-payloads in DMSO to create 10 mM stock solutions.

    • For the novel linker, first react this compound with a COOH-containing fluorophore using standard EDC/NHS esterification chemistry to form the payload-linker construct. Purify by HPLC.

  • Conjugation Reaction:

    • To the prepared antibody solution (e.g., 5 mg/mL), add 8 molar equivalents of the respective linker-payload stock solution.

    • Novel Linker (Sonogashira): Add Pd(PPh₃)₄ (0.1 eq) and CuI (0.2 eq) in an oxygen-free environment. Incubate at 37°C for 4 hours. This step is complex and requires expertise in organometallic chemistry.

    • Maleimide: Incubate at room temperature for 2 hours. Quench with 10-fold molar excess of N-acetyl cysteine.

    • NHS Ester: Incubate at room temperature for 2 hours. Quench with 50 mM Tris buffer.

    • SPAAC: Incubate at 37°C for 4 hours. No quenching is required.

  • Purification and Analysis:

    • Purify all reaction mixtures using a desalting column (SEC) equilibrated with PBS pH 7.4.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the fluorophore's max absorbance (e.g., 545 nm).

    • Calculate the DAR using the Beer-Lambert law.

    • Analyze the sample by HIC-HPLC to determine the distribution of DAR species (DAR0, DAR2, DAR4, etc.).

Detailed Experimental Protocol: Linker Stability in Plasma

This assay is critical for predicting the in vivo performance of a linker by measuring its stability in a biologically relevant matrix.[21][22]

Rationale for Protocol Design:

  • Matrix: Human plasma is used as it contains a complex mixture of proteins, enzymes, and small molecules (like glutathione) that can challenge linker stability.[21][23]

  • Timepoints: A multi-day time course is used to assess both short-term and long-term stability.

  • Analysis Method: LC-MS is a powerful technique to measure the average DAR of the intact conjugate over time.[24] An ELISA can be used as an orthogonal method to quantify total antibody vs. conjugated antibody.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dilute each purified antibody-fluorophore conjugate to a final concentration of 100 µg/mL in fresh human plasma.

    • Prepare aliquots for each time point (0, 6, 24, 48, 96, 168 hours).

  • Incubation:

    • Incubate all samples in a light-protected container at 37°C.

  • Time-Point Analysis:

    • At each designated time point, remove an aliquot and immediately freeze it at -80°C to stop any further reaction.

    • For analysis, thaw the samples. Capture the antibody conjugate from the plasma using Protein A magnetic beads.

    • Wash the beads thoroughly with PBS to remove non-specifically bound plasma proteins.

    • Elute the conjugate using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize.

  • Quantification:

    • Analyze the eluted samples via LC-MS to determine the average DAR remaining at each time point. The loss of the payload will be observed as a decrease in the mass of the antibody.

    • Normalize the average DAR at each time point to the DAR at T=0 to calculate the percentage of intact linker.

Part 3: Data Presentation and Interpretation

Clear visualization of quantitative data is essential for a direct and unambiguous comparison.

Conjugation Efficiency and Homogeneity

The results from the conjugation experiment can be summarized in a table. The hypothetical data below illustrates what might be expected.

Linker TechnologyTarget ResidueAverage DAR (UV-Vis)% Unconjugated mAb (HIC)% High DAR Species (>4)
Novel Linker (Proposed) Engineered Alkyne3.8< 2%< 5%
Maleimide Cysteine (reduced)3.5~5%~10%
NHS Ester Lysine3.2~15%~20%
SPAAC (Click) Engineered Azide3.9< 1%< 2%

Interpretation:

  • Site-specific methods like SPAAC and the proposed Sonogashira coupling on an engineered antibody are expected to yield higher average DARs and more homogenous products (low % of unconjugated and high DAR species).[18][25]

  • NHS ester conjugation, targeting multiple surface-accessible lysines, often results in a more heterogeneous mixture and a lower average DAR due to hydrolysis.[13]

Comparative Plasma Stability

The plasma stability data should be plotted to visualize the decay kinetics of each linker.

G xaxis Incubation Time in Plasma (hours) yaxis % Intact Linker title Hypothetical Linker Stability in Human Plasma at 37°C spaac0 spaac1 spaac0->spaac1 spaac2 spaac1->spaac2 spaac3 spaac2->spaac3 spaac4 spaac3->spaac4 nhs0 nhs1 nhs0->nhs1 nhs2 nhs1->nhs2 nhs3 nhs2->nhs3 nhs4 nhs3->nhs4 mal0 mal1 mal0->mal1 mal2 mal1->mal2 mal3 mal2->mal3 mal4 mal3->mal4 legend_spaac_node legend_spaac_label SPAAC / Novel legend_nhs_node legend_nhs_label NHS Ester legend_mal_node legend_mal_label Maleimide y100 100 y75 75 y50 50 y25 25 y0 0 x0 0 x48 48 x96 96 x168 168

Caption: Hypothetical plasma stability of different linker conjugates over 7 days.

Interpretation:

  • SPAAC, NHS Ester, and the proposed Novel Linker are all expected to form highly stable covalent bonds (triazole, amide, and aryl-alkyne respectively) and should exhibit minimal degradation over the 7-day period.[26] The ester bond in the novel linker construct would be the most likely point of hydrolysis, but aryl esters are generally more stable than activated esters like NHS.

  • The Maleimide linker is expected to show significant payload loss over time due to the retro-Michael reaction, which is facilitated by circulating thiols in plasma.[9][11] This highlights its primary liability in developing stable, long-circulating bioconjugates.

Conclusion and Forward Outlook

This guide outlines a rigorous, scientifically-grounded framework for benchmarking the performance of a novel linker candidate, this compound, against established industry standards. The provided protocols are designed to be self-validating, yielding clear, quantitative data on conjugation efficiency and, most critically, stability in a physiologically relevant environment.

Based on its chemical structure, the proposed Sonogashira coupling strategy for This compound positions it as a potentially highly stable, non-cleavable linker, likely demonstrating performance on par with SPAAC and superior to traditional maleimide chemistry in terms of stability. However, the complexity and potential toxicity of the required palladium catalyst for conjugation are significant drawbacks compared to the catalyst-free SPAAC reaction.

Ultimately, the rational selection of a linker technology requires a holistic assessment of conjugation efficiency, linker stability, scalability of the chemistry, and the specific biological application.[27] By employing the systematic approach detailed here, researchers and drug developers can make data-driven decisions, de-risk their development programs, and engineer the next generation of safer and more effective bioconjugate therapeutics.

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in the scientific community, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we utilize. This guide provides a detailed protocol for the proper disposal of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide (CAS No. 911111-96-1), a brominated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

The procedural framework outlined herein is grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[1][2]

Section 1: Hazard Identification and Risk Assessment

Inferred Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3]

  • Hazardous Combustion Products: During a fire, toxic and corrosive gases can be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[3]

Given these potential hazards, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[4]

Table 1: Inferred Hazard Profile for this compound

Hazard Class GHS Category Precautionary Statement
Skin Irritation Category 2 Causes skin irritation.[3]
Eye Irritation Category 2A Causes serious eye irritation.[3]

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[3] |

Section 2: Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and meticulous segregation. Mixing different waste streams can lead to dangerous reactions and significantly increase disposal costs.[5][6]

Is it a Hazardous Waste?

Yes. Based on its chemical structure, this compound must be managed as a hazardous waste for two primary reasons:

  • Presence of a Halogen: It is a halogenated organic compound due to the bromine atom on the benzene ring.[7] Under RCRA and EPA guidelines, halogenated organic wastes are subject to specific, stringent management standards.[1][8]

  • Regulatory Framework: The EPA regulates many brominated organic compounds as hazardous wastes, requiring them to be managed under RCRA Subtitle C to protect human health and the environment.[8]

The Critical Importance of Segregation:

The cardinal rule of chemical waste management is to never mix halogenated and non-halogenated waste streams.[5][9]

  • Causality: Halogenated wastes require specialized incineration processes to neutralize the acidic gases (like HBr) that are produced and to prevent the formation of highly toxic dioxins and furans.[10] Mixing them with non-halogenated solvents needlessly contaminates the entire volume, forcing it all to be treated by the more complex and expensive disposal route.[6][9]

Therefore, all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container.[4][11]

Section 3: Step-by-Step Disposal Protocol

Follow these procedural steps to ensure safe handling and compliant disposal.

Step 1: Container Selection and Labeling

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste, such as high-density polyethylene (HDPE).[1][5] The container must have a secure, tight-fitting screw cap to prevent leaks and vapor escape.[11]

  • Pre-Label the Container: Before adding any waste, the container must be clearly labeled.[12] The label must include:

    • The words "Hazardous Waste" [9]

    • The full chemical name: "Waste this compound" (and any other constituents, with percentages). Do not use abbreviations.[11]

    • The specific hazard characteristics (e.g., "Irritant," "Halogenated").[12]

    • The name of the principal investigator or laboratory contact.[12]

Step 2: Waste Accumulation (Satellite Accumulation Area)

  • Location: The waste container should be kept at or near the point of generation, in a designated "Satellite Accumulation Area," such as within a laboratory fume hood or a secondary containment tray in a designated cabinet.[1]

  • Keep Containers Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[1][11] This is a critical RCRA requirement to prevent the release of hazardous vapors.

  • Do Not Overfill: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[5]

Step 3: Managing Different Waste Forms

  • Unused/Expired Solid Chemical: Collect the solid directly in the labeled hazardous waste container.

  • Contaminated Labware (e.g., gloves, weigh boats, wipes): These items are considered hazardous waste. Place them in a sealed, labeled plastic bag and then into the solid halogenated waste container.

  • Solutions/Reaction Mixtures: Carefully pour liquid waste into the designated "Halogenated Liquid Waste" container using a funnel. Ensure the solution is cooled to room temperature and is not reactive.

  • Empty Stock Containers: A container that held the chemical is not considered "empty" by RCRA standards until it is triple-rinsed. The rinsate from the first rinse must be collected and disposed of as halogenated hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Provide Documentation: Accurately complete any required waste pickup forms, detailing the contents of the container.

  • Cradle-to-Grave Responsibility: As the generator, your laboratory is legally responsible for the waste from its creation to its final, documented disposal.[6] Working with your EHS office ensures this process is handled by licensed hazardous waste transporters and disposal facilities.

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for characterizing and segregating waste related to this compound.

G start Waste Generation (e.g., unused chemical, contaminated gloves, reaction mixture) is_halogenated Does the waste contain This compound? start->is_halogenated halogenated_waste Characterize as HALOGENATED HAZARDOUS WASTE is_halogenated->halogenated_waste Yes non_halogenated_waste Follow disposal protocol for NON-HALOGENATED WASTE is_halogenated->non_halogenated_waste No container Select & Pre-Label a Compatible 'Halogenated Waste' Container halogenated_waste->container accumulate Accumulate in Satellite Area (Keep Closed, Do Not Overfill) container->accumulate ehs_pickup Contact EHS for Pickup and Final Disposal (Incineration at Permitted Facility) accumulate->ehs_pickup

Caption: Decision workflow for proper waste segregation.

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A Senior Application Scientist's Guide to Handling 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to drug development, our work with novel chemical entities forms the bedrock of therapeutic innovation. 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, a member of the protein degrader building blocks family[1], represents a class of compounds with significant potential. However, realizing this potential necessitates an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the recommended safety protocols.

Foundational Hazard Assessment: An Expert's Perspective

Table 1: Hazard Profile of Structurally Related Benzenesulfonamides

CompoundCAS No.Reported HazardsSource(s)
Benzenesulfonamide98-10-2Harmful if swallowed.[2][3]
3-Bromo-N-methylbenzenesulfonamide153435-79-1Causes skin irritation; Causes serious eye irritation.[4]
4-(2-Aminoethyl)benzenesulfonamide35303-76-5Causes severe skin burns and eye damage.[5]
p-Bromobenzenesulfonamide701-34-8Harmful if swallowed.

Based on this analysis, it is prudent to treat this compound as a compound that is harmful if swallowed and a potential skin and serious eye irritant. The presence of the bromo-benzenesulfonamide core structure is the primary driver of these toxicological concerns.

The Core Directive: A Multi-layered PPE & Handling Protocol

Effective chemical handling is not merely about wearing protective gear; it is a systematic process designed to minimize exposure at every step. The following protocol is a self-validating system, where each step logically reinforces the others to create a holistic safety environment.

Primary Engineering Control: The Chemical Fume Hood

Causality: The primary line of defense is always an engineering control that removes the hazard at its source. For solid compounds like this, weighing and transfer operations can generate fine dusts that are easily inhaled.

Protocol: All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be conducted within a certified chemical fume hood.[6] This ensures that any generated particulates are captured and exhausted, protecting the user's breathing zone.

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is a critical decision-making process based on the anticipated hazards. The following workflow illustrates the logic for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task: Handling Solid Chemical Hazard1 Potential Hazard: Skin/Eye Irritation Start->Hazard1 Hazard2 Potential Hazard: Inhalation of Dust Start->Hazard2 Hazard3 Potential Hazard: Accidental Ingestion Start->Hazard3 PPE1 Eye Protection: Chemical Safety Goggles Hazard1->PPE1 PPE2 Skin Protection: Nitrile Gloves & Lab Coat Hazard1->PPE2 PPE3 Respiratory Protection: Use within Fume Hood Hazard2->PPE3 PPE4 Hygiene Protocol: No food/drink in lab. Wash hands after handling. Hazard3->PPE4

Caption: PPE Selection Workflow for this compound.

  • Eye and Face Protection: Given the high risk of serious eye irritation[4], standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory. These are described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact. Always inspect gloves before use and use proper removal technique to avoid contaminating your skin. For prolonged handling or in case of a spill, heavier-duty gloves may be necessary.

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing from contamination.[6]

  • Respiratory Protection: When handling the compound within a fume hood as mandated, additional respiratory protection is typically not required. However, if a situation arises where the ventilation is compromised or a large spill occurs outside of the hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[3][5]

Operational Plan: A Step-by-Step Handling Workflow

This workflow provides a procedural guide for safely handling the compound from receipt to use.

Handling_Workflow Start 1. Don PPE Prepare 2. Prepare Fume Hood (Clean surface, verify airflow) Start->Prepare Weigh 3. Weigh Compound (Use anti-static weigh boat) Prepare->Weigh Transfer 4. Transfer to Vessel (Carefully add to solvent/reagents) Weigh->Transfer Clean 5. Clean Equipment & Area (Wipe down surfaces, decontaminate spatula) Transfer->Clean Doff 6. Doff PPE (Proper removal technique) Clean->Doff Wash 7. Wash Hands Doff->Wash

Caption: Standard Operating Procedure for Handling the Solid Compound.

  • Preparation: Before retrieving the chemical, don all required PPE as outlined above. Prepare the fume hood by ensuring the work surface is clean and the sash is at the appropriate height for optimal airflow.

  • Weighing: Tare a suitable weighing container (e.g., anti-static weigh boat or glassine paper) on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound using a clean spatula.

  • Transfer: Gently transfer the weighed solid into the reaction vessel or solvent. Avoid any actions that could create dust, such as dropping the solid from a height.

  • Immediate Cleanup: Once the transfer is complete, immediately decontaminate the spatula and weighing container according to the disposal plan (see Section 4). Wipe down the balance and the work surface within the fume hood.

  • Post-Handling: After completing the task, properly remove gloves and lab coat. Immediately wash hands thoroughly with soap and water. Never eat, drink, or smoke when using this product.[2]

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Improper disposal of chemical waste poses a significant risk to both personnel and the environment. All materials contaminated with this compound must be treated as hazardous waste.

Disposal_Workflow cluster_waste Waste Generation cluster_collection Waste Collection Solid Contaminated Solids (Gloves, weigh boats, paper towels) SolidContainer Designated Solid Hazardous Waste Container Solid->SolidContainer Liquid Contaminated Liquids (Reaction mixtures, rinse solvents) LiquidContainer Designated Liquid Hazardous Waste Container Liquid->LiquidContainer Disposal Dispose of contents/container to an approved waste disposal plant SolidContainer->Disposal LiquidContainer->Disposal

Caption: Waste Stream Management and Disposal Protocol.

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container for solids.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed container for halogenated organic waste.

  • Decontamination: Non-disposable equipment (e.g., glassware, spatulas) should be rinsed with an appropriate solvent, and this rinseate must be collected as hazardous liquid waste.

  • Final Disposal: All waste containers must be disposed of through your institution's environmental health and safety office or a licensed chemical waste management company, in accordance with all local and national regulations.[2][6]

Emergency Procedures: Preparedness and Response

Spills:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is outside a fume hood, ensure the area is well-ventilated.

  • Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully sweep the material into a designated hazardous waste container.

  • Clean the spill area thoroughly with a detergent and water, collecting all cleaning materials as hazardous waste.[7]

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor immediately if you feel unwell.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4][5]

By integrating this expert-driven, safety-first approach into your daily laboratory operations, you can confidently work with this compound, ensuring both the integrity of your research and the safety of your team.

References

  • CP Lab Safety. This compound, min 96%, 100 grams. [Link]

  • 3M. Safety Data Sheet - Product Identification 62-2742-3930-9. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Crysdot LLC. This compound. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • University of Florida, IFAS Extension. Personal Protective Equipment for Handling Pesticides. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • University of Delaware. Hazardous Drug Handling and Disposal SOP. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.